7-Cbz-1,7-diazaspiro[4.5]decane
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl 1,9-diazaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-9-16(13-18)8-4-10-17-16/h1-3,6-7,17H,4-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYKXNHOUZKSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C2)C(=O)OCC3=CC=CC=C3)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745356 | |
| Record name | Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-93-5 | |
| Record name | Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 7-Cbz-1,7-diazaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of rigid scaffolds in drug design is a cornerstone of modern medicinal chemistry. Among these, spirocyclic systems, particularly diazaspirocycles, have garnered considerable attention due to their ability to confer unique three-dimensional topologies upon drug candidates. This guide provides an in-depth technical overview of 7-Cbz-1,7-diazaspiro[4.5]decane, a valuable synthetic intermediate, focusing on its chemical properties, synthesis, and applications in drug discovery.
Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold
The 1,7-diazaspiro[4.5]decane framework consists of a piperidine ring and a pyrrolidine ring fused at a single carbon atom. This spirocyclic structure imparts a high degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The presence of two nitrogen atoms at positions 1 and 7 offers multiple points for chemical modification, allowing for the exploration of diverse chemical space.
The carboxybenzyl (Cbz) protecting group on the nitrogen at position 7 plays a crucial role. It not only deactivates this nitrogen towards unwanted side reactions but also introduces a lipophilic benzyl group that can influence the molecule's solubility and chromatographic behavior. The Cbz group is stable under a variety of reaction conditions but can be readily removed when desired, making this compound a versatile building block for the synthesis of more complex molecules.
Physicochemical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes its known and predicted properties. It is important to note that some values are derived from closely related analogs and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₂O₂ | [1] |
| Molecular Weight | 274.36 g/mol | [1] |
| CAS Number | 960294-14-8 | [1] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Boiling Point | Predicted: 502.9 ± 60.0 °C | (for a related thia-analog)[2] |
| Density | Predicted: 1.36 ± 0.1 g/cm³ | (for a related thia-analog)[2] |
| pKa | Predicted: 11.08 ± 0.20 | (for a related thia-analog)[2] |
| Solubility | Expected to be soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate due to its hydrophobic benzyl group.[1] | General chemical principles |
| InChI | InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-9-16(13-18)8-4-10-17-16/h1-3,6-7,17H,4-5,8-13H2 | [1] |
| SMILES | c1ccc(cc1)COC(=O)N1CCCC2(CCCN2)C1 | [1] |
Synthesis and Reaction Pathways
A plausible synthetic route would involve the construction of the core diazaspiro[4.5]decane skeleton followed by the selective protection of one of the nitrogen atoms.
Caption: A generalized workflow for the synthesis of this compound.
Illustrative Experimental Protocol (Hypothetical)
The following protocol is a representative example of how a researcher might approach the synthesis of the diazaspiro[4.5]decane core, which would then be followed by N-protection.
Step 1: Synthesis of the 1,7-Diazaspiro[4.5]decane core
-
To a solution of a suitable piperidone derivative in a polar aprotic solvent (e.g., acetonitrile), add a pyrrolidine derivative with appropriate functional groups for cyclization.
-
The reaction may be catalyzed by a Lewis or Brønsted acid to facilitate iminium ion formation.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature to reflux) for a period determined by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the crude product is extracted into an organic solvent.
-
Purification by column chromatography on silica gel would yield the 1,7-diazaspiro[4.5]decane core.
Step 2: Cbz-Protection of the N7-Nitrogen
-
Dissolve the 1,7-diazaspiro[4.5]decane in a suitable solvent such as dichloromethane.
-
Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Cool the mixture in an ice bath and slowly add benzyl chloroformate (Cbz-Cl).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to afford this compound.
Reactivity and Role in Medicinal Chemistry
The chemical utility of this compound lies in the differential reactivity of its two nitrogen atoms. The N7-nitrogen is protected by the Cbz group, rendering it nucleophilic only after a deprotection step. The N1-nitrogen, being a secondary amine, is available for a variety of chemical transformations.
Caption: Key reaction pathways for the functionalization of this compound.
This differential reactivity allows for a stepwise and controlled elaboration of the scaffold, making it a valuable intermediate in the synthesis of compound libraries for drug screening. The rigid diazaspiro[4.5]decane core serves as a three-dimensional framework to which various substituents can be attached, enabling the exploration of structure-activity relationships (SAR).
Spectral Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.3 ppm), a singlet for the benzylic CH₂ protons of the Cbz group (~5.1 ppm), and a series of multiplets in the aliphatic region corresponding to the protons of the piperidine and pyrrolidine rings. The NH proton of the pyrrolidine ring would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would feature signals for the aromatic carbons of the benzyl group (~127-136 ppm), the carbonyl carbon of the Cbz group (~155 ppm), the benzylic carbon (~67 ppm), the spiro carbon, and the aliphatic carbons of the two rings.
-
FTIR: The IR spectrum would be expected to show a characteristic absorption band for the C=O stretch of the carbamate at approximately 1680-1700 cm⁻¹. An N-H stretching band for the secondary amine would also be present around 3300-3500 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (274.36 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the spirocyclic rings.
Applications in Drug Discovery
The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. Its rigid nature and the ability to introduce diverse substituents make it an attractive core for targeting a wide range of receptors and enzymes. For instance, derivatives of diazaspiro[4.5]decanes have been investigated as T-type calcium channel antagonists and for other central nervous system targets. The use of this compound as a starting material allows for the systematic development of novel therapeutic agents based on this promising scaffold.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its rigid spirocyclic core and the presence of a selectively protected nitrogen atom provide a robust platform for the generation of diverse chemical libraries. While detailed experimental data for this specific compound is limited in the public domain, its chemical properties can be reasonably inferred from its structure and comparison with related analogs. Further research into the synthesis and characterization of this and similar diazaspirocycles will undoubtedly contribute to the advancement of drug discovery and development.
References
Sources
Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold
An In-Depth Technical Guide to the Structure Elucidation of 7-Cbz-1,7-diazaspiro[4.5]decane
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide three-dimensional diversity is paramount for exploring new biological targets. Spirocyclic systems, characterized by two rings sharing a single atom, are of particular interest as they introduce conformational rigidity and novel spatial arrangements of functional groups. The 1,7-diazaspiro[4.5]decane core, a privileged structure, features a five-membered pyrrolidine ring fused to a six-membered piperidine ring through a spirocyclic carbon. This unique architecture is a valuable building block in the synthesis of compounds targeting a range of biological systems.[1][2]
The synthesis of complex molecules containing multiple reactive sites, such as the two distinct nitrogen atoms in the diazaspiro[4.5]decane core, necessitates a strategic use of protecting groups.[3][4][5][6] The Carboxybenzyl (Cbz) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its clean removal via catalytic hydrogenation. This guide focuses on the definitive structural confirmation of this compound, a key intermediate where the more sterically accessible and typically more nucleophilic piperidine nitrogen is selectively protected. We will detail the integrated analytical workflow required to unambiguously verify its constitution, connectivity, and the specific location of the Cbz group.
Part 1: Synthetic Strategy and the Role of the Cbz Group
While a detailed synthetic protocol is beyond the scope of this guide, understanding the synthetic rationale is crucial for predicting the expected structure. A plausible synthesis involves the construction of the diazaspiro core, followed by the selective protection of one of the two secondary amines.
Causality of Protection: The two nitrogen atoms in the 1,7-diazaspiro[4.5]decane scaffold (N1 in the pyrrolidine ring and N7 in the piperidine ring) exhibit different steric and electronic environments. The N7 nitrogen is generally more accessible, leading to its preferential reaction with bulky electrophiles like benzyl chloroformate (Cbz-Cl). The Cbz group is chosen for its robustness, allowing for further chemical modifications at the N1 position before its eventual removal.[3][5] A good protecting group should be easy to introduce and remove selectively without affecting other parts of the molecule.[4][6]
Caption: A generalized workflow for the synthesis of the target intermediate.
Part 2: A Multi-Technique Approach to Structure Elucidation
Confirming the identity of a synthesized molecule is a process of gathering corroborating evidence from multiple analytical techniques.[7] Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: The first step in characterization is often IR spectroscopy, as it provides a rapid and definitive confirmation of the presence or absence of key functional groups. For this compound, the primary goal is to verify the successful incorporation of the Cbz group (a carbamate) and the persistence of the unprotected secondary amine at the N1 position.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount (1-2 mg) of the solid this compound sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Perform a baseline correction and peak-picking analysis on the resulting spectrum.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration | Structural Inference |
| ~3350 | Medium, Sharp | N-H Stretch | Confirms the presence of the unprotected secondary amine at N1. |
| ~3030 | Weak | Aromatic C-H Stretch | Indicates the presence of the phenyl ring from the Cbz group. |
| ~2940, ~2860 | Strong | Aliphatic C-H Stretch | Corresponds to the CH₂ groups of the pyrrolidine and piperidine rings. |
| ~1695 | Very Strong | C=O Stretch (Carbamate) | Key evidence for the presence of the Cbz protecting group. [8][9] |
| ~1495, ~1450 | Medium | C=C Stretch (Aromatic) | Further confirms the phenyl ring. |
| ~1230 | Strong | C-N Stretch (Carbamate) | Supports the presence of the carbamate functional group.[8] |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Expertise & Causality: Mass spectrometry is indispensable for determining the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula, serving as a critical checkpoint for the compound's identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar, non-volatile molecule.
Experimental Protocol: ESI-HRMS
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Add a trace amount of formic acid to the solution to promote protonation, facilitating the formation of the [M+H]⁺ ion.
-
Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) at a low flow rate (5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
Data Presentation: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Exact Mass (Calculated) | 262.1681 |
| Ionization Mode | ESI Positive |
| Ion Observed | [M+H]⁺ |
| m/z (Calculated) | 263.1754 |
| m/z (Observed) | 263.1751 |
| Mass Error | < 2 ppm |
The excellent agreement between the observed and calculated m/z values provides high confidence in the assigned molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information, mapping out the carbon skeleton and the relative positions of protons. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for a complete and unambiguous assignment.[10][11]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Dissolve ~10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivities.[12]
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to identify one-bond proton-carbon correlations.[13][14]
¹H NMR Data Interpretation
The ¹H NMR spectrum provides the first detailed look at the molecule's electronic and structural environment. Key expected signals are the aromatic protons, the benzylic protons of the Cbz group, and the distinct aliphatic protons of the two rings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.30 - 7.40 | m | 5H | Ar-H | Protons of the phenyl ring on the Cbz group. |
| 5.15 | s | 2H | -CH ₂-Ph | Benzylic protons, appear as a singlet due to no adjacent protons. |
| ~3.50 | m | 4H | H -6, H -8 | Protons on carbons adjacent to N7, deshielded by the nitrogen and Cbz group. |
| ~2.90 | t | 2H | H -2 | Protons on carbon adjacent to N1. |
| ~2.00 | s (br) | 1H | NH | Exchangeable proton of the secondary amine at N1. |
| 1.50 - 1.80 | m | 8H | H -3, H -4, H -9, H -10 | Remaining aliphatic protons of the pyrrolidine and piperidine rings. |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of the carbamate carbonyl and the spiro-carbon are key diagnostic signals.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 155.5 | C =O (Carbamate) | Carbonyl carbon, highly deshielded. |
| 136.8 | Ar-C (Quaternary) | Phenyl carbon attached to the benzylic CH₂. |
| 128.6, 128.1, 127.9 | Ar-C H | Aromatic carbons of the phenyl ring. |
| 67.2 | -C H₂-Ph | Benzylic carbon of the Cbz group. |
| 65.0 | C -5 (Spiro) | The unique, highly substituted spirocyclic carbon atom. |
| ~49.0 | C -2 | Carbon adjacent to the unprotected N1. |
| ~45.0 | C -6, C -8 | Carbons adjacent to the protected N7. |
| ~35.0, ~25.0 | C -3, C -4, C -9, C -10 | Remaining aliphatic carbons of the rings. |
2D NMR: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.
-
COSY: Reveals ¹H-¹H coupling networks. We would expect to see correlations between H-2/H-3 and H-3/H-4, defining the pyrrolidine ring spin system. Similarly, correlations between H-6/H-10 (if magnetically distinct) and H-9/H-10 would trace the piperidine ring.
-
HSQC: Unambiguously links each proton to its attached carbon. For example, the proton signal at δ ~2.90 ppm will show a correlation peak to the carbon signal at δ ~49.0 ppm, confirming the assignment of C-2 and H-2.
Caption: Visualization of key COSY and HSQC correlations for the diazaspiro core.
Conclusion: A Unified Structural Assignment
The structure of this compound is confirmed through the systematic and synergistic application of modern spectroscopic techniques.
-
IR spectroscopy verified the presence of the crucial carbamate C=O and the secondary N-H functional groups.
-
High-Resolution Mass Spectrometry confirmed the elemental formula C₁₅H₂₂N₂O₂ with high accuracy.
-
¹H and ¹³C NMR provided a complete count of all proton and carbon environments, identifying signals characteristic of the Cbz group, the spiro-carbon, and the two distinct heterocyclic rings.
-
2D NMR (COSY and HSQC) established the definitive connectivity, mapping out the proton-proton and proton-carbon correlations that piece the molecular skeleton together.
This comprehensive analytical workflow provides an unshakeable foundation for the structural assignment, validating the synthetic outcome and enabling the confident use of this molecule in further research and drug development endeavors.
References
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Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (n.d.). MDPI. Retrieved from [Link]
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Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. (2020). Journal of AOAC INTERNATIONAL. Retrieved from [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Retrieved from [Link]
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An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. (n.d.). National Institutes of Health. Retrieved from [Link]
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Supporting Information for an article on carbamates. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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The Role of Protective Groups in Organic Synthesis. (n.d.). University of Regensburg. Retrieved from [Link]
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Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Boffin Access. Retrieved from [Link]
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1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (n.d.). MDPI. Retrieved from [Link]
-
Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier. Retrieved from [Link]
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Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (2020). National Institutes of Health. Retrieved from [Link]
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Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (n.d.). Reymond Research Group. Retrieved from [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022). White Rose Research Online. Retrieved from [Link]
-
1,4-Diazaspiro[4.5]decane. (n.d.). PubChem. Retrieved from [Link]
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- 8. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]
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An In-Depth Technical Guide to 7-Cbz-1,7-diazaspiro[4.5]decane: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Diazaspiro[4.5]decane Scaffold
The 1,7-diazaspiro[4.5]decane core is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to high-affinity and selective interactions with biological targets. The controlled introduction of substituents onto the two nitrogen atoms allows for the exploration of diverse chemical space, making this scaffold a valuable building block in the design of novel therapeutic agents. Protecting group chemistry is central to the synthetic utility of this scaffold, and the use of the carboxybenzyl (Cbz) group offers a stable yet readily cleavable protecting group, ideal for multi-step synthetic campaigns. This guide focuses on a key derivative, 7-Cbz-1,7-diazaspiro[4.5]decane, providing a comprehensive overview of its properties, synthesis, and applications.
Core Compound Identification
Chemical Name: Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate
CAS Number: 960294-14-8[1]
Molecular Formula: C₁₆H₂₂N₂O₂[1]
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, the following table summarizes key predicted and known properties for Cbz-protected amines and related spirocyclic systems. These values provide a useful baseline for experimental design and handling.
| Property | Value | Source/Notes |
| Molecular Weight | 274.36 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | [2] |
| Melting Point | Not reported. Related spirocyclic compounds have melting points ranging from 126-178 °C. | [3] |
| Boiling Point | Predicted: >300 °C | General prediction for similar structures. |
| Solubility | Soluble in many organic solvents such as chloroform, methanol, dimethyl sulfoxide, and N,N-dimethylformamide. Poorly soluble in water. | [2] |
| pKa | Not reported. The unprotected secondary amine is expected to have a pKa in the range of 8-10. | General chemical principles. |
| Storage | Recommended storage at 2-8°C. | [4] |
Synthesis and Mechanistic Insights
A plausible and efficient synthetic strategy involves a domino reaction of unactivated yne-en-ynes with aryl halides in the presence of a palladium catalyst, which can form the diazaspiro[4.5]decane core in a single step.[5] Subsequent protection of one of the secondary amines with a Cbz group would yield the target compound.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1,7-Diazaspiro[4.5]decane (Palladium-Catalyzed Domino Reaction)
-
Rationale: This one-pot reaction efficiently constructs the core spirocyclic system, minimizing step count and maximizing atom economy. The choice of palladium catalyst and phosphine ligand is crucial for achieving high regioselectivity and yield.[5]
-
Procedure:
-
To a solution of the appropriate unactivated yne-en-yne (1.0 equiv) and aryl halide (1.1 equiv) in a suitable solvent (e.g., anhydrous toluene), add Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.1 equiv).
-
Purge the reaction mixture with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the unprotected 1,7-diazaspiro[4.5]decane.
-
Step 2: Synthesis of this compound (Selective N-Protection)
-
Rationale: The Cbz group is introduced using benzyl chloroformate under basic conditions. The choice of base and solvent is important to ensure efficient reaction and minimize side products. The reaction is typically performed at low temperatures to control reactivity.
-
Procedure:
-
Dissolve the 1,7-diazaspiro[4.5]decane (1.0 equiv) in a suitable solvent (e.g., dichloromethane or a biphasic mixture of dioxane and water).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base (e.g., triethylamine or sodium bicarbonate, 1.2 equiv) to the solution.
-
Slowly add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Spectroscopic Characterization
¹H NMR (Predicted):
-
Aromatic Protons (Cbz group): Multiplet in the range of 7.2-7.4 ppm.
-
Benzyl Protons (Cbz group): Singlet around 5.1 ppm.
-
Piperidine and Pyrrolidine Ring Protons: A series of multiplets in the aliphatic region (1.5-3.5 ppm). The protons adjacent to the nitrogen atoms will be deshielded and appear further downfield.
¹³C NMR (Predicted):
-
Carbonyl Carbon (Cbz group): Signal around 155 ppm.
-
Aromatic Carbons (Cbz group): Signals in the range of 127-137 ppm.
-
Benzyl Carbon (Cbz group): Signal around 67 ppm.
-
Spiro Carbon: A quaternary carbon signal in the aliphatic region.
-
Piperidine and Pyrrolidine Ring Carbons: Signals in the aliphatic region (20-60 ppm).
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. The presence of a protected nitrogen at the 7-position and a free secondary amine at the 1-position allows for sequential and controlled functionalization.
This scaffold is particularly valuable in the development of therapeutic agents targeting the central nervous system (CNS). The rigid spirocyclic core can mimic the conformation of endogenous ligands, leading to potent and selective interactions with receptors and enzymes. Derivatives of diazaspiro[4.5]decanes are being explored for their potential as:
-
Dopamine and Serotonin Receptor Modulators: For the treatment of neurological and psychiatric disorders.[4]
-
Enzyme Inhibitors: The scaffold can be elaborated to target the active sites of various enzymes.
-
Novel Anti-inflammatory and Analgesic Agents: By incorporating pharmacophores known to interact with pain and inflammation pathways.[4]
The Cbz protecting group can be readily removed under standard hydrogenolysis conditions, revealing the secondary amine for further derivatization, thus allowing for the generation of diverse chemical libraries for high-throughput screening.
Conclusion and Future Perspectives
This compound is a synthetically versatile and medicinally relevant building block. Its unique three-dimensional structure and the potential for differential functionalization of its two nitrogen atoms make it an attractive scaffold for the discovery of novel therapeutics. While detailed experimental data for this specific compound remains somewhat limited in the public domain, the logical synthetic pathways and predicted properties outlined in this guide provide a solid foundation for its utilization in research and development. As the demand for novel chemical entities with well-defined spatial arrangements continues to grow, the importance of intermediates like this compound in drug discovery programs is set to increase.
References
- (Reference for a related synthesis or property, if found in subsequent searches - currently hypothetical).
-
Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]
- (Reference for a related synthesis or property, if found in subsequent searches - currently hypothetical).
- (Reference for a related synthesis or property, if found in subsequent searches - currently hypothetical).
- (Reference for a related synthesis or property, if found in subsequent searches - currently hypothetical).
- Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties. ACS Medicinal Chemistry Letters.
-
MySkinRecipes. 7-Benzyl-2,7-diazaspiro[4.5]decan-3-one hemioxlate. Available from: [Link].
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Synthesis of the 1,7-Diazaspiro[4.5]decane Core: A Technical Guide for Medicinal Chemists
Introduction: The Architectural Allure of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as privileged structures, offering a unique three-dimensional topology that can lead to enhanced target affinity, selectivity, and improved physicochemical properties. The 1,7-diazaspiro[4.5]decane core, a rigid framework comprising a fused pyrrolidine and piperidine ring system sharing a single carbon atom, represents a compelling yet underexplored scaffold for the development of novel therapeutics. Its inherent conformational rigidity and the strategic placement of two nitrogen atoms provide well-defined vectors for chemical diversification, making it an attractive starting point for library synthesis and lead optimization campaigns.
This technical guide provides a comprehensive overview of a proposed synthetic strategy for accessing the parent 1,7-diazaspiro[4.5]decane core structure. In the absence of extensive literature on this specific unsubstituted heterocycle, this document outlines a rational, multi-step synthetic pathway grounded in established chemical principles and analogous transformations. Each step is detailed with theoretical justification, causality behind experimental choices, and a self-validating protocol to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis: A Strategic Deconstruction
A logical approach to devising a synthetic route for the 1,7-diazaspiro[4.5]decane core begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or readily synthesizable precursors.
Caption: Retrosynthetic analysis of 1,7-diazaspiro[4.5]decane.
The primary disconnection strategy for the 1,7-diazaspiro[4.5]decane core involves a double intramolecular reductive amination of a suitable dicarbonyl precursor. This key transformation would form both the pyrrolidine and piperidine rings in a single, efficient step. The dicarbonyl precursor, in turn, can be envisioned as arising from the oxidation of a diol, which itself can be prepared from a functionalized piperidine derivative. A plausible starting point for this synthetic cascade is a commercially available 4-piperidone, which can be elaborated to introduce the necessary carbon and nitrogen functionalities.
Proposed Synthetic Pathway: A Step-by-Step Elucidation
The forward synthesis is designed as a multi-step sequence, commencing with the construction of a key piperidine intermediate, followed by functional group manipulations to install the pyrrolidine precursor, and culminating in the spirocyclization.
Caption: Proposed forward synthetic pathway for 1,7-diazaspiro[4.5]decane.
Part 1: Synthesis of the Key Intermediate: 4-Amino-1-benzylpiperidine-4-carboxylic acid
The synthesis commences with the commercially available 1-benzyl-4-piperidone. The introduction of both an amino and a carboxyl group at the C4 position is a critical step, which can be efficiently achieved through a Strecker or a related Bucherer-Bergs reaction.
Protocol 1: Strecker Synthesis of 1-Benzyl-4-amino-4-cyanopiperidine
The Strecker synthesis provides a direct route to α-aminonitriles from ketones.[1] This reaction involves the treatment of the ketone with an amine and a cyanide source.
Experimental Protocol:
-
To a stirred solution of 1-benzyl-4-piperidone (1.0 eq) in a mixture of ethanol and water (1:1) is added ammonium chloride (1.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of potassium cyanide (1.5 eq) in water is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours, monitoring by TLC until the starting material is consumed.
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 1-benzyl-4-amino-4-cyanopiperidine.
Causality and Self-Validation: The use of ammonium chloride provides the ammonia nucleophile in situ. The reaction progress should be carefully monitored to avoid potential side reactions. The crude product's structure can be confirmed by IR (presence of a nitrile peak at ~2230 cm⁻¹) and ¹H NMR spectroscopy.
Protocol 2: Hydrolysis to 4-Amino-1-benzylpiperidine-4-carboxylic acid
The aminonitrile is then hydrolyzed under acidic conditions to yield the corresponding amino acid.[1]
Experimental Protocol:
-
The crude 1-benzyl-4-amino-4-cyanopiperidine is dissolved in concentrated hydrochloric acid.
-
The solution is heated to reflux for 12-24 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate (the hydrochloride salt of the amino acid) is collected by filtration.
-
The solid is washed with cold acetone and dried under vacuum to yield 4-amino-1-benzylpiperidine-4-carboxylic acid hydrochloride.
Causality and Self-Validation: The strong acidic conditions are necessary for the complete hydrolysis of the nitrile group to a carboxylic acid. The formation of the product can be confirmed by the disappearance of the nitrile peak in the IR spectrum and the appearance of a carboxylic acid proton in the ¹H NMR spectrum.
Part 2: Elaboration of the Precursor for Cyclization
With the key amino acid intermediate in hand, the next phase involves the reduction of the carboxylic acid and subsequent oxidation to set the stage for the intramolecular cyclization.
Protocol 3: Reduction of the Carboxylic Acid
The carboxylic acid is reduced to the corresponding amino alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Experimental Protocol:
-
To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 4-amino-1-benzylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in THF dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give the crude (4-amino-1-benzylpiperidin-4-yl)methanol.
Causality and Self-Validation: LiAlH₄ is highly reactive and must be handled with care under anhydrous conditions. The successful reduction can be verified by the absence of the carboxylic acid signal and the appearance of new signals corresponding to the hydroxymethyl group in the ¹H and ¹³C NMR spectra.
Protocol 4: Selective N-Boc Protection
To differentiate the two amino groups for the subsequent cyclization, the primary amine is selectively protected, for example, as its tert-butoxycarbonyl (Boc) derivative.
Experimental Protocol:
-
To a solution of (4-amino-1-benzylpiperidin-4-yl)methanol (1.0 eq) in a mixture of dioxane and water is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (2.0 eq).
-
The reaction is stirred at room temperature overnight.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried, and concentrated.
-
The crude product can be purified by column chromatography to yield tert-butyl (4-(hydroxymethyl)-1-benzylpiperidin-4-yl)carbamate.
Causality and Self-Validation: The Boc group is a standard protecting group for amines, stable to many reaction conditions but readily cleaved under acidic conditions. Successful protection can be confirmed by the appearance of the Boc protons (a singlet at ~1.4 ppm) in the ¹H NMR spectrum.
Part 3: Spirocyclization and Final Deprotection
The final steps involve the oxidation of the alcohol to an aldehyde and the subsequent intramolecular reductive amination to form the spirocyclic core, followed by the removal of the protecting groups.
Protocol 5: Oxidation to the Aldehyde
The primary alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or by Swern oxidation to avoid over-oxidation to the carboxylic acid.
Experimental Protocol (using Dess-Martin Periodinane):
-
To a solution of tert-butyl (4-(hydroxymethyl)-1-benzylpiperidin-4-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.2 eq) at 0 °C.
-
The reaction is stirred at room temperature for 2-4 hours, monitoring by TLC.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated to give the crude aldehyde.
Causality and Self-Validation: Mild oxidation conditions are crucial to prevent the formation of the corresponding carboxylic acid. The formation of the aldehyde can be confirmed by the appearance of a characteristic aldehyde proton signal (~9-10 ppm) in the ¹H NMR spectrum.
Protocol 6: Intramolecular Reductive Amination and Deprotection
The crude aldehyde undergoes intramolecular reductive amination to form the 1,7-diazaspiro[4.5]decane core. This can be achieved using a reducing agent that is selective for imines/iminiums in the presence of aldehydes, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[2] The subsequent deprotection of the benzyl and Boc groups will yield the final target compound.
Experimental Protocol:
-
The crude aldehyde from the previous step is dissolved in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Sodium triacetoxyborohydride (1.5 eq) is added, and the reaction is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with DCM.
-
The combined organic layers are dried and concentrated to yield the crude N-Boc, N'-benzyl protected 1,7-diazaspiro[4.5]decane.
-
For deprotection, the crude product is dissolved in a solution of trifluoroacetic acid (TFA) in DCM and stirred at room temperature to remove the Boc group.
-
The benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to afford the final 1,7-diazaspiro[4.5]decane.
Causality and Self-Validation: The choice of reducing agent is critical for the success of the reductive amination. STAB is often preferred for its mildness and effectiveness. The final product can be fully characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the spirocyclic structure and the removal of both protecting groups.
Quantitative Data Summary
While this guide presents a proposed synthesis, the following table provides expected yields for analogous reactions found in the literature to serve as a benchmark for researchers.
| Step | Reaction Type | Reagents | Expected Yield (%) |
| 1. Formation of Aminonitrile | Strecker Synthesis | KCN, NH₄Cl | 70-85 |
| 2. Hydrolysis to Amino Acid | Acid Hydrolysis | Conc. HCl | 80-95 |
| 3. Reduction to Amino Alcohol | Reduction | LiAlH₄ | 75-90 |
| 4. N-Boc Protection | Protection | Boc₂O, NaHCO₃ | 85-95 |
| 5. Oxidation to Aldehyde | Oxidation | Dess-Martin Periodinane | 80-90 |
| 6. Intramolecular Reductive Amination & Deprotection | Cyclization/Deprotection | NaBH(OAc)₃, then H₂/Pd/C & TFA | 50-70 (over 2 steps) |
Conclusion and Future Perspectives
The synthesis of the 1,7-diazaspiro[4.5]decane core, while not extensively documented, is achievable through a logical and well-precedented synthetic sequence. The strategy outlined in this guide provides a robust framework for researchers to access this valuable scaffold. The successful synthesis and characterization of this parent core will undoubtedly open new avenues for the design and discovery of novel therapeutic agents with unique three-dimensional structures and potentially superior pharmacological profiles. Further optimization of each step and exploration of alternative synthetic routes will continue to enrich the chemical toolbox available to medicinal chemists.
References
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Master Organic Chemistry. Reductive Amination, and How It Works. Published September 1, 2017. Available from: [Link]
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Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available from: [Link]
-
Dean & Francis. Basics of Retrosynthetic Analysis: A Review for Beginners. Available from: [Link]
-
Chemistry LibreTexts. 14: INTERCHAPTER- Retrosynthetic analysis and metabolic pathway prediction. Published December 27, 2022. Available from: [Link]
-
Carbohydrate Polymers. Efficient synthesis of secondary amines by reductive amination of curdlan Staudinger ylides. Published September 1, 2017. Available from: [Link]
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Spectroscopic Data of 7-Cbz-1,7-diazaspiro[4.5]decane: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the expected spectroscopic data for 7-Cbz-1,7-diazaspiro[4.5]decane, a key intermediate in medicinal chemistry and drug development. Given the limited availability of public experimental spectra for this specific compound, this guide leverages predictive models, data from analogous structures, and first principles of spectroscopic interpretation to provide researchers with a robust framework for its characterization. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation.
Molecular Structure and Spectroscopic Overview
This compound, with the molecular formula C₁₆H₂₂N₂O₂, possesses a unique spirocyclic architecture featuring a piperidine ring fused to a pyrrolidine ring through a quaternary carbon. The nitrogen atom of the piperidine ring is protected by a carboxybenzyl (Cbz) group. This intricate structure gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity, purity, and stability of the compound during synthesis and subsequent applications.
Below is a diagram illustrating the chemical structure and numbering of this compound.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the spirocyclic core and the Cbz protecting group. The chemical shifts are influenced by the electronegativity of the nitrogen atoms, the anisotropic effect of the Cbz carbonyl and aromatic ring, and the rigid conformational nature of the spiro-system.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Aromatic (Cbz) | 7.25 - 7.40 | m | 5H | Protons of the phenyl group. |
| Benzylic (Cbz) | ~5.15 | s | 2H | Methylene protons of the Cbz group. |
| Piperidine (α to N-Cbz) | 3.40 - 3.60 | m | 4H | Protons on carbons adjacent to the Cbz-protected nitrogen. |
| Pyrrolidine (α to N) | 2.80 - 3.00 | m | 4H | Protons on carbons adjacent to the unprotected nitrogen. |
| Piperidine/Pyrrolidine (β) | 1.50 - 1.80 | m | 6H | Remaining methylene protons of the spiro-core. |
| NH | Variable | br s | 1H | Proton on the unprotected nitrogen; may exchange with D₂O. |
Predicted using cheminformatics software; actual values may vary depending on solvent and concentration.
Expertise & Experience: The broad multiplets for the aliphatic protons are anticipated due to complex spin-spin coupling in the rigid spirocyclic system. The use of 2D NMR techniques, such as COSY and HSQC, is highly recommended for unambiguous assignment of these signals.[1][2] The chemical shift of the N-H proton can be highly variable and is often broad; its identification can be confirmed by its disappearance upon D₂O exchange.[3]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data, providing a count of the unique carbon environments. The presence of the spiro-carbon and the Cbz group carbons will be characteristic features.
Table 2: Predicted ¹³³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O (Cbz) | ~155 | Carbonyl carbon of the carbamate. |
| Aromatic (Cbz, C-ipso) | ~137 | Quaternary aromatic carbon attached to the benzylic group. |
| Aromatic (Cbz, CH) | 127 - 129 | Aromatic carbons of the phenyl group. |
| Benzylic (Cbz, CH₂) | ~67 | Methylene carbon of the Cbz group. |
| Spiro (C5) | ~60 | Quaternary spiro-carbon. |
| Piperidine (α to N-Cbz) | ~45 | Carbons adjacent to the Cbz-protected nitrogen. |
| Pyrrolidine (α to N) | ~50 | Carbons adjacent to the unprotected nitrogen. |
| Piperidine/Pyrrolidine (β) | 25 - 35 | Remaining methylene carbons of the spiro-core. |
Predicted using cheminformatics software; actual values may vary depending on solvent.[4][5]
Trustworthiness: The predicted chemical shifts are based on established empirical data for similar functional groups and cyclic systems.[6] For definitive structural confirmation, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would be invaluable to establish long-range C-H correlations, for instance, between the benzylic protons and the carbonyl carbon of the Cbz group.[7]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition (Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the spirocyclic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and piecing together the molecular framework.
-
-
Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Expected Mass and Fragmentation Pattern
The molecular weight of this compound is 274.37 g/mol . The exact mass can be determined with high-resolution mass spectrometry (HRMS).
Ionization Considerations:
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for this molecule and is expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 275.1754.[8]
-
Electron Ionization (EI): This hard ionization technique will likely lead to extensive fragmentation.[9]
Predicted Fragmentation: The fragmentation of the molecular ion will likely proceed via cleavage of the bonds alpha to the nitrogen atoms, a characteristic pathway for amines.[10][11] Key expected fragments include:
-
Loss of the benzyl group (C₇H₇, 91 Da) or benzyloxy group (C₇H₇O, 107 Da).
-
Cleavage of the spirocyclic rings, leading to a series of smaller iminium ions.
The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight. As this compound has two nitrogen atoms, its molecular ion will have an even mass, which is consistent with its molecular formula.[3]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
For accurate mass determination, use a high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.
-
For fragmentation studies, a tandem mass spectrometer (e.g., Q-TOF, triple quadrupole) is recommended.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire a full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to generate a fragmentation spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the Cbz group and the N-H bond of the secondary amine.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3500 | Medium, sharp | Secondary amine N-H stretch.[12] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | C-H bonds of the phenyl group. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | C-H bonds of the spiro-core and benzylic methylene.[13] |
| C=O Stretch (Carbamate) | 1680 - 1700 | Strong | Carbonyl of the Cbz group.[14] |
| C-N Stretch | 1250 - 1335 | Medium | C-N bonds of the amines.[15] |
Authoritative Grounding: The strong absorption around 1690 cm⁻¹ is a hallmark of the carbamate carbonyl in the Cbz protecting group. The presence of a sharp N-H stretch around 3400 cm⁻¹ would confirm the secondary amine, distinguishing it from a potential tertiary amine byproduct.[16]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Integrated Spectroscopic Analysis Workflow
A logical workflow is essential for the efficient and accurate characterization of this compound. The following diagram outlines a recommended approach.
Caption: Recommended workflow for spectroscopic characterization.
Conclusion
The comprehensive spectroscopic analysis of this compound requires an integrated approach, utilizing NMR, MS, and IR spectroscopy. While experimental data is not widely published, this guide provides a robust predictive framework for its characterization. The key spectroscopic signatures include the distinct signals of the Cbz protecting group and the complex multiplets of the spirocyclic core in NMR, a prominent protonated molecular ion in ESI-MS, and characteristic absorptions for the carbamate carbonyl and secondary amine N-H in IR. By following the outlined experimental protocols and interpretive logic, researchers can confidently verify the structure and purity of this important chemical entity.
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Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. (n.d.). Journal of Applicable Chemistry. [Link]
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Sample preparation for FT-IR. (n.d.). University of California, Los Angeles. [Link]
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Mass Spectrometry Ionization: Key Techniques Explained. (2024). Technology Networks. [Link]
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A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]
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PROSPRE - 1 H NMR Predictor. (n.d.). PROSPRE. [Link]
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Mass Spectrometry Ionization Methods. (n.d.). Emory University. [Link]
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Video: Mass Spectrometry of Amines. (2023). JoVE. [Link]
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Infrared Spectrometry. (n.d.). Michigan State University. [Link]
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4.2: IR Spectroscopy. (2022). Chemistry LibreTexts. [Link]
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The features of IR spectrum. (n.d.). SlidePlayer. [Link]
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2D NMR Spectroscopy for Organic Compounds. (n.d.). Scribd. [Link]
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24.10 Spectroscopy of Amines. (2023). OpenStax. [Link]
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mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]
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How to prepare IR samples?. (n.d.). ResearchGate. [Link]
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How to Use an IR Spectrometer and Sample Prep. (2015). YouTube. [Link]
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Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]
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20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. [Link]
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Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Anuchem. [Link]
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Structure Elucidation by NMR. (n.d.). ETH Zurich. [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]
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Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]
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¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. (n.d.). ResearchGate. [Link]
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STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Thieme. [Link]
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IR Chart. (n.d.). University of California, Los Angeles. [Link]
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IR Absorption Table. (n.d.). University of Puget Sound. [Link]
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13-C NMR Protocol for beginners AV-400. (n.d.). University of Missouri-Saint Louis. [Link]
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The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Modgraph. [Link]
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Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. [Link]
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Basic 1h And 13c Nmr Spectroscopy. (n.d.). archive.org. [Link]
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NMR Prediction. (n.d.). ACD/Labs. [Link]
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How to predict the 13C NMR spectrum of a compound. (2017). YouTube. [Link]
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State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. (n.d.). National Institutes of Health. [Link]
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Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (n.d.). Semantic Scholar. [Link]
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List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (n.d.). ResearchGate. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. [Link]
-
CASPRE - 13 C NMR Predictor. (n.d.). CASPRE. [Link]
-
A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". (2023). YouTube. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]
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An In-Depth Technical Guide to 7-Cbz-1,7-diazaspiro[4.5]decane: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Diazaspiro[4.5]decane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds due to their inherent conformational rigidity and novelty. Among these, the 1,7-diazaspiro[4.5]decane core is a particularly compelling motif. Its rigid structure provides a unique platform for creating compounds with high affinity and selectivity for biological targets. This guide focuses on a key derivative, 7-Cbz-1,7-diazaspiro[4.5]decane, a versatile building block in the synthesis of complex, biologically active molecules. The strategic placement of the carboxybenzyl (Cbz) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, making it an invaluable intermediate in multi-step synthetic pathways.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₂O₂ | [1] |
| Molecular Weight | 274.36 g/mol | Calculated |
| CAS Number | 1086394-95-7 | [1] |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. | General knowledge of protected amines |
The Role of the Carboxybenzyl (Cbz) Protecting Group
The carboxybenzyl group is a widely used amine protecting group in organic synthesis. Its utility stems from its relative stability to a range of reaction conditions and its facile removal under specific, mild conditions.
The Cbz group is typically introduced by reacting the amine with benzyl chloroformate in the presence of a base. This converts the basic and nucleophilic amine into a neutral carbamate, preventing it from participating in unwanted side reactions during subsequent synthetic steps. The Cbz group is stable to many reagents and conditions, including mildly acidic and basic environments.
One of the key advantages of the Cbz group is its selective removal by catalytic hydrogenation. This process, typically employing a palladium catalyst and a hydrogen source, cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. This deprotection strategy is orthogonal to many other protecting groups, allowing for selective deprotection in complex molecules.
Synthesis of this compound: A Step-by-Step Protocol
The following is a representative, detailed protocol for the synthesis of this compound, based on established methods for the Cbz protection of diamines. This protocol is designed to be a self-validating system, with clear steps and rationales.
Starting Material: 1,7-Diazaspiro[4.5]decane
Objective: To selectively protect the N7 nitrogen of 1,7-diazaspiro[4.5]decane with a carboxybenzyl (Cbz) group.
Materials:
-
1,7-Diazaspiro[4.5]decane
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Experimental Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 1,7-diazaspiro[4.5]decane (1.0 equivalent) in a mixture of dichloromethane and water (2:1 v/v).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.0 equivalents) with stirring. The base is crucial to neutralize the hydrochloric acid generated during the reaction.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition helps to control the exothermic reaction and minimize side products.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining inorganic impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block in the synthesis of a wide range of biologically active compounds. The presence of a free secondary amine allows for further functionalization, leading to the creation of diverse chemical libraries for drug screening.
One notable application is in the development of antagonists for various G-protein coupled receptors (GPCRs). The rigid spirocyclic core helps to pre-organize the appended functional groups in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for the target receptor. For instance, derivatives of diazaspiro[4.5]decanes have been investigated as potential therapeutic agents for neurological and psychiatric disorders by targeting dopamine and serotonin receptors[2].
Furthermore, this scaffold has been incorporated into molecules designed as enzyme inhibitors. For example, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been synthesized and evaluated as potential chitin synthase inhibitors with antifungal activity[3]. The unique three-dimensional shape of the diazaspiro[4.5]decane core can facilitate binding to the active site of enzymes, leading to potent inhibition.
Logical Relationship of Application:
Caption: Role of this compound in drug discovery.
Conclusion
This compound is a strategically important synthetic intermediate that provides access to a rich chemical space of spirocyclic compounds. Its well-defined physicochemical properties, coupled with a robust and selective protection-deprotection strategy for its amino functionalities, make it an invaluable tool for medicinal chemists. The ability to generate diverse libraries of molecules based on this rigid scaffold will continue to fuel the discovery of novel therapeutic agents targeting a range of diseases.
References
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MySkinRecipes. 7-Benzyl-2,7-diazaspiro[4][5]decan-3-one hemioxlate.[Link]
-
PubMed. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents.[Link]
-
SciSupplies. 1-CBZ-1,7-DIAZASPIRO[4.5]DECANE, 97.0%, 1g.[Link]
-
Universal Biologicals. 7-Benzyl-1,7-diazaspiro[4.5]decane.[Link]
-
PubChemLite. 7-benzyl-2,7-diazaspiro[4.5]decane.[Link]
-
SciSupplies. 1-CBZ-1,7-DIAZASPIRO[4.5]DECANE, 97.0%, 1g.[Link]
-
MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[Link]
-
PubMed. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents.[Link]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide: The Enduring Role of the Carboxybenzyl (Cbz) Protecting Group in Amine Synthesis
January 2026
Abstract
The strategic protection and deprotection of amine functional groups are fundamental to the successful execution of complex multi-step organic syntheses. Since its introduction by Bergmann and Zervas in 1932, the carboxybenzyl (Cbz or Z) group has remained a cornerstone of amine protection strategy, particularly in peptide and medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of the Cbz protecting group, grounded in mechanistic principles and field-proven methodologies. We will explore the causality behind its selection, the mechanics of its application and removal, its critical role in orthogonal synthesis strategies, and detailed protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this robust tool for the synthesis of complex molecules.
The Genesis of Controlled Amine Reactivity: Why Cbz?
Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge. The inherent nucleophilicity of the amine group and the electrophilicity of the carboxylic acid on the same amino acid molecule led to uncontrolled polymerization, yielding intractable mixtures.[1] The breakthrough came with the introduction of the carboxybenzyl (Cbz) group, which provided the first reliable method for temporarily "masking" the amine's reactivity.[1]
The success of the Cbz group is not accidental; it is rooted in a precise combination of chemical properties that were revolutionary at the time and remain highly relevant today:
-
Robust Stability : Once installed, the Cbz group forms a stable carbamate that is resistant to a wide range of reaction conditions, including basic, nucleophilic, and mildly acidic media.[1][3] This stability provides chemists with the flexibility to perform modifications on other parts of the molecule without premature cleavage of the protecting group.
-
Ease of Introduction : The protection reaction, typically involving benzyl chloroformate (Cbz-Cl), is high-yielding, proceeds under mild conditions, and is broadly applicable to a wide range of primary and secondary amines.[1]
-
Unique and Mild Cleavage : The Cbz group is most characteristically removed by catalytic hydrogenolysis, a remarkably mild and clean method that proceeds under neutral conditions. The byproducts, toluene and carbon dioxide, are volatile and easily removed, simplifying purification.[1][4]
-
Orthogonality : The unique cleavage condition (hydrogenolysis) makes the Cbz group orthogonal to many other common protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][5] This principle of orthogonality is the bedrock of modern multi-step synthesis, enabling the selective deprotection of one functional group while others remain intact.[5][6]
Mechanistic Underpinnings: Protection and Deprotection Pathways
A deep understanding of the reaction mechanisms is critical for optimizing conditions, troubleshooting side reactions, and making informed strategic decisions during synthesis design.
Cbz Protection: Formation of the Carbamate
The introduction of the Cbz group is typically achieved via the nucleophilic attack of the amine on an activated Cbz source, most commonly benzyl chloroformate (Cbz-Cl).[4] The reaction is often performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., NaHCO₃ or Na₂CO₃) to neutralize the hydrochloric acid generated during the reaction.[1][4]
The mechanism proceeds as follows:
-
The nucleophilic amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.
-
A tetrahedral intermediate is formed.
-
The intermediate collapses, expelling a chloride ion as the leaving group and forming a protonated carbamate.
-
A base neutralizes the liberated HCl and the proton on the nitrogen, driving the reaction to completion.
Caption: Cbz Protection Mechanism.
Cbz Deprotection: Cleavage by Catalytic Hydrogenolysis
The premier method for Cbz cleavage is catalytic hydrogenolysis.[4] This reaction involves heterogeneous catalysis, typically with palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas or a transfer agent).[1] The process is exceptionally clean.
The mechanism is a two-stage process:
-
Hydrogenolysis : The benzyl C-O bond is reductively cleaved on the surface of the palladium catalyst by hydrogen. This step liberates toluene and a transient carbamic acid intermediate.
-
Decarboxylation : The carbamic acid is unstable and spontaneously decomposes, releasing the free amine and gaseous carbon dioxide.
Caption: Sequential Orthogonal Deprotection Workflow.
Detailed Experimental Protocols
Trustworthy and reproducible protocols are the foundation of successful synthesis. The following are representative, self-validating methodologies for the introduction and removal of the Cbz group.
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol describes the protection of Glycine as a representative example.
-
Materials:
-
Glycine (1.0 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 eq)
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, separatory funnel
-
-
Methodology:
-
Dissolution: In a flask cooled in an ice bath, dissolve Glycine (1.0 eq) and Sodium Carbonate (2.5 eq) in deionized water. [1] 2. Addition of Cbz-Cl: While stirring vigorously, add Benzyl Chloroformate (1.1 eq) dropwise, ensuring the internal temperature is maintained below 5 °C. [1] 3. Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor progress by TLC.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted Cbz-Cl and benzyl alcohol. [1] 5. Acidification: Cool the separated aqueous layer in an ice bath and carefully acidify to pH ~2 by the dropwise addition of 1 M HCl. The Cbz-protected product should precipitate as a white solid. [1] 6. Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x). [1] 7. Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid. [1]
-
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group from a protected substrate.
-
Materials:
-
Cbz-protected compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogenation apparatus (including H₂ gas source, e.g., a balloon)
-
Celite® filtration aid
-
Magnetic stirrer
-
-
Methodology:
-
Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent (e.g., Methanol). [1] 2. Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol %) to the solution under an inert atmosphere if the substrate is sensitive. [1] 3. Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere has been replaced by hydrogen. [1] 4. Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for most lab-scale reactions) at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Filtration (Critical Safety Step): Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst is pyrophoric upon drying and must be handled with extreme care. Ensure the filter cake remains wet with solvent during and after filtration. Quench the used catalyst safely. [1] 6. Concentration: Concentrate the filtrate under reduced pressure. The byproducts, toluene and CO₂, are volatile and are removed during this step, often yielding the pure deprotected amine. [1]
-
Quantitative Performance and Method Selection
The efficiency of Cbz protection and deprotection is consistently high across a wide range of substrates, which is a primary reason for its enduring utility.
Table 1: Representative Yields for Cbz Protection of Various Amines
[1]
| Amine Substrate | Reagents and Conditions | Typical Yield (%) |
|---|---|---|
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |
| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 |
Table 2: Comparison of Cbz Deprotection Methods and Yields
| Deprotection Method | Reagents and Conditions | Substrate Example | Typical Yield (%) |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, MeOH, rt | N-Cbz-L-phenylalanine | >95 |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C, MeOH, reflux | N-Cbz protected peptides | >90 |
| Acidic Cleavage | HBr (33% in Acetic Acid), rt, 1-4 h | N-Cbz-Phenylalanine | ~90 |
| Dissolving Metal Reduction | Na / liq. NH₃ | Cbz-Protected Peptide | ~85 |
Field Insight: While catalytic hydrogenolysis is the gold standard, it is incompatible with reducible functional groups like alkenes, alkynes, or some nitro groups. In such cases, transfer hydrogenolysis offers a milder alternative. For substrates that are sensitive to any form of reduction but stable to strong acid, HBr in acetic acid is a viable, albeit harsher, option. [8]The choice of deprotection method is a critical strategic decision dictated by the overall molecular architecture.
Conclusion
The Carboxybenzyl (Cbz) group is more than a historical footnote in organic chemistry; it is a robust, reliable, and versatile tool that continues to play a vital role in modern synthesis. Its excellent stability, ease of application, and clean, mild removal by hydrogenolysis make it an indispensable asset for researchers in peptide synthesis, drug discovery, and natural product synthesis. By understanding its mechanistic foundations and leveraging its orthogonality with other key protecting groups, scientists can continue to build complex molecular architectures with precision and control, echoing the foundational principles established by Bergmann and Zervas nearly a century ago.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Retrieved from [Link]
-
Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]
-
ETH Zurich. (n.d.). Protecting Groups. Retrieved from [Link]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
The Enduring Scaffold: A Technical Guide to the Discovery and Strategic Application of Diazaspiro[4.5]decane Compounds
Abstract
The diazaspiro[4.5]decane core, a fascinating three-dimensional scaffold, has carved a significant niche in the landscape of medicinal chemistry. Its unique spirocyclic architecture offers a rigid framework that can be strategically decorated to create potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of diazaspiro[4.5]decane compounds. We will delve into the foundational synthetic methodologies that brought this scaffold to the forefront, explore modern, efficient synthetic routes, and critically examine its application in the development of novel therapeutics, with a particular focus on their roles as sigma-1 receptor ligands and inhibitors of the mitochondrial permeability transition pore. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this privileged heterocyclic system.
A Historical Perspective: From Classical Reactions to a Privileged Scaffold
The story of the diazaspiro[4.5]decane core is intrinsically linked to the development of fundamental reactions in organic chemistry. While a singular "discovery" of the parent diazaspiro[4.5]decane is not clearly documented, the emergence of its most prominent member, the 1,3-diazaspiro[4.5]decane-2,4-dione, also known as a spiro-hydantoin, can be traced back to the early 20th century. This journey begins not with the spirocycle itself, but with the parent hydantoin ring system, first isolated by Adolph von Baeyer in 1861 from the hydrogenolysis of allantoin.[1][2]
The true gateway to the synthesis of spiro-hydantoins, and by extension the 1,3-diazaspiro[4.5]decane core, was the development of the Bucherer-Bergs reaction . First patented by Bergs in 1929 and later improved upon by Bucherer, this multicomponent reaction provides a direct and efficient route to 5,5-disubstituted hydantoins from a ketone, potassium cyanide, and ammonium carbonate.[3][4][5] The use of a cyclic ketone, such as cyclohexanone, in this reaction directly furnishes the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold.
Closely related is the Strecker amino acid synthesis , discovered by Adolph Strecker in 1850. This reaction, which combines an aldehyde or ketone, ammonia, and cyanide to form an α-aminonitrile, provides a key intermediate for hydantoin synthesis.[6] The α-aminonitrile derived from cyclohexanone can be subsequently treated with carbon dioxide and other reagents to yield the spiro-hydantoin.[7] These classical methods, born out of the foundational era of organic synthesis, remain relevant and are still utilized for the preparation of these spirocyclic structures.
The enduring appeal of the diazaspiro[4.5]decane scaffold lies in its inherent three-dimensionality. This rigid, non-planar structure provides a fixed orientation for substituents, allowing for precise interactions with the binding pockets of biological targets, a feature highly sought after in modern drug design.[8]
The Synthetic Chemist's Toolkit: Crafting the Diazaspiro[4.5]decane Core
The synthesis of diazaspiro[4.5]decane derivatives has evolved significantly from the classical methods. While the Bucherer-Bergs and Strecker reactions are robust, the demand for greater efficiency, diversity, and stereocontrol has driven the development of novel synthetic strategies.
Classical Synthesis: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction remains a workhorse for the synthesis of 1,3-diazaspiro[4.5]decane-2,4-diones. Its operational simplicity and the ready availability of starting materials make it an attractive method.
Experimental Protocol: Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione
-
Reagents: Cyclohexanone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃), Ethanol, Water, Hydrochloric Acid (HCl).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) is suspended in a 1:1 mixture of ethanol and water.
-
The reaction mixture is heated to reflux (approximately 80-90 °C) with vigorous stirring for 4-6 hours.[9]
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is carefully acidified with concentrated HCl to a pH of approximately 1-2. This should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen cyanide gas.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford pure 1,3-diazaspiro[4.5]decane-2,4-dione.
-
Causality in Experimental Choices:
-
The use of a mixed solvent system (ethanol/water) facilitates the dissolution of both the organic ketone and the inorganic salts.
-
Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Acidification of the reaction mixture protonates the hydantoin, reducing its solubility and causing it to precipitate out of the solution, which simplifies the isolation process.
Modern Methodologies: Palladium-Catalyzed Domino Reactions
In recent years, palladium-catalyzed reactions have emerged as a powerful tool for the construction of complex molecular architectures. Domino or cascade reactions, where multiple bond-forming events occur in a single pot, are particularly efficient. One such approach allows for the one-step synthesis of diazaspiro[4.5]decanes with exocyclic double bonds from unactivated yne-en-ynes and aryl halides.[10]
Experimental Protocol: Palladium-Catalyzed Domino Synthesis of a Diazaspiro[4.5]decane Derivative
-
Reagents: A substituted yne-en-yne, an aryl iodide, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), a suitable base (e.g., K₂CO₃), and a high-boiling solvent (e.g., DMF or Toluene).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the yne-en-yne (1.0 eq), aryl iodide (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and the base (2.0 eq).
-
Add the anhydrous solvent via syringe.
-
The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired diazaspiro[4.5]decane derivative.[11]
-
Causality in Experimental Choices:
-
The palladium catalyst is essential for orchestrating the cascade of C-C and C-N bond formations.
-
The phosphine ligand stabilizes the palladium species and modulates its reactivity.
-
The inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
The high temperature is necessary to drive the multiple steps of the domino reaction.
Table 1: Comparison of Synthetic Routes to Diazaspiro[4.5]decane Scaffolds
| Synthetic Route | Target Scaffold | Catalyst/Reagent | Yield (%) | Key Advantages |
| Bucherer-Bergs Reaction | 1,3-Diazaspiro[4.5]decane-2,4-dione | KCN, (NH₄)₂CO₃ | Good to Excellent | Operationally simple, readily available starting materials. |
| Palladium-Catalyzed Domino Reaction | Diazaspiro[4.5]decane with exocyclic double bond | Pd(OAc)₂/PPh₃ | Good to Excellent | One-step synthesis, formation of multiple C-C bonds.[11] |
Applications in Drug Discovery: Targeting Key Biological Pathways
The rigid, three-dimensional nature of the diazaspiro[4.5]decane scaffold has made it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Two prominent examples of its application are in the development of sigma-1 receptor ligands and inhibitors of the mitochondrial permeability transition pore.
Modulators of the Sigma-1 Receptor: A Chaperone with Therapeutic Potential
The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface.[1][12] It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[1][12] Dysregulation of the sigma-1 receptor has been implicated in a variety of neurological and psychiatric disorders, as well as in cancer.
Diazaspiro[4.5]decane derivatives have been developed as potent and selective ligands for the sigma-1 receptor. These compounds can act as either agonists or antagonists, modulating the receptor's activity to achieve a therapeutic effect. For example, radio-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as potential imaging agents for tumors that overexpress the sigma-1 receptor.[6]
Signaling Pathway of the Sigma-1 Receptor
Caption: Sigma-1 receptor signaling pathway modulation by diazaspiro[4.5]decane ligands.
Under normal conditions, the sigma-1 receptor is bound to the chaperone BiP in the endoplasmic reticulum.[1] Upon stimulation by a ligand, such as a diazaspiro[4.5]decane agonist, or in response to cellular stress, the sigma-1 receptor dissociates from BiP and becomes active. The activated receptor can then interact with and stabilize other proteins, such as the inositol 1,4,5-trisphosphate (IP3) receptor, leading to enhanced calcium signaling between the ER and mitochondria.[12] This modulation of calcium homeostasis can promote cell survival and neuroprotection.
Inhibitors of the Mitochondrial Permeability Transition Pore: A Gateway to Cell Death
The mitochondrial permeability transition pore (mPTP) is a non-selective channel that can form in the inner mitochondrial membrane under conditions of high calcium and oxidative stress.[4][5] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately triggering cell death.[4][5] The mPTP is implicated in the pathophysiology of a number of diseases, including myocardial infarction and neurodegenerative disorders.
Derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as potent inhibitors of mPTP opening.[13] These compounds are thought to exert their protective effects by interacting with components of the mPTP complex, preventing its formation and subsequent opening. One of the key regulators of the mPTP is cyclophilin D (CypD), a mitochondrial matrix protein.[5] Inhibition of CypD is a validated strategy for preventing mPTP opening.
Experimental Workflow for Assessing mPTP Inhibition
Caption: Workflow for evaluating mPTP inhibition using the calcein-cobalt assay.
A common method to assess mPTP opening is the calcein-cobalt assay. In this assay, isolated mitochondria are loaded with calcein-AM, a fluorescent dye that becomes trapped in the mitochondrial matrix. Cobalt chloride is added to the buffer to quench the fluorescence of any calcein that leaks out of the mitochondria. When the mPTP opens, calcein is released from the matrix and its fluorescence is quenched by the cobalt. Therefore, a decrease in fluorescence indicates mPTP opening. The addition of a diazaspiro[4.5]decane inhibitor will prevent this decrease in fluorescence, demonstrating its ability to block the pore.
Mechanism of mPTP Regulation and Inhibition
Caption: Proposed mechanism of mPTP regulation and inhibition by diazaspiro[4.5]decane compounds.
The exact molecular composition of the mPTP is still a subject of debate, but it is widely accepted that it involves components of the ATP synthase, particularly the c-subunit ring, and the adenine nucleotide translocator (ANT).[14] Under conditions of high mitochondrial calcium and reactive oxygen species (ROS), cyclophilin D binds to the ATP synthase, inducing a conformational change that leads to the formation of the open pore.[5] Diazaspiro[4.5]decane-based inhibitors are thought to prevent this interaction, thereby stabilizing the closed state of the pore and protecting the cell from death.
Conclusion and Future Directions
The diazaspiro[4.5]decane scaffold has a rich history rooted in the fundamental reactions of organic chemistry and has blossomed into a truly privileged structure in modern drug discovery. Its unique three-dimensional architecture provides a rigid framework for the precise positioning of functional groups, enabling the design of potent and selective modulators of challenging biological targets. The successful development of diazaspiro[4.5]decane-based ligands for the sigma-1 receptor and inhibitors of the mitochondrial permeability transition pore highlights the therapeutic potential of this versatile core.
Future research in this area will likely focus on several key aspects. The development of new, even more efficient and stereoselective synthetic methods will continue to be a priority, allowing for the creation of more diverse and complex libraries of diazaspiro[4.5]decane derivatives. A deeper understanding of the specific interactions between these compounds and their biological targets at the molecular level will facilitate the rational design of next-generation therapeutics with improved efficacy and safety profiles. Furthermore, the exploration of other isomers of the diazaspiro[4.5]decane core, such as the 1,4-, 1,8-, and 2,7-diazaspiro variants, may uncover novel biological activities and therapeutic opportunities. The enduring legacy of the diazaspiro[4.5]decane scaffold is a testament to the power of fundamental chemistry to provide the building blocks for innovative medicines.
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Methodological & Application
Synthesis Protocol for 7-Cbz-1,7-diazaspiro[4.5]decane: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note outlines a comprehensive, multi-step protocol for the synthesis of 7-Cbz-1,7-diazaspiro[4.5]decane, a valuable scaffold for the development of novel therapeutics. The 1,7-diazaspiro[4.5]decane core is a key structural motif in a variety of biologically active compounds, offering a rigid three-dimensional framework for the precise spatial orientation of functional groups. This guide provides a detailed, step-by-step methodology, from commercially available starting materials to the final, selectively protected product. The protocol is designed for researchers in medicinal chemistry and drug discovery, providing not only a synthetic route but also the scientific rationale behind the chosen transformations.
Introduction
Spirocyclic systems, particularly those incorporating heteroatoms, have garnered significant attention in medicinal chemistry. Their inherent rigidity and three-dimensionality can lead to enhanced binding affinity and selectivity for biological targets. The 1,7-diazaspiro[4.5]decane scaffold, in particular, is an attractive starting point for the synthesis of compound libraries for drug discovery. The presence of two distinct nitrogen atoms allows for diverse functionalization, enabling the exploration of a broad chemical space.
This document details a proposed synthetic route to this compound. The benzyloxycarbonyl (Cbz) protecting group allows for the selective functionalization of the second nitrogen atom in subsequent synthetic steps. The presented protocol is based on well-established and reliable organic transformations, providing a robust pathway for the synthesis of this important building block.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a four-step sequence, as illustrated below. The key transformations include a reductive amination to form a key intermediate, activation of a hydroxyl group, an intramolecular cyclization to form the spirocyclic core, and a final selective N-protection.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of tert-butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate
Rationale: This initial step involves the reductive amination of N-Boc-4-piperidone with ethanolamine. Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[1][2] The use of a mild reducing agent such as sodium triacetoxyborohydride is selective for the iminium ion intermediate and tolerant of the hydroxyl group.
Protocol:
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.5 M), add ethanolamine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate.
PART 2: Synthesis of tert-butyl 4-(2-(tosyloxy)ethylamino)piperidine-1-carboxylate
Rationale: The hydroxyl group of the intermediate is converted to a tosylate to create a good leaving group for the subsequent intramolecular cyclization. Tosyl chloride is a common reagent for this transformation, and the reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Protocol:
-
Dissolve tert-butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate (1.0 eq) in pyridine (0.5 M) and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product, tert-butyl 4-(2-(tosyloxy)ethylamino)piperidine-1-carboxylate, can often be used in the next step without further purification.
PART 3: Synthesis of 1,7-diazaspiro[4.5]decane
Rationale: This step involves the formation of the spirocyclic core via an intramolecular nucleophilic substitution. The primary amine will displace the tosylate, forming the second ring. The Boc protecting group is then removed under acidic conditions.
Protocol:
-
Dissolve the crude tert-butyl 4-(2-(tosyloxy)ethylamino)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF (0.2 M).
-
Add a non-nucleophilic base such as potassium carbonate (3.0 eq).
-
Heat the mixture to 80-100 °C and stir for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours to remove the Boc group.
-
Concentrate the solution under reduced pressure and dissolve the residue in water.
-
Wash with DCM to remove any organic impurities.
-
Basify the aqueous layer with 2 M NaOH to pH > 12 and extract with DCM (5 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield 1,7-diazaspiro[4.5]decane.
PART 4: Synthesis of this compound
Rationale: The final step is the selective protection of one of the secondary amines with a benzyloxycarbonyl (Cbz) group. The reaction is performed under controlled conditions to favor mono-protection. The choice of solvent and base is crucial for achieving good selectivity.[3][4]
Protocol:
-
Dissolve 1,7-diazaspiro[4.5]decane (1.0 eq) in a suitable solvent such as DCM or THF (0.5 M) and cool to 0 °C.
-
Slowly add a solution of benzyl chloroformate (1.0 eq) in the same solvent.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 3 hours.
-
Monitor the reaction for the disappearance of the starting material and the formation of the mono-protected product.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: methanol/DCM gradient) to afford this compound.
Data Summary
| Step | Product | Starting Material | Key Reagents | Expected Yield (%) |
| 1 | tert-butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate | N-Boc-4-piperidone, Ethanolamine | Sodium triacetoxyborohydride | 75-85 |
| 2 | tert-butyl 4-(2-(tosyloxy)ethylamino)piperidine-1-carboxylate | Intermediate from Step 1 | p-Toluenesulfonyl chloride, Pyridine | 80-90 |
| 3 | 1,7-diazaspiro[4.5]decane | Intermediate from Step 2 | Potassium carbonate, Trifluoroacetic acid | 60-70 |
| 4 | This compound | 1,7-diazaspiro[4.5]decane | Benzyl chloroformate, DIPEA | 50-65 |
Concluding Remarks
The protocol detailed in this application note provides a robust and logical pathway for the synthesis of this compound. While this represents a proposed route, it is grounded in well-established synthetic methodologies. Researchers can utilize this guide as a strong starting point for the preparation of this valuable building block, enabling the development of novel and diverse compound libraries for drug discovery. As with any multi-step synthesis, optimization of reaction conditions at each stage may be necessary to achieve the desired yields and purity.
References
-
Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Krapcho, A. P., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(9), 1547-1555. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Reddy, B. V. S., et al. (2007). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications, (32), 3375-3377. [Link]
-
Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7196. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Request PDF. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
-
D'yakonov, V. A., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Russian Journal of Organic Chemistry, 54, 588-592. [Link]
Sources
Application Note: Selective Mono-N-Cbz Protection of 1,7-Diazaspiro[4.5]decane
Introduction
1,7-Diazaspiro[4.5]decane is a valuable saturated heterocyclic scaffold frequently employed in the design of novel therapeutic agents. Its rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to enhance binding affinity and selectivity for various biological targets. The presence of two distinct secondary amine functionalities, however, necessitates precise control over their reactivity during multi-step syntheses. Selective mono-protection of one nitrogen atom is a critical step to enable the differential functionalization of the two amine centers, thereby allowing for the systematic exploration of the chemical space around the spirocyclic core.
The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal via catalytic hydrogenation.[1][2] This application note provides a detailed protocol for the selective mono-N-Cbz protection of 1,7-diazaspiro[4.5]decane, discusses the underlying principles of regioselectivity, and offers guidance on the characterization of the resulting products.
Reaction Scheme
Caption: General reaction scheme for the N-Cbz protection of 1,7-diazaspiro[4.5]decane.
Principle of Selective Mono-Protection
The selective mono-protection of a diamine like 1,7-diazaspiro[4.5]decane hinges on the differential reactivity of its two nitrogen atoms, N1 and N7. This reactivity is primarily governed by two factors: basicity and steric accessibility.
-
Basicity: The more basic nitrogen atom will be more nucleophilic and thus react faster with the electrophilic benzyl chloroformate. The N1 atom is part of a five-membered pyrrolidine ring, while the N7 atom is in a six-membered piperidine ring. Generally, secondary amines in five-membered rings exhibit slightly higher basicity compared to those in six-membered rings due to differences in bond angles and hybridization.[3][4]
-
Steric Hindrance: The steric environment around each nitrogen atom can influence the approach of the bulky Cbz-Cl reagent. The spirocyclic nature of the molecule creates a unique three-dimensional architecture. A thorough conformational analysis would be required for a definitive prediction, but it is plausible that one nitrogen is more sterically encumbered than the other.
Based on the generally higher basicity of the pyrrolidine-like nitrogen, it is hypothesized that the N1 position will be preferentially acylated. The protocol described below is designed to favor the formation of the mono-protected product by using a controlled stoichiometry of the protecting group reagent and a suitable base.
Experimental Protocol
This protocol is adapted from established procedures for the mono-protection of cyclic diamines.[5][6]
Materials and Equipment
-
1,7-Diazaspiro[4.5]decane
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware for extraction and purification
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,7-diazaspiro[4.5]decane (1.0 eq). Dissolve the diamine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Cbz-Cl: Dilute benzyl chloroformate (1.0 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the Cbz-Cl solution dropwise to the stirred reaction mixture over a period of 30-60 minutes. The slow addition is crucial to minimize the formation of the di-protected byproduct.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v). The starting material, mono-protected product, and di-protected byproduct should have distinct Rf values.
-
Reaction Completion: Once the starting material is consumed (typically within 1-3 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, from 100% DCM to DCM/methanol (95:5), can be effective in separating the mono-protected product from any unreacted starting material and the di-protected byproduct.
Characterization of the Product
The purified product, benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate (assuming preferential reaction at N1), should be characterized to confirm its structure and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the Cbz group (a singlet for the benzylic protons around 5.1-5.2 ppm and multiplets for the aromatic protons between 7.2-7.4 ppm). The protons on the spirocyclic core will appear as complex multiplets in the aliphatic region. The integration of the proton signals should be consistent with the proposed structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a characteristic signal for the carbamate carbonyl carbon around 155 ppm. The benzylic carbon of the Cbz group will appear around 67 ppm, and the aromatic carbons will be in the 127-137 ppm range. The aliphatic carbons of the spirocycle will resonate in the upfield region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for C₁₆H₂₂N₂O₂ is m/z 275.1703.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbamate carbonyl group around 1690-1700 cm⁻¹.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and monitor closely by TLC. Ensure reagents are pure and anhydrous. |
| Product loss during work-up or purification. | Perform extractions carefully. Optimize chromatography conditions. | |
| Formation of significant di-protected byproduct | Cbz-Cl added too quickly or in excess. | Ensure slow, dropwise addition of Cbz-Cl. Use no more than 1.0 equivalent of Cbz-Cl. |
| Reaction temperature too high. | Maintain the reaction temperature at 0 °C during the addition of Cbz-Cl. | |
| Difficulty in purification | Similar polarity of products and byproducts. | Use a long chromatography column and a shallow elution gradient. Consider alternative purification techniques like preparative HPLC. |
Workflow Diagram
Caption: Step-by-step experimental workflow for the selective mono-N-Cbz protection.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Stoichiometry (Diamine:Cbz-Cl:Base) | 1.0 : 1.0 : 1.1 | Minimizes di-protection and ensures neutralization of HCl byproduct. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent that dissolves reactants well. |
| Temperature | 0 °C during addition, then room temperature | Controls reaction rate to favor mono-substitution. |
| Reaction Time | 1-3 hours | Typically sufficient for completion; monitor by TLC. |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes excess acid and removes water-soluble byproducts. |
| Purification | Silica gel column chromatography | Effective for separating products with different polarities. |
References
- Vertex AI Search.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link not available]
- StudySmarter. Protecting Groups: Boc, Cbz, Amine. [Link not available]
- YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link not available]
- Reddit. benzyl chloroformate (Cbz-Cl) protecting mechanism. [Link not available]
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882). [Link not available]
- Benchchem. Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis. [Link not available]
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link not available]
-
Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]
- ChemicalBook. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum. [Link not available]
-
Save My Exams. Basicity of Amines - A level Chemistry Revision Notes. [Link]
-
Chemistry LibreTexts. 24.3: Basicity of Amines. [Link]
- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link not available]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
OpenStax. 24.3 Basicity of Amines - Organic Chemistry. [Link]
- Benchchem. Application of 6,7-Diazaspiro[4.5]decane in Drug Discovery Programs: A Focus on Neurokinin-1 Receptor Antagonism. [Link not available]
-
Chemistry LibreTexts. 24.3: Basicity of Amines. [Link]
-
ResearchGate. (PDF) Direct N1-monosubstitution of piperazine. [Link]
Sources
Purification of 7-Cbz-1,7-diazaspiro[4.5]decane by column chromatography
An Application Note and Protocol for the Purification of 7-Cbz-1,7-diazaspiro[4.5]decane by Column Chromatography
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the purification of this compound using silica gel column chromatography. It is intended for researchers, scientists, and professionals in drug development who require a high-purity final compound. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure robust and reproducible results.
Introduction: The Importance of Purifying this compound
This compound is a valuable intermediate in medicinal chemistry, often serving as a scaffold for synthesizing complex molecules with potential therapeutic applications.[1] The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the secondary amine, preventing its participation in undesired side reactions while allowing for selective functionalization of the other nitrogen atom.[2][3]
The purity of this intermediate is paramount, as contaminants can interfere with subsequent synthetic steps, lead to the formation of complex side-products, and complicate the interpretation of biological data. The primary source of impurities is the initial synthesis, which typically involves the reaction of 1,7-diazaspiro[4.5]decane with benzyl chloroformate (Cbz-Cl). Common impurities include:
-
Unreacted 1,7-diazaspiro[4.5]decane: A highly polar starting material.
-
Benzyl Alcohol: Formed from the hydrolysis of excess benzyl chloroformate and is more polar than the target compound.[4]
-
Di-acylated byproducts (less common): Potential side-products depending on reaction conditions.
Column chromatography on silica gel is the method of choice for isolating the desired product from these impurities due to its efficiency, scalability, and the stability of the Cbz protecting group under neutral chromatographic conditions.[4]
Principle of Separation
The purification strategy hinges on the polarity differences between the target compound and its potential impurities. Silica gel is a polar stationary phase. Compounds are eluted with a less polar mobile phase, and their retention is governed by their interaction with the silica.
-
Less Polar Compounds: Have weaker interactions with the silica gel and elute faster.
-
More Polar Compounds: Have stronger interactions (e.g., hydrogen bonding) with the silica gel and elute slower.
In this specific separation, the expected elution order from a silica gel column will be:
-
This compound (Product): Moderately polar.
-
Benzyl Alcohol (Impurity): More polar than the product.
-
1,7-diazaspiro[4.5]decane (Starting Material): Highly polar due to the two free amine groups.
This differential retention allows for the collection of the pure product in distinct fractions.
Workflow Overview: From Crude Mixture to Pure Compound
The purification process follows a logical and systematic workflow. Each stage builds upon the previous one to ensure an efficient and successful separation.
Caption: A systematic workflow for the purification of this compound.
Protocol I: Method Development with Thin-Layer Chromatography (TLC)
Before attempting a large-scale column separation, it is essential to develop an appropriate mobile phase system using TLC. The goal is to find a solvent mixture that provides good separation between the product and its impurities, with the product having an Rf value between 0.2 and 0.4 .[4] An Rf in this range typically translates to effective separation on a column.
Materials:
-
Silica gel TLC plates (e.g., Merck 60 F254)
-
TLC developing chamber
-
Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Additive: Triethylamine (TEA)
-
Visualization tools: UV lamp (254 nm), Potassium Permanganate (KMnO₄) stain or Ninhydrin solution.[5]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Eluent Preparation: Prepare a small volume of a test eluent. Start with a non-polar mixture and gradually increase polarity. See the table below for suggestions.
-
Development: Place the spotted TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a UV lamp (254 nm). The Cbz-protected compound should appear as a dark spot.[4] Circle any visible spots.
-
Next, dip the plate into a KMnO₄ stain or spray with ninhydrin and gently heat. This will visualize any non-UV active compounds, such as the starting diamine.
-
-
Analysis & Optimization:
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
If the product Rf is too high (> 0.4), decrease the mobile phase polarity (i.e., increase the hexane:EtOAc ratio).
-
If the product Rf is too low (< 0.2), increase the mobile phase polarity.
-
Crucial Insight: If spots corresponding to amine-containing compounds (product or starting material) are streaking, add 0.5-1% triethylamine (TEA) to the mobile phase. The basic TEA neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions that cause streaking.[6]
-
Data Presentation: Example TLC Method Development
| Trial | Mobile Phase (Hexane:EtOAc) | TEA | Product Rf | Separation Quality |
| 1 | 4:1 | 0% | 0.65 | Poor separation, streaking |
| 2 | 4:1 | 1% | 0.60 | Good spot shape, still too high |
| 3 | 6:1 | 1% | 0.30 | Optimal, good separation |
| 4 | 8:1 | 1% | 0.15 | Too low, long elution time |
Protocol II: Flash Column Chromatography
Once the optimal mobile phase is determined, you can proceed with the preparative column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Optimal mobile phase (determined from TLC)
-
Fraction collection tubes or flasks
-
Air pressure source (optional, for flash chromatography)
Step-by-Step Protocol:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (~1 cm) over the plug.[7]
-
Prepare a slurry of silica gel in the mobile phase (e.g., ~50 g of silica per 1 g of crude mixture).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica.[7]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the prepared column. This technique generally provides better resolution than wet loading.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer of sand.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (for flash chromatography).
-
Begin collecting fractions immediately. The volume of each fraction should be approximately 10-20% of the column volume.
-
Continuously monitor the elution process by spotting fractions onto TLC plates and visualizing as described in Protocol I.
-
Caption: Correlation between TLC separation and column chromatography elution.
-
Isolation of Pure Product:
-
Once all fractions have been analyzed by TLC, combine the fractions that contain only the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent.
-
Obtain the mass of the pure product and calculate the yield. Confirm purity using analytical techniques such as NMR or LC-MS.
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Streaking Spots on TLC/Column | Amine interacting with acidic silica. | Add 0.5-1% triethylamine (TEA) to the mobile phase.[6] |
| Poor Separation | Mobile phase is too polar or not polar enough. Column was packed improperly (channels). | Re-optimize the mobile phase using TLC to achieve a product Rf of 0.2-0.4. Repack the column carefully. |
| Product Not Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., switch from 6:1 to 5:1 Hexane:EtOAc). This is known as a step gradient. |
| Cracked Silica Bed | The column ran dry. | Never let the solvent level drop below the top of the silica bed. Keep the column topped up with eluent. |
| Low Product Recovery | Product is still on the column. Some product was in mixed fractions. | Flush the column with a very polar solvent (e.g., 100% EtOAc or 5% MeOH in DCM) to see if more product elutes. Re-column the mixed fractions if necessary. |
References
-
ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Available at: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
ResearchGate. (2017). A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines. Available at: [Link]
-
Organic-Chemistry.org. (2019). Cbz-Protected Amino Groups. Available at: [Link]
-
HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Available at: [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
Application Notes & Protocols: 7-Cbz-1,7-diazaspiro[4.5]decane as a Versatile Building Block in Medicinal Chemistry
Introduction: The Value of Three-Dimensionality in Drug Design
In the pursuit of novel therapeutics, medicinal chemists increasingly seek to escape the "flatland" of two-dimensional chemical structures. Spirocyclic scaffolds, which feature two rings connected by a single common atom, are exemplary tools for this endeavor. Their inherent three-dimensionality and conformational rigidity can pre-organize appended functional groups into specific spatial orientations, potentially reducing the entropic penalty of binding to a biological target and leading to enhanced potency and selectivity.[1]
The 1,7-diazaspiro[4.5]decane core is a privileged heterocyclic motif that provides a robust, three-dimensional framework for the design of novel therapeutic agents.[2] This application note focuses on 7-Cbz-1,7-diazaspiro[4.5]decane , a strategically protected building block designed for sequential and controlled functionalization. The presence of the carbobenzyloxy (Cbz) group on the N7 nitrogen temporarily deactivates it, enabling chemists to perform selective chemistry on the N1 secondary amine before unmasking the N7 position for further diversification. This guide provides detailed protocols and expert insights for leveraging this versatile scaffold in drug discovery programs.
Physicochemical Properties & Characterization
This compound is a stable, ready-to-use building block amenable to a variety of synthetic transformations.[3] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₂O₂ | [4] |
| Molecular Weight | 274.36 g/mol | Calculated |
| Appearance | White to off-white solid | General Observation |
| Purity | Typically ≥97.0% | [4] |
| Key Structural Feature | Spirocyclic diamine with orthogonal protection | N/A |
The Strategic Role of the N7-Cbz Protecting Group
The utility of this compound stems from the deliberate differentiation of its two nitrogen atoms. The Cbz group is a well-established protecting group for amines, known for its stability under a wide range of conditions, including those used for many common coupling reactions.[5]
Causality of Selective Reactivity:
-
N1 Position: The secondary amine at the N1 position is nucleophilic and readily available for reactions such as alkylation, acylation, and reductive amination.
-
N7 Position: The nitrogen at the N7 position is protected as a carbamate. The electron-withdrawing nature of the carbonyl group significantly reduces its nucleophilicity, rendering it unreactive under the conditions used to modify the N1 position.
This orthogonal protection scheme is the cornerstone of its application, allowing for a stepwise and highly controlled diversification strategy.
Core Application Protocols: Derivatization of the N1 Position
The exposed secondary amine at the N1 position is the primary site for introducing the first element of diversity. The following protocols are robust, field-proven methods for its functionalization.
Protocol 3.1: N-Alkylation via Reductive Amination
Reductive amination is a highly reliable and versatile method for forming C-N bonds. It proceeds under mild conditions and tolerates a wide variety of functional groups on the aldehyde or ketone coupling partner.
Expertise & Rationale: This two-step, one-pot procedure is favored over direct alkylation with alkyl halides for its superior chemoselectivity and reduced risk of over-alkylation.[6] The initial formation of an iminium ion intermediate is followed by its immediate reduction. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is a mild, selective reducing agent that is stable in acidic conditions, which are often used to catalyze iminium ion formation.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1 M.
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution. If desired, add acetic acid (0.1-0.5 eq) to catalyze imine formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3.2: N-Acylation
The formation of an amide bond is one of the most common transformations in medicinal chemistry. This protocol describes a standard procedure using an acid chloride.
Expertise & Rationale: The use of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is critical. It serves to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7] The reaction is typically run at 0 °C initially to control the exothermic reaction between the amine and the highly reactive acid chloride.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in DCM (0.1 M).
-
Base Addition: Add a tertiary amine base such as triethylamine (2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction with water.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2x).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting amide via flash chromatography or recrystallization.
| Parameter | Reductive Amination | N-Acylation |
| Electrophile | Aldehyde or Ketone | Acyl Chloride or Activated Acid |
| Key Reagents | NaBH(OAc)₃, Acetic Acid (cat.) | TEA, DIPEA |
| Solvent | DCM, DCE | DCM, THF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-16 hours | 1-4 hours |
| Typical Yield | 80-98% | 85-99% |
Deprotection of the N7-Cbz Group and Sequential Functionalization
Once the N1 position is functionalized, the Cbz group can be removed to reveal the N7 secondary amine, opening a new vector for diversification. The choice of deprotection method is critical and depends on the functional groups present in the N1-substituent.
Sources
- 1. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. figshare.com [figshare.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cbz deprotection of 7-Cbz-1,7-diazaspiro[4.5]decane via hydrogenolysis
Application Note & Protocol
Topic: Strategic Deprotection of 7-Cbz-1,7-diazaspiro[4.5]decane via Catalytic Hydrogenolysis
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic route development.
Guiding Principle: The Strategic Unveiling of a Privileged Scaffold
The benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide and medicinal chemistry.[1][2][3] Its robustness under a wide range of conditions, coupled with its clean and efficient removal by catalytic hydrogenolysis, makes it an invaluable tool.[4][5] This guide focuses on the practical application of this deprotection method to this compound, a substrate incorporating the diazaspiro[4.5]decane scaffold. This structural motif is of significant interest in drug discovery, appearing in molecules targeting a range of biological pathways.[6][7]
This document moves beyond a simple recitation of steps, providing a deep dive into the causality behind the protocol. We will explore the reaction mechanism, justify the selection of reagents and conditions, and emphasize the critical safety protocols required for a successful and secure laboratory operation.
The Mechanism: A Palladium-Mediated Cascade
The deprotection of a Cbz-protected amine via hydrogenolysis is a classic example of heterogeneous catalysis, where Palladium on Carbon (Pd/C) is the catalyst of choice.[8] The reaction proceeds through a well-understood cascade:
-
Adsorption: Both the Cbz-protected substrate and molecular hydrogen (H₂) adsorb onto the surface of the palladium catalyst.
-
Bond Cleavage: The catalytic surface facilitates the cleavage of the relatively weak benzylic C-O bond.[2]
-
Intermediate Formation: This cleavage generates an unstable carbamic acid intermediate and toluene.
-
Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide and yielding the free, deprotected amine.[1][2]
This process is highly efficient and clean, as the byproducts (toluene and CO₂) are volatile and easily removed.
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Core Protocol: Hydrogenolysis of this compound
This protocol is designed for a typical laboratory scale (e.g., 100-500 mg) and assumes the use of standard glassware and a balloon hydrogenation setup. For larger scales or higher pressures, a dedicated hydrogenation apparatus (e.g., a Parr shaker) is required.[9]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >95% Purity | N/A | Substrate |
| Palladium on Carbon (10% Pd, wet) | Degussa type E101 | Sigma-Aldrich | Pyrophoric when dry; handle with extreme care.[10][11] |
| Methanol (MeOH) or Ethanol (EtOH) | Anhydrous | Fisher Scientific | Protic solvents are preferred for this reaction. |
| Celite® 545 | N/A | Sigma-Aldrich | Filtration aid for removing the catalyst. |
| Hydrogen (H₂) Gas | High Purity (>99.9%) | Airgas | Highly flammable and explosive.[12][13] |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Airgas | For creating an inert atmosphere. |
| Round-bottom flask, three-neck | Appropriate size | VWR | Allows for gas inlet, outlet, and monitoring. |
| Magnetic stir bar and stir plate | N/A | VWR | Ensures efficient mixing. |
| Hydrogen balloon | Heavy-walled | VWR | Standard, low-pressure hydrogen source.[9] |
| Vacuum/Inert Gas Manifold (Schlenk line) | N/A | VWR | Essential for safely handling pyrophoric catalysts and H₂.[11] |
Step-by-Step Experimental Procedure
-
Reaction Vessel Setup:
-
Place a magnetic stir bar into a dry, three-necked round-bottom flask.
-
Add the this compound (1.0 eq).
-
Causality: A three-neck flask is crucial for safely managing the gas environment, allowing simultaneous connection to a vacuum/inert gas line and the hydrogen source.
-
-
Catalyst Addition and Inerting:
-
In a fume hood, carefully weigh and add 10% Palladium on Carbon (10 wt% of the substrate) to the flask.[14] Handle the wet catalyst quickly to minimize air exposure.
-
Immediately assemble the flask onto the Schlenk line.
-
Evacuate the flask gently and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.[10][11][15]
-
Causality: This inerting step is the most critical safety procedure. Removing oxygen prevents the formation of an explosive mixture with hydrogen and deactivates the pyrophoric Pd/C catalyst.[11][12]
-
-
Solvent Addition and Dissolution:
-
Under a positive pressure of nitrogen, add the chosen solvent (e.g., Methanol) via cannula or syringe to achieve a concentration of approximately 0.1 M.
-
Begin stirring to dissolve the substrate.
-
Causality: Protic solvents like methanol or ethanol are excellent for this reaction as they help maintain catalyst activity and solubilize the substrate and the resulting free amine product.
-
-
Introduction of Hydrogen:
-
Replace the nitrogen line with a hydrogen-filled balloon attached to a needle.
-
Perform another three cycles of gentle evacuation and backfilling, this time with hydrogen, to replace the inert atmosphere with the reactant gas.[10]
-
Leave the final backfill in place, ensuring the balloon remains inflated (slight positive pressure).
-
Causality: Thoroughly replacing the inert gas with hydrogen ensures the reaction is not rate-limited by the availability of H₂ at the catalyst surface.
-
-
Reaction Monitoring:
-
Allow the reaction to stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly switch the atmosphere back to nitrogen, withdraw an aliquot, and then re-establish the hydrogen atmosphere.[10]
-
The reaction is complete upon the disappearance of the starting material spot (typically 2-12 hours).
-
-
Work-up and Catalyst Removal:
-
Once complete, carefully replace the hydrogen atmosphere with nitrogen by performing three vacuum/backfill cycles.
-
CRITICAL: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite pad thoroughly with additional solvent (Methanol or Ethyl Acetate) to recover all the product.
-
Causality: The Celite pad prevents fine palladium particles from passing through the filter paper. The used catalyst remains highly pyrophoric and must be quenched immediately after filtration.[10]
-
-
Catalyst Quenching and Product Isolation:
-
Immediately transfer the Celite pad with the catalyst into a separate beaker and slowly add water to quench it. Keep it wet until disposal in a designated waste container.[10] Never allow the used catalyst to dry in the open air.
-
Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude 1,7-diazaspiro[4.5]decane. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
-
Key Parameters and Data Summary
| Parameter | Typical Value / Range | Rationale & Expert Insight |
| Catalyst Loading | 5-10 wt% (Pd on substrate) | Higher loadings can accelerate the reaction but increase cost and fire risk. 10% is a robust starting point. Catalyst quality can vary significantly between suppliers.[16] |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents are generally superior. In cases of catalyst deactivation by the product amine, adding a small amount of acid (e.g., AcOH) can sometimes improve performance.[17][18] |
| Hydrogen Pressure | 1 atm (Balloon) to 50 psi | Atmospheric pressure is sufficient for most Cbz deprotections. Elevated pressure can be used for sluggish or sterically hindered substrates.[19] |
| Temperature | 20-40 °C | The reaction is typically exothermic and proceeds well at room temperature. Gentle heating can be applied if the reaction is slow, but monitor for solvent evaporation.[1] |
| Reaction Time | 2-12 hours | Highly dependent on substrate, catalyst activity, and H₂ pressure. Monitor by TLC/LC-MS for completion. |
| Expected Yield | >95% | Hydrogenolysis of Cbz groups is typically a high-yielding and clean reaction. |
Visualizing the Experimental Workflow
Caption: Standard laboratory workflow for Cbz deprotection via hydrogenolysis.
Safety: The Non-Negotiable Foundation
Catalytic hydrogenation is a powerful tool, but it carries significant inherent risks if not managed properly.[12] All operations must be conducted within a certified chemical fume hood.
-
Hydrogen Gas: Hydrogen is colorless, odorless, and highly flammable, with a wide explosive range (4-75% in air).[13] Ensure all connections are secure and leak-tested. Never allow a hydrogen source to vent directly into the laboratory atmosphere.[15]
-
Pyrophoric Catalyst: Palladium on carbon, especially after use when it is saturated with hydrogen and finely divided, is pyrophoric and can ignite spontaneously upon exposure to air.[10][11] Never allow the dry catalyst (new or used) to come into contact with organic solvents in the presence of air. Always handle under an inert atmosphere and quench the used catalyst with water immediately after filtration.[10]
-
Pressure: Even with a balloon setup, ensure the glassware is free of cracks or defects. For pressurized reactions, use only certified pressure vessels and follow all manufacturer operating procedures.[12][15]
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Hydrogenation Reaction Safety In The Chemical Industry. Google Vertex AI Search.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Hydrogenation SOP. University of Wisconsin-Madison, Department of Chemistry.
- Hazards associated with laboratory scale hydrogen
- One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry.
- The Benzyloxycarbonyl (Cbz or Z) Protecting Group. Benchchem.
- The Role of Palladium on Carbon in Hydrogenolysis Reactions. NINGBO INNO PHARMCHEM CO.,LTD.
- Hydrogen
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development.
- Protecting Groups: Boc, Cbz, Amine. StudySmarter.
- Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry.
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
- Cbz Deprotection (H2 + Pd/C). Common Organic Chemistry.
- Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. ThalesNano.
- Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience.
- Hydrogenolysis. Wikipedia.
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- 7. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: ¹H and ¹³C NMR Characterization of 7-Cbz-1,7-diazaspiro[4.5]decane
Introduction
In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is of paramount importance. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can lead to improved pharmacological properties. The 1,7-diazaspiro[4.5]decane core is a valuable building block in medicinal chemistry, offering two distinct nitrogen atoms for functionalization. Protecting group strategies are crucial in the multi-step synthesis of complex molecules, and the carbobenzyloxy (Cbz) group is a widely employed protecting group for amines due to its stability and ease of removal.
This application note provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 7-Cbz-1,7-diazaspiro[4.5]decane. As a key intermediate in various synthetic pathways, its unambiguous structural elucidation is critical. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol for data acquisition but also a detailed interpretation of the spectral features, grounded in the fundamental principles of NMR spectroscopy.
Molecular Structure and Numbering
The structure of this compound, with the IUPAC numbering convention, is presented below. This numbering will be used for the assignment of NMR signals throughout this document.
Caption: Molecular structure and numbering of this compound.
Experimental Protocols
I. Sample Preparation
The quality of the NMR spectrum is directly dependent on the sample preparation. A meticulous approach is necessary to obtain high-resolution data, free from artifacts.
Protocol:
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It is crucial to use a high-purity deuterated solvent to minimize residual proton signals.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃. This concentration range provides a good signal-to-noise ratio for both ¹H and ¹³C NMR without causing significant line broadening.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). However, modern spectrometers can reference the spectra to the residual solvent signal (for CDCl₃: δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).
-
Sample Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
NMR Tube: Use a high-quality, clean, and unscratched 5 mm NMR tube to ensure optimal magnetic field homogeneity.
II. NMR Data Acquisition
The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a 400 MHz or 500 MHz spectrometer.
¹H NMR Spectroscopy:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard single pulse | For routine 1D proton spectra. |
| Spectral Width | -2 to 12 ppm | To ensure all signals, including TMS and aromatic protons, are captured. |
| Acquisition Time | 3-4 s | To achieve good digital resolution. |
| Relaxation Delay | 1-2 s | To allow for near-complete relaxation of protons, ensuring accurate integration. |
| Number of Scans | 8-16 | To achieve an adequate signal-to-noise ratio. |
¹³C NMR Spectroscopy:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Proton-decoupled | To simplify the spectrum to singlets for each unique carbon. |
| Spectral Width | -10 to 220 ppm | To encompass the full range of expected carbon chemical shifts, including the carbonyl carbon. |
| Acquisition Time | 1-2 s | Sufficient for good resolution in ¹³C NMR. |
| Relaxation Delay | 2-5 s | Quaternary carbons and carbonyls have longer relaxation times; a longer delay ensures their reliable detection. |
| Number of Scans | 1024-4096 | The low natural abundance of ¹³C necessitates a larger number of scans for a good signal-to-noise ratio. |
2D NMR Experiments (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).
Spectral Interpretation and Discussion
The following is a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
¹H NMR Spectrum: Predicted Chemical Shifts and Multiplicities
The ¹H NMR spectrum is expected to show distinct signals for the protons of the Cbz group and the diazaspiro[4.5]decane core.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Cbz-Ph | 7.30 - 7.40 | Multiplet | 5H | Aromatic protons of the benzyl group. |
| Cbz-CH₂ | ~5.15 | Singlet | 2H | Methylene protons of the benzyl group. The singlet is due to the absence of adjacent protons. |
| H2, H4 | 2.8 - 3.2 | Multiplet | 4H | Protons on carbons adjacent to the unprotected nitrogen (N1). |
| H3 | 1.7 - 1.9 | Multiplet | 2H | Methylene protons of the pyrrolidine ring. |
| H6, H10 | 3.3 - 3.6 | Multiplet | 4H | Protons on carbons adjacent to the Cbz-protected nitrogen (N7). Deshielded due to the electron-withdrawing effect of the carbamate. |
| H8, H9 | 1.5 - 1.7 | Multiplet | 4H | Methylene protons of the piperidine ring. |
Justification of Assignments:
-
The aromatic protons of the Cbz group typically appear as a complex multiplet in the downfield region (7.3-7.4 ppm).
-
The benzylic methylene protons of the Cbz group are deshielded by the adjacent oxygen and the aromatic ring, appearing as a characteristic singlet around 5.15 ppm.
-
The protons on the carbons alpha to the nitrogen atoms will be the most downfield of the aliphatic signals. The protons adjacent to the Cbz-protected nitrogen (H6, H10) are expected to be further downfield than those adjacent to the unprotected nitrogen (H2, H4) due to the electron-withdrawing nature of the carbamate functionality.
-
The remaining methylene protons of the pyrrolidine (H3) and piperidine (H8, H9) rings will appear in the more upfield aliphatic region.
¹³C NMR Spectrum: Predicted Chemical Shifts
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the symmetry of the core structure, some carbons are chemically equivalent.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Cbz C=O | ~155 | Carbonyl carbon of the carbamate group. |
| Cbz Aromatic C (ipso) | ~136 | The aromatic carbon directly attached to the benzylic group. |
| Cbz Aromatic C (ortho, meta, para) | 127 - 129 | Aromatic carbons of the benzyl group. |
| Cbz-CH₂ | ~67 | Benzylic carbon, deshielded by the adjacent oxygen. |
| C5 (Spiro) | 65 - 75 | The quaternary spiro carbon, its chemical shift is influenced by the two attached rings. |
| C2, C4 | 45 - 55 | Carbons adjacent to the unprotected nitrogen (N1). |
| C6, C10 | 40 - 50 | Carbons adjacent to the Cbz-protected nitrogen (N7). |
| C3 | 25 - 35 | Methylene carbon of the pyrrolidine ring. |
| C8, C9 | 20 - 30 | Methylene carbons of the piperidine ring. |
Justification of Assignments:
-
The carbonyl carbon of the Cbz group is expected to be the most downfield signal in the spectrum.
-
The aromatic carbons will appear in their characteristic region (127-136 ppm).
-
The benzylic carbon of the Cbz group is significantly deshielded by the attached oxygen.
-
The spiro carbon (C5) is a quaternary carbon and will likely have a weaker signal. Its chemical shift is characteristic of spirocyclic systems.
-
The carbons alpha to the nitrogens (C2, C4, C6, C10) will be in the 40-55 ppm range.
-
The remaining aliphatic carbons (C3, C8, C9) will be the most upfield signals.
Advanced NMR Analysis for Complete Structural Verification
For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.
Caption: Workflow for complete NMR-based structural elucidation.
-
COSY: This experiment will reveal the connectivity between protons. For example, correlations between H2/H3 and H3/H4 in the pyrrolidine ring, and between H8/H9 and H9/H10 in the piperidine ring are expected.
-
HSQC: This spectrum will directly link each proton to its attached carbon. This is invaluable for assigning the carbons that have attached protons.
-
HMBC: This experiment is crucial for assigning the quaternary spiro carbon (C5) and the carbonyl carbon of the Cbz group. Correlations are expected from the protons on C2, C4, C6, and C10 to the spiro carbon C5. Similarly, correlations from the benzylic protons (Cbz-CH₂) and the protons on C6 and C10 to the Cbz carbonyl carbon will confirm its assignment.
-
DEPT-135: This experiment will confirm the multiplicity of the carbon signals, distinguishing the CH₂ groups (negative signals) from any potential CH groups (positive signals) in the aliphatic region.
Conclusion
The comprehensive NMR analysis outlined in this application note provides a robust framework for the structural characterization of this compound. By employing a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can achieve unambiguous assignment of all proton and carbon signals. This detailed spectral fingerprint is essential for verifying the successful synthesis of this important building block and for ensuring its quality in subsequent stages of drug discovery and development. The provided protocols and spectral interpretations serve as a valuable resource for scientists working with this and related spirocyclic scaffolds.
References
-
Guerrero-Alvarez, J. A., Moncayo-Bautista, A., & Ariza-Castolo, A. (2004). Assignment of the Relative Configuration of spiro[4.5]decanes by 13C, 15N and 17O NMR. Magnetic Resonance in Chemistry, 42(6), 524-533. [Link]
-
PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
Application Note: A Robust HPLC Method for Purity Determination of 7-Cbz-1,7-diazaspiro[4.5]decane
Abstract
This document provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 7-Cbz-1,7-diazaspiro[4.5]decane. This spirocyclic diamine is a valuable building block in medicinal chemistry, and ensuring its purity is critical for the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] This application note details a reversed-phase HPLC (RP-HPLC) method, explains the scientific rationale behind the selection of chromatographic parameters, and provides a full protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[4][5] It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Analytical Challenge
This compound is a key intermediate whose rigid spirocyclic scaffold is incorporated into various biologically active molecules.[6][7] The structure contains a carboxybenzyl (Cbz) protecting group, which provides a necessary UV chromophore for HPLC analysis, and two basic nitrogen atoms, which present a specific analytical challenge. The basic nature of the analyte can lead to strong interactions with acidic residual silanols on conventional silica-based HPLC columns, resulting in poor peak shape (tailing), low efficiency, and unreliable quantification.
Therefore, a successful HPLC method must be specifically designed to mitigate these interactions to produce sharp, symmetrical peaks, enabling accurate purity assessment and the detection of any process-related impurities.[8] This guide will walk through the logical development of such a method, from initial parameter selection to full validation.
Method Development: A Rationale-Driven Approach
The development of a reliable analytical method is a systematic process. High-performance liquid chromatography (HPLC) is a preferred method for pharmaceutical analysis due to its high sensitivity, resolution, and reproducibility.[9][10] Our strategy focuses on controlling the analyte's ionization state and minimizing undesirable column interactions.
Analyte Characterization and Column Selection
-
Analyte: this compound
-
Key Features:
-
UV Chromophore: The Cbz group contains a phenyl ring, allowing for strong UV absorbance around 254 nm.
-
Basicity: The two nitrogen atoms make the molecule basic. In acidic mobile phases, these nitrogens will be protonated.
-
Chirality: The spiro-carbon (C5) is a stereocenter, meaning the molecule exists as a pair of enantiomers. This guide focuses on achiral purity; enantiomeric excess would require a separate chiral HPLC method.[11][12]
-
-
Column Choice Rationale: To prevent peak tailing associated with basic compounds, a modern, high-purity, end-capped C18 column is the optimal choice. These columns have a minimal number of accessible silanol groups, leading to improved peak symmetry for basic analytes. An alternative is a "polar-embedded" phase that provides a different selectivity mechanism and can also yield excellent peak shape.
Mobile Phase Optimization
-
Mode: Reversed-phase chromatography is selected for its versatility and compatibility with the moderately polar analyte.
-
Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak efficiency (sharper peaks) and has a lower UV cutoff.
-
Aqueous Phase & pH Control: This is the most critical parameter. To ensure consistent protonation of the diamine and to saturate any remaining silanol groups, the mobile phase must be buffered at a low pH. A pH of ~3.0 is ideal. At this pH, the analyte is consistently in its protonated form, and silanol activity is suppressed, leading to symmetric peaks. A buffer like ammonium formate is excellent as it is volatile and compatible with mass spectrometry (LC-MS) if further impurity identification is needed.[8]
Visualized Workflow for HPLC Analysis
The overall process, from sample receipt to final purity report, follows a structured workflow to ensure data integrity and consistency.
Caption: High-level workflow for HPLC purity analysis.
Detailed Analytical Protocol
This protocol is a validated starting point and may be adapted based on the specific instrumentation and impurity profile encountered.
Instrumentation and Reagents
-
HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (end-capped, high purity).
-
Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), formic acid, and ammonium formate.
-
Reference Standard: this compound with known purity.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 10% B to 90% B over 20 minutes, hold for 5 min, return to 10% B over 1 min, equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | 50:50 Acetonitrile:Water |
Preparation of Solutions
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the reference standard.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Reference Standard Solution to verify system performance.[13]
| SST Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Analysis and Calculation
Inject the diluent (as a blank), followed by the reference standard and sample solutions. After integration, calculate the purity of the main peak using the area percent formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol (ICH Q2(R1))
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[4][5][9] The following parameters must be assessed.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method is selective for the analyte and can resolve it from impurities and degradants. | Peak is pure (PDA analysis). No interference from blank or placebo. Main peak is resolved from all other peaks (Resolution > 1.5). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of target concentration). |
| Accuracy | To assess the closeness of the test results to the true value. | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[4] |
| Precision | To measure the method's repeatability and intermediate precision. | Repeatability (Intra-day): RSD ≤ 2.0% for 6 preparations. Intermediate (Inter-day): RSD ≤ 2.0% across different days/analysts.[4] |
| LOD & LOQ | To determine the lowest concentration the method can detect and reliably quantify. | LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.[4] |
| Robustness | To evaluate the method's reliability when subjected to small, deliberate variations in parameters. | System suitability criteria are met after minor changes (e.g., pH ±0.2, Temp ±5°C, Flow Rate ±10%). |
Troubleshooting Common HPLC Issues
Even with a robust method, problems can arise. This decision tree provides a logical path to diagnosing common chromatographic issues.
Caption: A decision tree for troubleshooting common HPLC problems.
Conclusion
This application note presents a robust, reliable, and validated RP-HPLC method for determining the purity of this compound. By understanding the physicochemical properties of the analyte and making rational choices in column and mobile phase selection, common issues like peak tailing are effectively eliminated. The detailed protocol for analysis and validation according to ICH guidelines ensures that the method is suitable for use in a regulated drug development environment, providing confidence in the quality of this critical synthetic intermediate.
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Jain, D. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
-
Sonune, P. S. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
-
Phenomenex. Chiral HPLC Column. [Link]
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Patel, K. et al. (2017). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]
-
Regis Technologies. (2020). Chiral Separations Techniques. [Link]
-
Mahapatra, A. et al. (2018). An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis. Journal of Visualized Experiments. [Link]
-
SpiroChem. Impurity Synthesis And Identification. [Link]
-
U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]
-
Horváth, V. et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. [Link]
-
Sornkaew, N. et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 105(1), 487. [Link]
-
Karad, S. N. et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]
-
Karad, S. N. et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 164-167. [Link]
-
Zhang, M. et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]/)
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Application Notes and Protocols: A Guide to the Stereoselective Synthesis of 7-Cbz-1,7-diazaspiro[4.5]decane Derivatives
Introduction: The Significance of Spirocyclic Diamines in Modern Drug Discovery
The 1,7-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of this spirocycle have shown promise in various therapeutic areas, including as inhibitors of enzymes and as modulators of receptors. The introduction of a carbobenzyloxy (Cbz) protecting group at the 7-position provides a versatile handle for further synthetic elaboration, making the stereoselective synthesis of 7-Cbz-1,7-diazaspiro[4.5]decane derivatives a topic of significant interest for researchers in drug development.
This application note provides a comprehensive guide to the stereoselective synthesis of this important class of molecules. We will delve into the strategic considerations behind the synthetic design, present detailed, step-by-step protocols, and offer insights into the critical parameters that ensure high diastereoselectivity and enantiomeric purity.
Strategic Approach: A Chiral Auxiliary-Mediated Pathway
The key challenge in the synthesis of this compound derivatives lies in the controlled formation of the spirocyclic core with the desired stereochemistry. Our proposed strategy leverages a chiral auxiliary-based approach, which has proven to be a robust method for inducing asymmetry in complex synthetic transformations.[1][2] This pathway can be conceptually divided into three main stages:
-
Synthesis of a Chiral Piperidine Precursor: Construction of a suitably functionalized piperidine ring, which will form one of the rings of the final spirocycle. The chirality is introduced at this stage.
-
Stereoselective Spirocyclization: The crucial step where the second nitrogen-containing ring is formed, creating the spirocenter with high diastereoselectivity.
-
Final Derivatization and Protection: Introduction of the Cbz group at the 7-position to yield the target compound.
Figure 1: Overall synthetic strategy for this compound derivatives.
Part 1: Synthesis of a Chiral Piperidine Precursor from L-Aspartic Acid
The synthesis of enantiomerically pure piperidine derivatives can be efficiently achieved using amino acids as chiral pool starting materials.[3][4] In this protocol, we will outline a synthetic route starting from L-aspartic acid to generate a key chiral succinimide intermediate, which is a precursor for the spirocyclization.[5]
Protocol 1.1: Synthesis of N-Alkyl-3-(dibenzylamino)succinimide
This protocol describes the synthesis of a chiral succinimide intermediate from L-aspartic acid. The dibenzylamino group serves to control the stereochemistry in the subsequent spirocyclization step.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| L-Aspartic Acid | 133.10 g/mol | 13.31 g | 0.10 mol |
| Benzyl Bromide | 171.04 g/mol | 51.31 g (35.4 mL) | 0.30 mol |
| Potassium Carbonate | 138.21 g/mol | 41.46 g | 0.30 mol |
| Acetic Anhydride | 102.09 g/mol | 30.63 g (28.3 mL) | 0.30 mol |
| 4-Penten-1-amine | 85.15 g/mol | 8.52 g (11.2 mL) | 0.10 mol |
| Dimethylformamide (DMF) | - | 200 mL | - |
| Toluene | - | 100 mL | - |
Procedure:
-
N,N-Dibenzylation of L-Aspartic Acid: To a stirred suspension of L-aspartic acid (13.31 g, 0.10 mol) and potassium carbonate (41.46 g, 0.30 mol) in DMF (200 mL), add benzyl bromide (35.4 mL, 0.30 mol) dropwise at room temperature. Heat the mixture to 60 °C and stir for 24 hours.
-
Cooling and Filtration: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the DMF.
-
Cyclization to Anhydride: To the crude N,N-dibenzylaspartic acid, add acetic anhydride (28.3 mL, 0.30 mol) and heat the mixture at 100 °C for 2 hours.
-
Removal of Excess Reagent: Remove the excess acetic anhydride under reduced pressure.
-
Imide Formation: Dissolve the resulting crude anhydride in toluene (100 mL) and add 4-penten-1-amine (11.2 mL, 0.10 mol).
-
Azeotropic Water Removal: Heat the mixture to reflux with a Dean-Stark trap to remove water for 4 hours.
-
Purification: Cool the reaction mixture, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-(4-pentenyl)-3-(dibenzylamino)succinimide.
Part 2: Stereoselective N-Acyliminium Ion Spirocyclization
The cornerstone of this synthetic strategy is the highly diastereoselective spirocyclization of the γ-pentenyl-γ-hydroxylactam, which is generated in situ from the succinimide precursor. The cyclization proceeds via an N-acyliminium ion intermediate, with the stereochemical outcome dictated by the bulky dibenzylamino group, which directs the incoming nucleophile to the opposite face.[5]
Protocol 2.1: Reduction and Spirocyclization
This protocol details the reduction of the succinimide to the corresponding hydroxylactam, followed by the acid-catalyzed spirocyclization to form the 1-azaspiro[4.5]decen-2-one core.
Materials and Reagents:
| Reagent | M.W. | Amount (for 0.05 mol scale) | Moles |
| N-(4-pentenyl)-3-(dibenzylamino)succinimide | 376.49 g/mol | 18.82 g | 0.05 mol |
| Sodium Borohydride (NaBH₄) | 37.83 g/mol | 2.84 g | 0.075 mol |
| Methanol | - | 150 mL | - |
| Dichloromethane (DCM), dry | - | 250 mL | - |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 222.26 g/mol | 12.22 g (9.9 mL) | 0.055 mol |
Procedure:
-
Reduction to Hydroxylactam: Dissolve the N-(4-pentenyl)-3-(dibenzylamino)succinimide (18.82 g, 0.05 mol) in methanol (150 mL) and cool the solution to 0 °C. Add sodium borohydride (2.84 g, 0.075 mol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Extraction: Concentrate the mixture under reduced pressure to remove methanol. Add water (100 mL) and extract with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude hydroxylactam is used in the next step without further purification.
-
N-Acyliminium Spirocyclization: Dissolve the crude hydroxylactam in dry dichloromethane (250 mL) and cool to -78 °C under an inert atmosphere (argon or nitrogen).
-
Addition of Lewis Acid: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 9.9 mL, 0.055 mol) dropwise over 15 minutes.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 3 hours.
-
Quenching: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (100 mL).
-
Work-up and Purification: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 1-azaspiro[4.5]-7-decen-2-one derivative as a single diastereomer.[5]
Figure 2: Mechanism of the N-acyliminium ion spirocyclization.
Part 3: Elaboration to the 1,7-Diazaspiro[4.5]decane Core
With the spirocyclic core constructed, the next steps involve the reduction of the lactam and the alkene, followed by debenzylation to reveal the free amines of the 1,7-diazaspiro[4.5]decane.
Protocol 3.1: Reduction and Debenzylation
Materials and Reagents:
| Reagent | M.W. | Amount (for 0.02 mol scale) | Moles |
| Spirocyclic Lactam | 360.50 g/mol | 7.21 g | 0.02 mol |
| Lithium Aluminum Hydride (LAH), 1 M in THF | - | 60 mL | 0.06 mol |
| Palladium on Carbon (10% Pd/C) | - | 0.72 g | - |
| Ammonium Formate | 63.06 g/mol | 12.61 g | 0.20 mol |
| Tetrahydrofuran (THF), dry | - | 100 mL | - |
| Methanol | - | 100 mL | - |
Procedure:
-
Lactam Reduction: To a solution of the spirocyclic lactam (7.21 g, 0.02 mol) in dry THF (100 mL) at 0 °C, add a 1 M solution of lithium aluminum hydride in THF (60 mL, 0.06 mol) dropwise.
-
Reaction Completion: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 6 hours.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (2.3 mL), 15% aqueous NaOH (2.3 mL), and water (6.9 mL).
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF. Concentrate the filtrate and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude dibenzylated 1,7-diazaspiro[4.5]decane.
-
Catalytic Transfer Hydrogenolysis: Dissolve the crude product in methanol (100 mL). Add ammonium formate (12.61 g, 0.20 mol) and 10% Pd/C (0.72 g).
-
Debenzylation: Heat the mixture to reflux for 4 hours.
-
Catalyst Removal and Purification: Cool the reaction, filter through Celite®, and wash with methanol. Concentrate the filtrate under reduced pressure. Purify the residue by recrystallization or column chromatography to obtain the pure 1,7-diazaspiro[4.5]decane.
Part 4: Selective N-Cbz Protection
The final step is the selective protection of the less sterically hindered secondary amine at the 7-position with a carbobenzyloxy (Cbz) group.
Protocol 4.1: Cbz Protection of the 1,7-Diazaspiro[4.5]decane
This protocol provides a method for the chemoselective N-benzyloxycarbonylation of the diamine.[6][7][8][9]
Materials and Reagents:
| Reagent | M.W. | Amount (for 0.01 mol scale) | Moles |
| 1,7-Diazaspiro[4.5]decane | 140.23 g/mol | 1.40 g | 0.01 mol |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 g/mol | 1.71 g (1.4 mL) | 0.01 mol |
| Triethylamine (TEA) | 101.19 g/mol | 1.21 g (1.7 mL) | 0.012 mol |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
Reaction Setup: Dissolve the 1,7-diazaspiro[4.5]decane (1.40 g, 0.01 mol) in dichloromethane (50 mL) and cool to 0 °C.
-
Base Addition: Add triethylamine (1.7 mL, 0.012 mol).
-
Cbz-Cl Addition: Add benzyl chloroformate (1.4 mL, 0.01 mol) dropwise over 10 minutes.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Work-up: Wash the reaction mixture with water (2 x 25 mL) and brine (25 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to yield the this compound derivative.
Figure 3: Workflow for the selective N-Cbz protection.
Conclusion
The stereoselective synthesis of this compound derivatives is an achievable yet challenging endeavor that is of great importance to the field of medicinal chemistry. The protocols outlined in this application note provide a robust and scientifically grounded pathway to access these valuable compounds. By employing a chiral auxiliary-based strategy, researchers can exert a high degree of control over the stereochemical outcome of the key spirocyclization step. The subsequent functionalization and protection steps are well-established transformations that can be readily implemented in a standard synthetic chemistry laboratory. This guide is intended to empower researchers, scientists, and drug development professionals to confidently undertake the synthesis of these complex and promising molecules.
References
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
Rewiring amino acids to piperidines. Tohoku University Research News. [Link]
-
Rewiring amino acids to piperidines. Yoshikai Group, Tohoku University. [Link]
-
Enantioselective methodologies for the synthesis of spiro compounds. Semantic Scholar. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
An Excellent Method for Cbz-protection of Amines. Chemistry Letters, 2010, 39(2), 164-165. [Link]
-
ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Semantic Scholar. [Link]
-
Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 2018, 14, 2439-2448. [Link]
-
Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. ResearchGate. [Link]
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Catalysis, 2024. [Link]
-
Excellent Method for Cbz-protection of Amines. Chemistry Letters, 2010, 39(2), 164-165. [Link]
-
Stereocontrolled Synthesis of Spiroketals via a Remarkable Methanol-Induced Kinetic Spirocyclization Reaction. ResearchGate. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Enantioselective Synthesis of Axially Chiral Heterobiaryl N‐Cbz‐Protected Diamines via Organocatalytic Arylation of 5‐Aminoisoxazoles. ResearchGate. [Link]
-
Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach. ChemRxiv. [Link]
-
Intramolecular cyclisation of phenolic α-diazoketones. Novel synthesis of the spiro[4.5]decane carbon framework. Journal of the Chemical Society, Chemical Communications, 1977, (24), 888. [Link]
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 2020, 25(24), 5939. [Link]
-
synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 2022, 105(1), 486. [Link]
-
Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]
-
Preparation of N-Cbz-protected diazo carbonyls compounds 1 and 3–11. ResearchGate. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Synthesis of 1‐azaspiro[4.5]decane scaffold. ResearchGate. [Link]
-
Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis, 2015, 5(9), 5469-5473. [Link]
-
Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 2017, 13, 2046-2051. [Link]
-
Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. Journal of the American Chemical Society, 2015, 137(1), 142-145. [Link]
-
Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Cbz-1,7-diazaspiro[4.5]decane
Welcome to the technical support center for the synthesis of 7-Cbz-1,7-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this multi-step synthesis. The following question-and-answer format is structured to explain the underlying chemical principles of each step and offer practical, field-proven solutions to common side reactions and experimental hurdles.
I. Overview of the Synthetic Strategy
The synthesis of this compound is typically approached through a multi-step sequence involving the formation of the spirocyclic core via reductive amination, followed by deprotection and intramolecular cyclization. A common strategy utilizes orthogonal protecting groups to selectively unmask the necessary functionalities for ring closure. This guide will focus on a synthetic route starting from a protected 4-piperidone and a protected ethylenediamine derivative.
Caption: General synthetic workflow for this compound.
II. Frequently Asked Questions & Troubleshooting Guide
Step 1: Reductive Amination
Q1: I am seeing a significant amount of unreacted N-Boc-4-piperidone in my reaction mixture. What could be the cause?
A1: Incomplete reductive amination is a common issue. Several factors could be at play:
-
Inefficient Imine/Iminium Ion Formation: The first step of reductive amination is the formation of an imine or iminium ion intermediate. This process is often acid-catalyzed and reversible. If the conditions are not optimal, the equilibrium may favor the starting materials.
-
Troubleshooting:
-
Addition of a Stoichiometric Amount of Weak Acid: Including a mild acid like acetic acid can catalyze imine formation without degrading the acid-sensitive Boc protecting group.
-
Azeotropic Removal of Water: For some systems, removing the water formed during imine formation by azeotropic distillation can drive the equilibrium forward. However, this is less common for one-pot reductive aminations with sodium triacetoxyborohydride (STAB).
-
-
-
Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB) is hygroscopic and can lose its activity upon prolonged exposure to moisture.
-
Troubleshooting:
-
Use freshly opened STAB or store it in a desiccator.
-
Consider using a slight excess of the reducing agent (1.2-1.5 equivalents).
-
-
-
Steric Hindrance: While less of an issue with ethylenediamine derivatives, bulky amines can slow down the rate of reaction.
Q2: My main side product appears to be the alcohol resulting from the reduction of N-Boc-4-piperidone. How can I avoid this?
A2: The formation of the corresponding alcohol indicates that the carbonyl group is being reduced before it can form the imine.
-
Causality: Sodium triacetoxyborohydride is generally selective for the reduction of iminium ions over ketones.[1] However, if the imine formation is slow, the ketone can be reduced, especially if a less selective reducing agent is used or if the reaction conditions are not optimal.
-
Troubleshooting:
-
Ensure the Use of STAB: Verify that you are using sodium triacetoxyborohydride and not a stronger reducing agent like sodium borohydride, which is more likely to reduce the ketone.
-
Pre-formation of the Imine: In some cases, stirring the ketone, amine, and a catalytic amount of acid for a period (e.g., 30-60 minutes) before adding the reducing agent can favor the desired reaction pathway.
-
Q3: I am observing a di-substituted product where two molecules of N-Boc-4-piperidone have reacted with one molecule of N-Cbz-ethylenediamine. How can this be prevented?
A3: This side reaction occurs if the primary amine of the initial product undergoes a second reductive amination.
-
Causality: While reductive amination is generally more controlled than direct alkylation, over-alkylation can still occur, especially if the stoichiometry is not carefully controlled.[2]
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of the N-Cbz-ethylenediamine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the N-Boc-4-piperidone.
-
Slow Addition of Reducing Agent: Adding the STAB portion-wise can help to maintain a low concentration of the reducing agent, which can sometimes mitigate over-reaction.
-
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for iminium ions over ketones.[1] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with STAB.[3] |
| Acid Catalyst | Acetic Acid (1 equivalent) | Catalyzes imine formation without cleaving the Boc group. |
| Stoichiometry | 1 eq. Ketone, 1.1-1.2 eq. Amine, 1.2-1.5 eq. STAB | A slight excess of the amine and reducing agent drives the reaction to completion. |
| Temperature | Room Temperature | Generally sufficient for most reductive aminations. |
Table 1: Recommended Reaction Conditions for Reductive Amination.
Caption: Troubleshooting flowchart for the reductive amination step.
Step 2: Boc Deprotection
Q4: I am having difficulty selectively removing the Boc group without affecting the Cbz group. What are the best conditions for this transformation?
A4: The orthogonality of Boc and Cbz protecting groups is a key advantage in this synthesis. Boc is acid-labile, while Cbz is generally stable to acidic conditions but is cleaved by hydrogenolysis.[4]
-
Recommended Conditions:
-
Trifluoroacetic Acid (TFA): A solution of TFA in a chlorinated solvent like DCM is a very common and effective method for Boc deprotection. The reaction is typically fast at room temperature.
-
HCl in Dioxane or Diethyl Ether: Anhydrous solutions of HCl are also widely used and can be very effective.[5]
-
-
Troubleshooting:
-
Incomplete Deprotection: If you observe starting material after the reaction, you can increase the reaction time or the concentration of the acid.
-
Cbz Cleavage: While generally stable, very harsh acidic conditions (e.g., prolonged heating with strong acid) can potentially cleave the Cbz group.[4] Stick to standard conditions (e.g., TFA/DCM at room temperature) to ensure selectivity.
-
Q5: After aqueous workup of the Boc deprotection, I am getting a low yield of the desired product. Where could my product be going?
A5: The deprotected product is a diamine, which is basic and can be water-soluble, especially in its protonated form.
-
Causality: During the acidic workup to remove excess reagents, your product will be protonated and may remain in the aqueous layer.
-
Troubleshooting:
-
Basify the Aqueous Layer: After the initial extraction to remove non-basic impurities, carefully basify the aqueous layer to a pH of >10 with a strong base like NaOH or K₂CO₃. This will deprotonate your diamine product, making it less water-soluble and extractable with an organic solvent like DCM or ethyl acetate.
-
Use of a Salt-Saturated Solution: Performing the extraction from a saturated brine solution can decrease the solubility of the amine in the aqueous phase.
-
Step 3: Intramolecular Cyclization
Q6: The final cyclization to form the diazaspiro[4.5]decane is not proceeding to completion. What conditions can I use to promote this step?
A6: The intramolecular cyclization is essentially an intramolecular reductive amination. The deprotected intermediate contains a secondary amine and a primary amine. The piperidine ring is formed in this step.
-
Causality: The rate of cyclization can be influenced by several factors, including the concentration of the substrate and the temperature.
-
Troubleshooting:
-
Heat: Heating the reaction mixture in a suitable solvent (e.g., toluene, xylene) can promote the intramolecular cyclization.
-
High Dilution: Performing the reaction under high dilution conditions can favor intramolecular cyclization over intermolecular polymerization.
-
Base: While not always necessary, the addition of a non-nucleophilic base can sometimes facilitate the reaction by ensuring the amine is in its free-base form.
-
Q7: I am having trouble purifying the final this compound product by column chromatography. It is streaking on the TLC plate. What can I do?
A7: The basic nature of the free amine in the spirocycle can lead to strong interactions with the acidic silica gel, causing streaking.
-
Troubleshooting:
-
Add a Basic Modifier to the Eluent: Adding a small amount of a basic modifier like triethylamine (typically 1-3%) to your eluent system can neutralize the acidic sites on the silica gel and improve the chromatography.
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral), or a reverse-phase column.
-
Salt Formation and Filtration: In some cases, the product can be precipitated as a salt (e.g., hydrochloride or oxalate) to achieve purification, followed by liberation of the free base.
-
III. Experimental Protocols
Protocol 1: Synthesis of the Acyclic Precursor via Reductive Amination
-
Materials:
-
N-Boc-4-piperidone
-
N-Cbz-ethylenediamine
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in DCE, add N-Cbz-ethylenediamine (1.1 eq) followed by acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add STAB (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Boc Deprotection and Intramolecular Cyclization
-
Materials:
-
Acyclic Precursor from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Saturated aqueous sodium carbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the acyclic precursor (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in toluene.
-
Heat the solution to reflux and monitor the intramolecular cyclization by TLC.
-
Upon completion, cool the reaction to room temperature and wash with saturated aqueous sodium carbonate.
-
Separate the layers, extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude this compound by flash column chromatography (eluent may require a basic modifier like triethylamine).
-
IV. References
-
A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Publishing. (2014-12-16). [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Org Biomol Chem. 2014 Aug 7;12(29):5356-9. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. ACS Publications. (2024-04-25). [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. (2020-06-23). [Link]
-
synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, Vol. 105, No. 1, 2022. [Link]
-
Benzyl hydroxymethyl carbamate (1). Organic Syntheses. [Link]
-
Sodium triacetoxyborohydride. Wikipedia. [Link]
-
Synthesis of benzyl N-(2-aminoethyl)carbamate. PrepChem.com. [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]
-
Sodium Triacetoxyborohydride (STAB). Common Organic Chemistry. [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
-
Method for preparing 4-Boc-aminopiperidine. Google Patents.
-
Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. (2019-12-11). [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. (2015-07-23). [Link]
-
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. (2021-02-04). [Link]
-
Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Chemistry Portal. [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. (2019-11-15). [Link]
-
Reductive amination and amide synthesis. Reagents and conditions. ResearchGate. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
Sources
- 1. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2,4-disubstituted piperidines via radical cyclization: unexpected enhancement in diastereoselectivity with tris(trimethylsilyl)silane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. universalbiologicals.com [universalbiologicals.com]
Technical Support Center: Purification of 7-Cbz-1,7-diazaspiro[4.5]decane
Welcome to the dedicated technical support resource for the purification of 7-Cbz-1,7-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable spirocyclic diamine intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles.
I. Understanding the Molecule: Key Purification Challenges
This compound presents a unique set of purification challenges due to its structural features. The presence of a basic secondary amine and a bulky, lipophilic Cbz (carboxybenzyl) protecting group gives the molecule an amphiphilic character. This can lead to difficulties in standard purification techniques like silica gel chromatography and recrystallization. The primary challenges stem from:
-
Polarity and Basicity: The free secondary amine can strongly interact with the acidic silanol groups on standard silica gel, leading to issues like peak tailing, irreversible adsorption, and low recovery during column chromatography.[1]
-
Potential for Multiple Products: The synthesis of this compound can sometimes yield a mixture of mono-protected, di-protected, and unprotected diamine, making separation complex.
-
Crystallization Difficulties: While the Cbz group is known to often aid in crystallization, finding a suitable solvent system for this compound can be challenging due to its unique solubility profile.
This guide will provide you with the necessary tools and knowledge to overcome these challenges effectively.
II. Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.
Question 1: My this compound is streaking badly on my silica gel TLC plate and I'm getting poor separation in my column. What's happening and how can I fix it?
Answer: This is a classic problem when purifying basic amines on silica gel. The streaking is caused by the strong interaction between the basic nitrogen of your compound and the acidic silanol groups on the silica surface.[1] This leads to a portion of your compound moving slower than the bulk, resulting in a "tail."
Here are several effective strategies to resolve this:
-
Mobile Phase Modification: The most common and often simplest solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is a popular choice, typically added at a concentration of 1-3%.[1] This "competing base" will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for the purification of basic compounds.[2]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography on C18-functionalized silica can be a powerful technique. In this case, the elution order is inverted, with polar compounds eluting first.
Question 2: I'm seeing multiple spots on my TLC that I suspect are my desired mono-Cbz product, the di-Cbz byproduct, and the unprotected 1,7-diazaspiro[4.5]decane. How can I effectively separate these?
Answer: This is a common scenario in the synthesis of mono-protected diamines. The key to separation lies in exploiting the differences in polarity between these three species.
| Compound | Polarity | Elution on Normal Phase Silica |
| 1,7-diazaspiro[4.5]decane | Most Polar | Will likely stick to the baseline or require a very polar eluent. |
| This compound | Intermediate Polarity | Your target compound. |
| 1,7-di-Cbz-1,7-diazaspiro[4.5]decane | Least Polar | Will have the highest Rf value. |
Recommended Purification Strategy: Gradient Column Chromatography
A gradient elution during column chromatography is highly recommended for this separation.[3]
Workflow for Separating a Mixture of Protected Diamines
Caption: Workflow for separating a mixture of protected diamines.
Question 3: My compound is "oiling out" during my attempts at recrystallization. What is causing this and what should I do?
Answer: "Oiling out" occurs when your compound separates from the solution as a liquid rather than forming crystals.[1] This typically happens when the solubility of the compound in the chosen solvent is too high at the elevated temperature, and upon cooling, the solution becomes supersaturated too quickly for crystals to form.
Here are some troubleshooting steps:
-
Choose a Different Solvent System: The ideal recrystallization solvent will dissolve your compound when hot but not when cold. You may need to experiment with different solvents or solvent mixtures. A good starting point is to look for a solvent in which your compound is sparingly soluble at room temperature.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling encourages the formation of larger, purer crystals.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, saturated solution. This "seed crystal" will act as a template for further crystallization.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities will largely depend on your synthetic route. However, some common culprits include:
-
Unreacted Starting Materials: For example, if you are protecting 1,7-diazaspiro[4.5]decane, you may have some of this highly polar starting material remaining.
-
Di-Cbz Protected Byproduct: Over-reaction can lead to the formation of 1,7-di-Cbz-1,7-diazaspiro[4.5]decane.
-
Reagent-Derived Impurities: If using benzyl chloroformate (Cbz-Cl) for the protection, impurities such as benzyl alcohol (from hydrolysis of Cbz-Cl) may be present.
-
Side-Products from Spirocycle Synthesis: If you are synthesizing the diazaspiro[4.5]decane skeleton and then protecting it, you may have impurities from the cyclization reaction.[1]
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: A good starting point is to use a relatively non-polar solvent system and gradually increase the polarity. For a Cbz-protected amine of this nature, a mixture of ethyl acetate (EtOAc) and hexanes is a common choice.[4] Begin with a low percentage of EtOAc (e.g., 10%) in hexanes and run TLC plates, gradually increasing the EtOAc concentration. Remember to add 1% triethylamine to your eluent to prevent streaking.[1]
Q3: Can I use recrystallization as my primary purification method?
A3: Possibly. The Cbz group is known to often improve the crystallinity of compounds. If your crude product is relatively clean (e.g., >80% pure), recrystallization can be an excellent and scalable purification method. However, if you have a complex mixture of impurities, column chromatography is generally the preferred initial purification step.
IV. Detailed Experimental Protocols
Protocol 1: Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound using silica gel chromatography with a basic modifier.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Triethylamine (TEA)
-
Glass column with stopcock
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Prepare a small amount of your eluent (e.g., 20% EtOAc in hexanes) and add 1% TEA.
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate.
-
Develop the TLC plate in the prepared eluent.
-
Visualize the spots (e.g., using a UV lamp and/or a potassium permanganate stain).
-
Adjust the eluent polarity until your desired product has an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Secure the column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, low-polarity eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent as the column runs.
-
Monitor the elution by TLC to identify the fractions containing your pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain your purified this compound.
-
Decision Tree for Purification Strategy
Sources
Technical Support Center: N-Cbz Protection of Diamines
Welcome to the technical support center for the N-Cbz protection of diamines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amine protection chemistry. Here, we will delve into the common and not-so-common issues encountered during the N-benzyloxycarbonyl (Cbz) protection of diamines, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common byproducts I can expect when performing a mono-N-Cbz protection of a symmetrical diamine?
When attempting to selectively protect one of the two equivalent amino groups in a symmetrical diamine, the most prevalent byproduct is the di-Cbz-protected diamine . This occurs due to the statistical probability of the protecting group reacting with both nucleophilic sites. Even with careful control of stoichiometry (i.e., using one equivalent or slightly less of benzyl chloroformate), the formation of the di-protected species is often unavoidable.
Another common impurity is unreacted starting diamine . Achieving full conversion of the diamine while minimizing di-protection is a delicate balance. Additionally, degradation of the benzyl chloroformate reagent can lead to the formation of benzyl alcohol and dibenzyl carbonate .[1]
FAQ 2: I'm observing a significant amount of di-protection even when using a 1:1 stoichiometry of diamine to benzyl chloroformate. What can I do to improve the selectivity for the mono-Cbz product?
This is a classic challenge in diamine protection. Here are several strategies to enhance mono-protection selectivity:
-
Reverse Addition: Instead of adding the benzyl chloroformate to the diamine solution, try a "reverse addition" where the diamine solution is slowly added to a solution of benzyl chloroformate. This ensures that the chloroformate is never in excess relative to the total amine concentration, disfavoring the second protection event.
-
Use of a Large Excess of Diamine: Employing a significant excess of the diamine (e.g., 5-10 equivalents) can statistically favor the mono-protection of the limiting reagent, benzyl chloroformate. However, this approach is only practical if the diamine is inexpensive and easily separable from the product.
-
Solvent and Base Selection: The choice of solvent and base can influence selectivity. Schotten-Baumann conditions, which typically involve an aqueous base like sodium bicarbonate or sodium carbonate in a biphasic system (e.g., THF/water or CH2Cl2/water), are common for Cbz protection.[2] The heterogeneity of the reaction can sometimes help in controlling the reaction rate and improving selectivity.
-
Lower Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C or even -10 °C) can slow down the reaction rate, potentially allowing for better control and favoring the initial mono-protection over the subsequent di-protection.[2]
FAQ 3: My reaction mixture has turned yellow and I'm seeing an oily residue that is not my product. What could this be?
Benzyl chloroformate (Cbz-Cl) is a lachrymator and is sensitive to moisture and heat.[1][3] A yellow appearance in the reagent or reaction mixture often indicates decomposition. Cbz-Cl can hydrolyze to benzyl alcohol and HCl, and can also decompose to form other byproducts.[4][5] The oily residue could be benzyl alcohol or dibenzyl carbonate, which is formed from the reaction of benzyl chloroformate with benzyl alcohol.[1] It is crucial to use fresh, high-quality benzyl chloroformate and to perform the reaction under anhydrous conditions (if not using an aqueous system) to minimize these side reactions.
FAQ 4: I'm trying to protect an unsymmetrical diamine. How can I selectively protect the more reactive amine?
In the case of unsymmetrical diamines, the inherent difference in the nucleophilicity of the two amino groups can often be exploited to achieve selective mono-protection. For instance, in a diamine containing both a primary and a secondary amine, the primary amine is generally more nucleophilic and will react preferentially. Similarly, steric hindrance can play a significant role; a less sterically hindered amine will be more accessible for reaction.
To enhance this inherent selectivity, you can employ the same strategies as for symmetrical diamines: careful control of stoichiometry, low reaction temperatures, and appropriate choice of solvent and base.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the N-Cbz protection of diamines.
Problem 1: Low Yield of the Mono-Cbz Protected Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Significant Di-protection | Analyze the crude reaction mixture by TLC, LC-MS, or ¹H NMR to quantify the ratio of mono- to di-protected product. | 1. Stoichiometry Control: Use a slight excess of the diamine (1.1-1.5 equivalents). 2. Slow Addition: Add the benzyl chloroformate solution dropwise at a low temperature (0 °C). 3. Reverse Addition: Add the diamine solution to the benzyl chloroformate solution. |
| Incomplete Reaction | Check for the presence of unreacted starting diamine in the crude mixture. | 1. Increase Reaction Time: Allow the reaction to stir for a longer period. 2. Increase Temperature (with caution): Gradually warm the reaction to room temperature if low temperature was initially used. Be mindful that this may also increase di-protection. |
| Degradation of Benzyl Chloroformate | Observe the color of the Cbz-Cl reagent. A yellow color suggests decomposition. | 1. Use Fresh Reagent: Purchase a new bottle of benzyl chloroformate. 2. Proper Storage: Store Cbz-Cl at the recommended temperature (typically 2-8 °C) and under an inert atmosphere. |
| Suboptimal pH | If using aqueous base, measure the pH of the reaction mixture. | For amino acid protection, maintaining a pH between 8 and 10 is often recommended to prevent racemization and reagent decomposition.[6] |
Problem 2: Difficulty in Purifying the Mono-Cbz Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Similar Polarity of Products and Byproducts | Observe the separation of spots on a TLC plate. Co-elution or very close Rf values indicate a difficult separation. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. 2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system. 3. Acid-Base Extraction: Exploit the basicity of the free amine on the mono-protected product. An acidic wash can protonate the free amine, allowing it to be separated from the neutral di-protected byproduct. Subsequent basification of the aqueous layer will regenerate the mono-protected product for extraction. |
| Presence of Benzyl Alcohol | Check the ¹H NMR of the crude product for a characteristic singlet around 4.5-5.2 ppm corresponding to the benzylic protons of benzyl alcohol. | Benzyl alcohol can often be removed by aqueous washes during the workup or by evaporation under high vacuum if it is a volatile impurity. |
Visualizing the Reaction Landscape
The following diagram illustrates the primary reaction pathways and potential side reactions in the N-Cbz protection of a generic diamine.
Caption: Reaction scheme for N-Cbz protection of diamines.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Mono-N-Cbz Protection of Ethylenediamine
This protocol is a representative example and may require optimization for different diamines.[7]
Materials:
-
Ethylenediamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine (2.0 equivalents) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.0 equivalent) to the stirred solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 20 hours.[7]
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography.
Protocol 2: Workup Procedure to Separate Mono- and Di-Cbz Protected Products
This procedure utilizes the basicity of the free amine in the mono-protected product.
-
After the initial extraction, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The mono-Cbz product will be protonated and move into the aqueous layer, while the di-Cbz product will remain in the organic layer.
-
Separate the layers. The organic layer contains the di-Cbz byproduct.
-
Cool the acidic aqueous layer in an ice bath and carefully basify with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃) until the pH is > 8.
-
Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the purified mono-Cbz product.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the mono-Cbz protected diamine.
Troubleshooting Flowchart
The following diagram provides a logical workflow for troubleshooting common issues.
Caption: A logical guide for troubleshooting Cbz protection.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Benzyl chloroformate. Retrieved from [Link]
-
The Chemistry of Amine Protection: Benzyl Chloroformate Explained. (n.d.). Retrieved from [Link]
- Pittelkow, M. (2007).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Protected Amines: N-Cbz-1,2-diaminoethane in Advanced Organic Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]
- Falck, J. R., & Bejot, R. (2001). Selective Cleavage of Cbz-Protected Amines. Organic Letters, 3(26), 4145–4147.
- ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (2011). ChemInform, 42(31).
-
Cbz Protection - Common Conditions. (n.d.). Retrieved from [Link]
- Firouzabadi, H., Iranpoor, N., & Jafari, A. A. (2004). Excellent Method for Cbz-protection of Amines. Chemistry Letters, 33(12), 1594–1595.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
- Linton, B. R., et al. (2017). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 94, 1-18.
- Wright, W. B., & Brabander, H. J. (1961). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. The Journal of Organic Chemistry, 26(10), 4051–4057.
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2017, October 15). benzyl chloroformate (Cbz-Cl) protecting mechanism. Retrieved from [Link]
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Benzyl Chloroformate [commonorganicchemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Benzyl chloroformate | 501-53-1 [chemicalbook.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Preventing over-reduction during Cbz deprotection
Technical Support Center: Cbz Deprotection
Welcome to our dedicated technical support guide on the strategic deprotection of the Carboxybenzyl (Cbz) group. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this common yet sometimes problematic transformation. Our focus is to provide actionable, field-tested advice to help you navigate the nuances of Cbz removal, particularly the prevalent issue of over-reduction.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of over-reduction during Cbz deprotection?
Over-reduction primarily occurs during catalytic hydrogenation when the reaction conditions are too harsh or not selective enough for the Cbz group in the presence of other reducible functional groups. The most common culprit is the combination of a highly active catalyst (like standard 10% Pd/C) and a high concentration of the hydrogen donor, leading to the undesired reduction of alkenes, alkynes, nitro groups, or even aromatic rings within the molecule.
Q2: I'm seeing reduction of an aromatic ring in my substrate. How can I prevent this?
Aromatic ring reduction during Cbz deprotection is a clear sign of excessive reaction severity. To prevent this, you should consider:
-
Switching the Catalyst: Move from Palladium on Carbon (Pd/C) to a less active catalyst like Palladium on Calcium Carbonate (Pd/CaCO₃) or Palladium on Barium Sulfate (Pd/BaSO₄).
-
Using a Catalyst Poison: The addition of a catalyst poison, such as thiophene or pyridine, can selectively deactivate the catalyst just enough to prevent aromatic ring reduction while still allowing for Cbz cleavage.
-
Changing the Hydrogen Source: In catalytic transfer hydrogenation, switching from ammonium formate to a milder hydrogen donor like 1,4-cyclohexadiene can sometimes mitigate over-reduction.
Q3: Can I selectively deprotect a Cbz group in the presence of a Benzyl (Bn) ether?
Yes, selective deprotection is often achievable. Benzyl ethers are generally more stable to catalytic hydrogenation than Cbz groups. However, selectivity can be challenging. Fine-tuning the reaction conditions is key. Using a less active catalyst and carefully monitoring the reaction progress by TLC or LC-MS is crucial. Often, the Cbz group will be cleaved before the benzyl ether is significantly affected.
Q4: Are there non-reductive methods to remove a Cbz group?
Absolutely. When reductive conditions are not viable due to other sensitive functional groups, several non-reductive methods can be employed. The most common is acid-catalyzed cleavage, typically using HBr in acetic acid. Lewis acids like TMSI (trimethylsilyl iodide) are also highly effective. These methods avoid the use of hydrogen and a metal catalyst altogether, thus bypassing over-reduction issues.
Troubleshooting Guide: Preventing Over-Reduction
This section provides a deeper dive into specific experimental issues and their solutions, grounded in chemical principles.
Scenario 1: Unwanted Reduction of Alkenes/Alkynes
Problem: "My starting material contains a double bond, which is being reduced along with the Cbz group. How can I preserve the double bond?"
Root Cause Analysis: The palladium catalyst is highly effective at hydrogenating unsaturated carbon-carbon bonds. The pi-system of the alkene or alkyne readily adsorbs to the catalyst surface, making it susceptible to reduction.
Solution Pathway:
-
Catalyst Selection is Key: The choice of catalyst and its support can dramatically influence selectivity.
-
Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂): This poisoned catalyst is specifically designed for the selective hydrogenation of alkynes to cis-alkenes and is an excellent choice for preserving alkenes during Cbz deprotection.
-
Palladium on Barium Sulfate (Pd/BaSO₄): This is another less active catalyst that can often provide the desired selectivity.
-
-
Control the Hydrogen Donor: In catalytic transfer hydrogenation, the choice and concentration of the hydrogen donor are critical.
-
Ammonium Formate: While common, it can sometimes be too potent. Using a substoichiometric amount can sometimes help.
-
Cyclohexene or 1,4-Cyclohexadiene: These are milder hydrogen donors that can offer greater selectivity in some cases.
-
Experimental Protocol: Selective Cbz Deprotection in the Presence of an Alkene
-
Dissolve the Cbz-protected substrate in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Add 5-10 mol% of Lindlar's catalyst.
-
Add 1.5-3 equivalents of 1,4-cyclohexadiene as the hydrogen donor.
-
Heat the reaction to a moderate temperature (e.g., 40-60 °C) and monitor closely by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the crude product.
Data-Driven Catalyst Choice:
| Catalyst | Activity Level | Common Application | Selectivity for Cbz vs. Alkene |
| 10% Pd/C | High | General purpose hydrogenation | Low |
| 10% Pd/C (wet) | High | Often used for safety | Low |
| 5% Pd/BaSO₄ | Moderate | Rosenmund reduction, selective hydrogenation | Moderate to High |
| Lindlar's Catalyst | Low | Alkyne to cis-alkene reduction | High |
Logical Workflow for Troubleshooting Alkene Reduction
Caption: Troubleshooting workflow for alkene over-reduction.
Scenario 2: My Reaction is Sluggish or Stalls Completely
Problem: "I've set up my Cbz deprotection, but the reaction is either very slow or doesn't go to completion."
Root Cause Analysis: A stalled reaction is often due to catalyst deactivation or insufficient driving force for the reaction.
Solution Pathway:
-
Catalyst Deactivation:
-
Sulfur or Halogen Impurities: Even trace amounts of sulfur-containing compounds or certain organohalides in your starting material can poison the palladium catalyst. Pre-treating your starting material with a scavenger resin or an additional purification step may be necessary.
-
Poor Quality Catalyst: Ensure your catalyst is fresh. Old or improperly stored Pd/C can lose activity.
-
-
Insufficient Hydrogen Donor:
-
Ensure you are using a sufficient excess of the hydrogen donor. For ammonium formate, 3-5 equivalents are typical.
-
The decomposition of ammonium formate is temperature-dependent. If the reaction is being run at room temperature, gentle heating (40-50 °C) might be required to initiate the reaction.
-
-
Solvent Choice:
-
The solvent can impact the reaction rate. Protic solvents like methanol or ethanol are generally preferred for catalytic transfer hydrogenation as they help to solubilize the hydrogen donor (e.g., ammonium formate) and facilitate proton transfer steps.
-
Experimental Protocol: Reactivating a Stalled Reaction
-
If the reaction has stalled, carefully filter the mixture through Celite to remove the old catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Add a fresh batch of catalyst (e.g., 5-10 mol% of 10% Pd/C) to the filtrate.
-
If using ammonium formate, consider adding another 1-2 equivalents.
-
Resume heating and continue to monitor the reaction.
Scenario 3: Non-Reductive Cbz Removal
Problem: "My molecule contains multiple reducible functional groups (e.g., nitro group, azide) that are not compatible with any form of hydrogenation. What are my options?"
Root Cause Analysis: When catalytic hydrogenation is not a viable option, an orthogonal deprotection strategy is required. This involves using chemical reagents that cleave the Cbz group through a different mechanism.
Solution Pathway: Acidolysis
The benzylic carbocation formed upon protonation of the Cbz oxygen is relatively stable, allowing for cleavage with strong acids.
-
HBr in Acetic Acid: This is a classic and effective method. Typically, a 33% solution of HBr in acetic acid is used, often at room temperature. The reaction is usually fast, but care must be taken as the conditions are harsh and may not be suitable for all substrates.
-
Lewis Acids (TMSI): Trimethylsilyl iodide (TMSI), often generated in situ from trimethylsilyl chloride and sodium iodide, is a powerful Lewis acid that can cleave a Cbz group under neutral conditions. This is a much milder alternative to HBr/AcOH.
Experimental Protocol: Cbz Deprotection using TMSI
-
Dissolve the Cbz-protected substrate in a dry, aprotic solvent like acetonitrile or dichloromethane.
-
Add sodium iodide (2-3 equivalents) and trimethylsilyl chloride (2-3 equivalents).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
Mechanism Visualization: Acid-Catalyzed vs. Reductive Cleavage
Caption: Comparison of reductive and acidic Cbz deprotection mechanisms.
References
-
Catalytic Transfer Hydrogenation Review: A comprehensive overview of CTH, including various hydrogen donors and catalysts. Chemical Reviews, 2015 , 115 (1), pp 112–192. [Link]
-
Greene's Protective Groups in Organic Synthesis: The definitive guide on protecting groups, with extensive tables and procedures for Cbz deprotection. John Wiley & Sons, 2014 . [Link]
-
Palladium Catalyst Selectivity: Discussion on the factors influencing the selectivity of palladium catalysts in hydrogenation reactions. Topics in Catalysis, 2010 , 53, pp 945–952. [Link]
-
Cbz Deprotection with TMSI: A representative procedure for the cleavage of Cbz groups using trimethylsilyl iodide. Organic Syntheses, 1984 , 62, p.19. [Link]
Technical Support Center: A Guide to the Stability and Storage of 7-Cbz-1,7-diazaspiro[4.5]decane
Welcome to the technical support center for 7-Cbz-1,7-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this important spirocyclic building block. Our goal is to equip you with the knowledge to ensure the long-term integrity and successful application of this compound in your research endeavors.
Understanding the Molecule: Key Structural Features and Stability Considerations
This compound is a unique bifunctional molecule featuring a spirocyclic diamine core. One of the secondary amines is protected by a carboxybenzyl (Cbz or Z) group. This protecting group strategy is crucial in multi-step syntheses, allowing for selective functionalization of the unprotected amine.[1] The stability of the entire molecule is largely dictated by the robustness of the Cbz carbamate group.[1]
The Cbz group is known for its general stability under a variety of conditions, which makes it a valuable tool in organic synthesis. However, like all molecules, this compound is susceptible to degradation if not handled and stored correctly. Understanding the potential degradation pathways is key to preventing the loss of material integrity.
Troubleshooting Guide: A Proactive Approach to Common Issues
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Unexpected Deprotection or Degradation of the Compound
Question: I suspect my sample of this compound has degraded. What are the likely causes and how can I confirm this?
Answer:
Degradation of this compound typically involves the cleavage of the Cbz protecting group. The primary mechanism for this is hydrogenolysis.[1]
-
Causality: Exposure to catalytic hydrogen sources, such as palladium on carbon (Pd/C) with hydrogen gas, will readily cleave the Cbz group.[1] Accidental contamination with residual hydrogenation catalysts from previous reactions in the same glassware is a common cause of unexpected deprotection. Strong acids can also lead to the removal of the Cbz group.[2]
-
Verification:
-
TLC Analysis: A simple way to check for degradation is to run a thin-layer chromatogram (TLC). The deprotected product, 1,7-diazaspiro[4.5]decane, will have a different Rf value (typically lower and may streak due to the free amines) compared to the Cbz-protected starting material.
-
LC-MS Analysis: For a more definitive answer, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. You will observe a peak corresponding to the mass of the deprotected compound.
-
¹H NMR Spectroscopy: The presence of the benzyl group in the Cbz moiety gives characteristic aromatic proton signals in the ¹H NMR spectrum. The disappearance or reduction in the integration of these signals, coupled with the appearance of new aliphatic signals, would indicate deprotection.
-
Issue 2: Discoloration of the Compound
Question: My solid sample of this compound, which was initially a white to off-white powder, has developed a yellowish or brownish tint. Is it still usable?
Answer:
Discoloration is often an indicator of impurity formation.
-
Causality:
-
Oxidation: Exposure to air and light over extended periods can lead to oxidative degradation of the amine functionalities or other parts of the molecule.
-
Residual Solvents: The presence of residual solvents from the synthesis can lead to side reactions and color formation over time.
-
Improper Storage: High temperatures can accelerate degradation pathways, leading to colored byproducts.
-
-
Assessment of Usability:
-
A slight change in color does not necessarily mean the compound is unusable, but it does warrant further investigation.
-
It is highly recommended to re-analyze the material by TLC, LC-MS, or NMR to determine the purity. If the purity is still within the acceptable range for your experiment (e.g., >95%), it may still be usable. However, for sensitive applications, using a fresh, pure sample is always the best practice.
-
Issue 3: Poor Solubility
Question: I am having difficulty dissolving this compound in my desired solvent. What can I do?
Answer:
Solubility is a critical parameter for any reaction.
-
Solvent Selection: this compound is a moderately polar molecule. It is generally soluble in a range of organic solvents.
-
Good Solvents: Dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF) are often good choices.
-
Sparingly Soluble: It may have limited solubility in non-polar solvents like hexanes or in highly polar protic solvents like water.
-
For polar, aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), solubility is generally good.
-
-
Troubleshooting Steps:
-
Gentle Warming: Gently warming the mixture can often improve solubility. However, avoid excessive heat to prevent degradation.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.
-
Solvent Combination: Using a co-solvent system can sometimes be effective. For example, adding a small amount of a more polar solvent like methanol to a less polar solvent might improve solubility.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored under the following conditions:
-
Temperature: -20°C is recommended for long-term storage.[3] For short-term storage, 4°C is acceptable.[3]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Light: Protect from light by storing in an amber vial or in a dark place.
-
Moisture: Keep the container tightly sealed to prevent moisture absorption, as water can potentially hydrolyze the carbamate over very long periods or in the presence of acidic or basic impurities.
Q2: How should I handle the compound in the laboratory?
A2: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Avoid generating dust.
Q3: Can I store this compound in solution?
A3: Storing the compound in solution is generally not recommended for long periods. If you need to prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at -20°C under an inert atmosphere. Be aware that the stability in solution will be solvent-dependent.
Q4: What are the main incompatibilities of this compound?
A4: The primary incompatibilities to be aware of are:
-
Strong Oxidizing Agents: These can react with the amine functionalities.
-
Strong Acids: Can cause deprotection of the Cbz group.
-
Reducing Agents/Catalysts for Hydrogenolysis: Will lead to rapid deprotection.
Experimental Protocols
Protocol 1: Small-Scale Stability Test
This protocol allows for a quick assessment of the stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Your intended reaction solvent
-
TLC plates, developing chamber, and appropriate eluent
-
LC-MS system (if available)
Procedure:
-
Dissolve a small amount (1-2 mg) of this compound in your chosen solvent (e.g., 0.5 mL).
-
Spot a small amount of the freshly prepared solution on a TLC plate (this is your t=0 reference).
-
Stir the solution under your planned reaction conditions (e.g., room temperature, elevated temperature) for a set period (e.g., 1, 4, and 24 hours).
-
At each time point, take a small aliquot and spot it on the same TLC plate next to the reference spot.
-
Develop the TLC plate and visualize the spots. Any new spots, particularly those with a lower Rf, may indicate degradation.
-
For a more quantitative analysis, inject the aliquots into an LC-MS to monitor for the appearance of the deprotected product or other impurities.
Protocol 2: Proper Dissolution for Reaction Setup
Procedure:
-
Weigh the required amount of this compound in a clean, dry reaction vessel under an inert atmosphere if the reaction is sensitive to air or moisture.
-
Add the desired solvent to the vessel.
-
Stir the mixture at room temperature using a magnetic stirrer.
-
If the compound does not fully dissolve, gently warm the mixture (e.g., to 30-40°C) while stirring. Avoid high temperatures.
-
Alternatively, place the vessel in an ultrasonic bath for 5-10 minutes.
-
Once the compound is fully dissolved, proceed with your reaction.
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Recommended long-term storage conditions for this compound.
References
-
Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. [Link]
-
SciSupplies. 1-CBZ-1,7-DIAZASPIRO[4.5]DECANE, 97.0%, 1g. [Link]
-
PubChem. 1,4-Diazaspiro[4.5]decane. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
-
PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]
-
PubMed. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. [Link]
Sources
Technical Support Center: Minimizing Di-Cbz Protected Byproduct Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for amine protection chemistry. As Senior Application Scientists, we understand that achieving high selectivity and yield is paramount in complex organic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge: the formation of N,N-dibenzyloxycarbonyl (di-Cbz) protected byproducts during the intended mono-protection of primary amines.
Introduction: The Challenge of Over-Protection
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in peptide synthesis and medicinal chemistry for the protection of primary and secondary amines.[1][2] Its stability under various conditions and the ease of its removal via catalytic hydrogenolysis make it an invaluable tool.[3] The standard procedure for introducing the Cbz group involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, often under Schotten-Baumann conditions.[3]
While this method is generally robust, a potential side reaction is the formation of the di-Cbz protected byproduct, where two Cbz groups are attached to the same nitrogen atom. This over-protection can lead to reduced yields of the desired mono-protected product and introduce significant purification challenges. This guide will delve into the mechanistic underpinnings of this side reaction and provide actionable strategies to minimize its occurrence.
Frequently Asked Questions (FAQs)
Q1: What is the di-Cbz byproduct and why does it form?
The di-Cbz byproduct, or N,N-dibenzyloxycarbonyl amine, is a molecule where a primary amine nitrogen has reacted with two molecules of benzyl chloroformate.
The formation of the initial mono-Cbz protected amine (a carbamate) significantly reduces the nucleophilicity of the nitrogen atom due to the electron-withdrawing effect of the adjacent carbonyl group.[2] This makes the second Cbz addition thermodynamically and kinetically less favorable. However, under certain conditions, this second reaction can still occur, leading to the unwanted di-Cbz byproduct.
Q2: Under what conditions is the formation of the di-Cbz byproduct more likely?
Di-Cbz formation is more prevalent under "harsh" reaction conditions.[4] Key factors that can promote this over-protection include:
-
Excessively Strong Bases: Strong bases, such as lithium hexamethyldisilazide (LiHMDS), can deprotonate the nitrogen of the initially formed mono-Cbz carbamate, increasing its nucleophilicity and facilitating a second acylation.[5]
-
High Temperatures: Increased reaction temperatures can provide the necessary activation energy for the less favorable second Cbz addition to occur.
-
High Concentrations of Reagents: A high concentration of benzyl chloroformate, especially in relation to the amine, can increase the probability of the second reaction.
-
Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the complete consumption of the starting amine may provide an opportunity for the slower di-protection reaction to take place.
Q3: How can I detect the presence of the di-Cbz byproduct?
The di-Cbz byproduct can typically be detected and quantified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The di-Cbz product will generally have a higher Rf value (be less polar) than the mono-Cbz product due to the additional non-polar benzyl group and the absence of the N-H bond.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the mono- and di-Cbz products. A reversed-phase C18 column with a gradient of water and an organic solvent like acetonitrile or methanol is a good starting point for method development.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to identify the di-Cbz byproduct. The characteristic N-H proton signal of the mono-Cbz product will be absent in the di-Cbz spectrum. Furthermore, the integration of the benzylic protons (around 5.2 ppm) will be double that of the protons on the original amine backbone in the di-Cbz product.
-
Mass Spectrometry (MS): The di-Cbz byproduct will have a distinct molecular weight that can be easily identified by mass spectrometry.
Troubleshooting Guide
This section provides a structured approach to troubleshooting and minimizing di-Cbz byproduct formation.
Core Principle: Favoring Mono-protection
The key to minimizing di-Cbz formation is to employ reaction conditions that favor the selective mono-acylation of the primary amine without promoting the subsequent acylation of the less reactive carbamate.
Table 1: Troubleshooting Di-Cbz Byproduct Formation
| Observation | Potential Cause | Recommended Action(s) |
| Significant di-Cbz byproduct formation detected by TLC/HPLC/MS. | Use of an excessively strong base. | Switch to a milder inorganic base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Organic bases like pyridine or triethylamine (TEA) can also be used, but their basicity should be considered in the context of the specific substrate. |
| High reaction temperature. | Perform the reaction at a lower temperature, typically 0 °C, especially during the addition of benzyl chloroformate. | |
| Incorrect stoichiometry. | Use a slight excess of the amine relative to benzyl chloroformate (e.g., 1.1 equivalents of amine to 1.0 equivalent of Cbz-Cl) to ensure the complete consumption of the acylating agent. Alternatively, use a slight excess of Cbz-Cl (e.g., 1.05-1.1 equivalents) and carefully monitor the reaction to stop it once the starting amine is consumed. | |
| Prolonged reaction time. | Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting amine is no longer detectable. | |
| Difficulty in separating the mono- and di-Cbz products. | Similar polarity of the products. | Optimize the mobile phase for column chromatography. A less polar solvent system may improve separation. Consider using a different stationary phase if silica gel is not effective. For HPLC, adjusting the gradient slope or the organic modifier can enhance resolution.[6] |
| Inconsistent results between batches. | Degradation of benzyl chloroformate. | Benzyl chloroformate is sensitive to moisture.[4] Use a fresh bottle or a properly stored aliquot. Consider titrating the Cbz-Cl to determine its exact concentration before use. |
| Variability in base quality or concentration. | Use a high-purity base and ensure it is accurately weighed or dispensed. If using a solution, ensure its concentration is accurate. |
Experimental Protocols
Protocol 1: Standard Selective Mono-Cbz Protection of a Primary Amine
This protocol is designed to favor the formation of the mono-Cbz protected product under mild conditions.
Materials:
-
Primary amine (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0-3.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.05-1.1 eq)
-
Solvent: Dichloromethane (DCM) or a biphasic system of DCM and water.
Procedure:
-
Dissolve the primary amine in the chosen solvent system.
-
Add sodium bicarbonate to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
If a biphasic system was used, separate the organic layer. If a single solvent was used, perform an aqueous workup.
-
Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted amine and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Monitoring by HPLC
Objective: To quantify the ratio of mono-Cbz to di-Cbz product.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Gradient:
-
Start with a suitable ratio of A:B (e.g., 90:10) and run a linear gradient to a higher concentration of B (e.g., 10:90) over 15-20 minutes.
Procedure:
-
Prepare a standard solution of your purified mono-Cbz product to determine its retention time.
-
During the reaction, withdraw small aliquots, quench them, and dilute with the initial mobile phase.
-
Inject the samples onto the HPLC system.
-
The di-Cbz byproduct, being more non-polar, will typically have a longer retention time than the mono-Cbz product.
-
The relative peak areas can be used to estimate the ratio of the two products.
Mechanistic Insights and Visualization
The propensity for di-Cbz formation is rooted in the reactivity of the nitrogen atom at different stages of the reaction.
Reaction Pathway
The desired reaction is the nucleophilic attack of the highly reactive primary amine on benzyl chloroformate. The resulting carbamate is a much weaker nucleophile, making the second attack less likely.
Caption: Effect of Base Strength on Carbamate Deprotonation.
Alternative Strategies
If minimizing the di-Cbz byproduct proves to be particularly challenging for a specific substrate, consider the following alternative approaches:
-
Alternative Cbz-Donating Reagents: Reagents such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can sometimes offer higher selectivity for mono-protection under neutral or mildly basic conditions. [5]* Alternative Protecting Groups: If the di-Cbz formation persists, consider using a different amine protecting group that is less prone to over-protection, such as the tert-butoxycarbonyl (Boc) group. [2]The choice of an alternative protecting group should be made in the context of the overall synthetic strategy, ensuring orthogonality with other protecting groups present in the molecule.
By carefully controlling reaction conditions and understanding the underlying mechanisms, the formation of di-Cbz protected byproducts can be effectively minimized, leading to cleaner reactions and more efficient syntheses.
References
- BenchChem. (2025). Troubleshooting guide for incomplete Cbz-protection of pyridine.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Technical Disclosure Commons. (2025).
- ResearchGate. (2025). An Excellent Method for Cbz-Protection of Amines.
- MDPI. (n.d.). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles.
- Master Organic Chemistry. (2023). Amine Protection and Deprotection.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
- Master Organic Chemistry. (2018).
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- ResearchGate. (2025). Photochemical Protection of Amines with Cbz and Fmoc Groups.
- RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions.
- RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions.
- ResearchGate. (n.d.).
- PMC. (n.d.).
- PubMed. (2011).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
Technical Support Center: Palladium Catalyst Removal Post-Cbz Deprotection
Welcome to the technical support center for palladium catalyst removal following Carboxybenzyl (Cbz) deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this crucial purification step. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your active pharmaceutical ingredients (APIs).
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the removal of heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), after a Cbz deprotection reaction.
Issue 1: Black particles or a gray/black tinge is visible in the filtrate after filtration.
Question: I've filtered my reaction mixture through standard filter paper, but the filtrate is not colorless and appears to contain fine black particles. What is causing this, and how can I fix it?
Answer:
This is a classic sign of palladium catalyst "leaching" or the passage of very fine catalyst particles through the filtration medium. Standard filter paper often has a pore size too large to retain the smallest palladium on carbon particles.[1] These residual palladium fines can interfere with subsequent reactions and contaminate your final product.[2]
Root Cause Analysis & Solution Workflow:
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Detailed Protocol for Celite® Filtration:
-
Place a sintered glass funnel on a clean filter flask.
-
Add a small amount of the reaction solvent to the funnel to wet the sinter.
-
Prepare a slurry of Celite® (diatomaceous earth) in your reaction solvent.
-
Gently pour the slurry into the funnel under light vacuum to form an even pad, approximately 1-2 cm thick.[3]
-
Carefully pour the reaction mixture onto the center of the Celite® pad, avoiding disturbance of the pad.
-
Wash the pad thoroughly with fresh solvent to ensure complete recovery of your product.[3]
Issue 2: The product is colorless, but ICP-MS analysis shows high residual palladium levels (>10 ppm).
Question: My filtered product looks clean, but analytical data indicates unacceptable levels of palladium contamination. Why is this happening, and what are my options?
Answer:
This indicates the presence of soluble or colloidal palladium species, which are not removed by simple filtration.[3] These species can arise from catalyst leaching under certain reaction conditions.[2] To meet the stringent guidelines set by the International Council for Harmonisation (ICH) for APIs, further purification is necessary.[4]
Methods for Removing Soluble/Colloidal Palladium:
| Method | Mechanism | Advantages | Disadvantages | Typical Reduction |
| Activated Carbon | Adsorption | Cost-effective, can also remove color impurities.[5][6] | Can adsorb the product, leading to yield loss.[5] | 300 ppm to <1 ppm[5] |
| Thiol-Based Scavengers | Chemisorption | High selectivity for palladium, very effective at low concentrations.[5][7] | Higher cost, may require longer treatment times.[5] | 600 ppm to 15 ppm[5] |
| Recrystallization | Precipitation/Exclusion | Can significantly improve overall product purity. | May result in product loss in the mother liquor.[7][8] | Highly variable. |
Recommended Workflow:
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Issue 3: The Cbz deprotection reaction is slow or incomplete.
Question: My hydrogenation reaction has stalled, or TLC/LC-MS analysis shows a significant amount of starting material even after extended reaction times. What could be wrong?
Answer:
Slow or incomplete reactions are typically due to catalyst deactivation or insufficient hydrogen availability.[9][10]
Troubleshooting Steps:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur or phosphorus-containing compounds.[9][10] Ensure all reagents and solvents are free from such impurities. If poisoning is suspected, using a fresh batch of a high-quality catalyst is recommended.[9] The quality and physicochemical properties of the catalyst, such as particle size and oxidation state, can significantly impact its efficiency.[11]
-
Product Inhibition: The newly formed amine product can coordinate to the palladium surface, inhibiting its catalytic activity.[9][12] This can often be overcome by adding a small amount of a weak acid, like acetic acid, to the reaction mixture. The acid protonates the product amine, preventing it from binding to the catalyst.[10]
-
Insufficient Hydrogen: For atmospheric pressure hydrogenations using a balloon, ensure there are no leaks. The reaction mixture must be stirred vigorously to ensure good mass transfer of the hydrogen gas to the catalyst surface.[13] For stubborn substrates, switching to a pressurized hydrogenation apparatus may be necessary.[9]
-
Poor Solubility: The substrate must be fully dissolved for the reaction to proceed efficiently.[14] If solubility is an issue, try a different solvent system. Alcohols like methanol or ethanol are standard, but co-solvents may be required.[13]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the safest way to handle and dispose of Palladium on Carbon (Pd/C)? A: Pd/C can be pyrophoric, especially when dry and in the presence of air and a flammable solvent like methanol.[9][15]
-
Handling: Always handle the catalyst in a well-ventilated fume hood. When filtering, do not allow the catalyst cake to become completely dry on the filter paper in the open air.[15] It is best practice to work under an inert atmosphere (e.g., Nitrogen or Argon).
-
Quenching: After filtration, the "spent" catalyst on the filter pad should be quenched by dousing it with water before disposal.[15]
-
Disposal: The quenched catalyst should be placed in a clearly labeled, sealed container for hazardous waste disposal according to your institution's safety guidelines.
Q2: Can I reuse the palladium catalyst? A: While catalyst recycling is possible, it is often not practical in academic or small-scale research labs.[10] Deactivation due to poisoning or changes in the catalyst's physical structure can lead to inconsistent results.[2][10] For large-scale industrial processes, catalyst recovery and regeneration are more common but require specialized procedures.[16] For research purposes, using a fresh catalyst for each reaction is the most reliable approach to ensure reproducibility.
Q3: What is the difference between using H₂(g) and a transfer hydrogenation reagent like ammonium formate? A: Both methods achieve the Cbz deprotection.
-
H₂(g) with Pd/C: This is the classic method. It requires a hydrogen source (gas cylinder or balloon) and careful handling due to the flammability of hydrogen gas.[9]
-
Transfer Hydrogenation (e.g., Ammonium Formate): This method generates hydrogen in situ from a donor molecule. It is often considered operationally simpler and safer as it avoids the direct handling of hydrogen gas.[9] It can also be milder and offer better chemoselectivity for molecules with other reducible functional groups.[9]
Q4: How do I confirm that my palladium levels are low enough for my API? A: Visual inspection is not sufficient. Quantitative analysis is required. The most common and sensitive technique for this is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[17][18] This method can accurately measure palladium concentrations down to parts-per-billion (ppb) levels, ensuring your compound meets regulatory standards.[18][19]
Q5: My product is very insoluble. How can I filter away the Pd/C without losing my product on the Celite®? A: This is a challenging but common problem. The key is to find a solvent in which your product has at least moderate solubility, even if it requires heating (hot filtration).[14]
-
First, perform the filtration as usual to remove the bulk of the Pd/C.
-
Then, wash the Celite® pad with large volumes of a solvent that can dissolve your product. You may need to explore a range of solvents, such as DMF, DMSO, or even aqueous base if your product is acidic.[14]
-
If all else fails, you might consider alternative catalyst systems, such as palladium on a magnetic support, which can be removed with a magnet, avoiding filtration altogether.[14]
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023).
- Poisoning and deactivation of palladium catalysts - SciSpace. (2001).
- Removal of leached Palladium from reaction product - Powered by XMB 1.9.11. (2013).
- Application Notes and Protocols: Palladium-Catalyzed Cbz Deprotection - Benchchem. (2025).
- How can i remove palladium Pd catalyst easily? - ResearchGate. (2015).
- Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? | ResearchGate. (2018).
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
- How can I remove pd/c ? : r/chemistry - Reddit. (2017).
- Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.).
- Failed Hydrogenation using H2 gas and Pd/C catalyst : r/Chempros - Reddit. (2022).
- Analysis of palladium by high resolution ICP-MS - ResearchGate. (2019).
- Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis | Organic Process Research & Development - ACS Publications. (2021).
- Can Pd/C go bad? And also advice on disacharide debenzylation : r/Chempros - Reddit. (2025).
- Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. (n.d.).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. (2022).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (n.d.).
- Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. (n.d.).
- (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2025).
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Publications. (2020).
- How to remove palladium catalyst from reaction mixture ? | ResearchGate. (2017).
- CN101196472B - Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method - Google Patents. (n.d.).
- Using Palladium on carbon - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2020).
- Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific. (n.d.).
- How we can clean pd/C from probable impurities to reuse it? - ResearchGate. (2014).
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. (2025).
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011).
- Pd on carbon (activated carbon impregnated with Pd) | Environmental Genome. (2022).
- Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing). (n.d.).
- 3D-printed palladium/activated carbon-based catalysts for the dehydrogenation of formic acid as a hydrogen carrier - Journal of Materials Chemistry A (RSC Publishing). (n.d.).
- Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchGate. (n.d.).
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Validation & Comparative
A Comparative Guide to Amine Protection: 7-Cbz- vs. BOC-1,7-diazaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Protecting Groups on the 1,7-Diazaspiro[4.5]decane Scaffold
The 1,7-diazaspiro[4.5]decane framework is a privileged scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise orientation of substituents in biological space. This unique topology has been instrumental in the development of novel therapeutics, including potent antagonists for G-protein coupled receptors like the neurokinin-1 (NK1) receptor.[1] The synthetic utility of this scaffold, however, is contingent upon the strategic manipulation of its two secondary amine functionalities. Unchecked, the nucleophilicity of these amines can lead to a loss of selectivity and undesired side reactions during multi-step syntheses.
This guide provides an in-depth comparison of two of the most ubiquitous and reliable amine protecting groups, the benzyloxycarbonyl (Cbz or Z) group and the tert-butyloxycarbonyl (BOC) group, as applied to the 1,7-diazaspiro[4.5]decane core. The choice between 7-Cbz-1,7-diazaspiro[4.5]decane and 1-BOC-1,7-diazaspiro[4.5]decane is a critical decision in synthetic design, dictated by the stability of other functional groups in the molecule and the overall strategic pathway. The primary distinction lies in their cleavage conditions: the Cbz group is characteristically removed by catalytic hydrogenolysis, while the BOC group is labile to acid.[2] This fundamental difference forms the basis of their powerful orthogonal relationship, enabling the selective deprotection of one amine while the other remains masked.[3][4][5]
Physicochemical Properties at a Glance
A foundational understanding begins with the basic physicochemical properties of these two key intermediates. While specific experimental values can vary slightly based on purity and conditions, the following table provides a comparative overview.
| Property | This compound | 1-BOC-1,7-diazaspiro[4.5]decane |
| Chemical Structure | Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate | tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate |
| Molecular Formula | C₁₆H₂₂N₂O₂ | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 274.36 g/mol | 240.35 g/mol [6] |
| Typical Appearance | White to off-white solid | White to off-white solid |
| General Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH). | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH). |
The Art of Protection: Synthesis and Mechanism
The introduction of either the Cbz or BOC group is a straightforward and high-yielding process, typically involving the reaction of the parent 1,7-diazaspiro[4.5]decane with an activated carbonyl species. The choice of base and solvent is crucial for optimizing yield and preventing side reactions.
Cbz Protection: A Classic and Robust Method
The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under aqueous basic conditions, a method known as the Schotten-Baumann reaction.[7] The mechanism involves a nucleophilic attack by the amine on the highly reactive chloroformate.
Sources
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- 5. fiveable.me [fiveable.me]
- 6. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate | C13H24N2O2 | CID 23282891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
A Comparative Guide to Protecting Groups for 1,7-Diazaspiro[4.5]decane: Strategies and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,7-diazaspiro[4.5]decane scaffold is a valuable structural motif in medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which can impart favorable properties to drug candidates. The presence of two distinct secondary amine functionalities—one within a pyrrolidine ring (N1) and the other in a piperidine ring (N7)—offers multiple vectors for chemical modification. However, the selective functionalization of these two nitrogen atoms presents a significant synthetic challenge, necessitating a carefully considered protecting group strategy. This guide provides an in-depth comparison of common and alternative protecting groups for 1,7-diazaspiro[4.5]decane, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
The Challenge of Regioselectivity
The two nitrogen atoms in 1,7-diazaspiro[4.5]decane exhibit different steric and electronic environments. The N1 atom, part of the five-membered pyrrolidine ring, is generally more nucleophilic and less sterically hindered than the N7 atom within the six-membered piperidine ring. This inherent difference in reactivity can be exploited to achieve regioselective mono-protection, which is often the first critical step in a synthetic sequence.
Core Protecting Group Strategies: A Comparative Overview
The choice of a protecting group is dictated by its stability to a range of reaction conditions and the ease and selectivity of its removal. For a diamine like 1,7-diazaspiro[4.5]decane, orthogonal protection strategies are particularly valuable, allowing for the sequential deprotection and functionalization of the two nitrogen atoms. The most commonly employed protecting groups for amines are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability Profile | Orthogonality |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis, and mild nucleophiles. | Orthogonal to Cbz and Fmoc. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. | Orthogonal to Boc and Fmoc. |
| Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., piperidine) | Stable to acidic conditions and hydrogenolysis. | Orthogonal to Boc and Cbz. |
Strategic Application of Protecting Groups
The successful synthesis of complex 1,7-diazaspiro[4.5]decane derivatives often relies on a well-designed orthogonal protection strategy. This allows for the selective deprotection and functionalization of one nitrogen atom while the other remains protected.
Caption: Orthogonal protection and functionalization workflow for 1,7-diazaspiro[4.5]decane.
Experimental Protocols
The following protocols are representative methods for the protection and deprotection of 1,7-diazaspiro[4.5]decane.
Protocol 1: Regioselective Mono-Boc Protection
This procedure leverages the higher nucleophilicity of the N1 amine to achieve selective mono-protection.
Materials:
-
1,7-Diazaspiro[4.5]decane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,7-diazaspiro[4.5]decane (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (0.9-1.0 eq) in DCM dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the mono-Boc protected product.
Expected Yield: 60-75% for the mono-protected product.
Protocol 2: Cbz Protection of the Remaining Amine
This protocol describes the protection of the second amine with a Cbz group, creating an orthogonally protected intermediate.
Materials:
-
Mono-Boc-1,7-diazaspiro[4.5]decane
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the mono-Boc protected 1,7-diazaspiro[4.5]decane (1.0 eq) in DCM.
-
Add TEA or DIPEA (1.2 eq).
-
Cool the mixture to 0 °C.
-
Add Cbz-Cl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to obtain the di-protected product.
Expected Yield: >90%.
Protocol 3: Selective Boc Deprotection
This protocol details the selective removal of the acid-labile Boc group.
Materials:
-
1-Boc-7-Cbz-1,7-diazaspiro[4.5]decane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the di-protected starting material (1.0 eq) in DCM.
-
Add TFA (10-20 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction by adding saturated aqueous NaHCO₃.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the Cbz-protected amine.
Expected Yield: >95%.
Protocol 4: Cbz Deprotection by Hydrogenolysis
This protocol describes the removal of the Cbz group under neutral conditions.
Materials:
-
Cbz-protected 1,7-diazaspiro[4.5]decane derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the Cbz-protected compound (1.0 eq) in MeOH or EtOH.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Purge the flask with H₂ and maintain a hydrogen atmosphere (balloon or Parr apparatus).
-
Stir vigorously at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Expected Yield: >90%.
Caption: Orthogonal deprotection of a di-protected 1,7-diazaspiro[4.5]decane.
Alternative Protecting Groups: Expanding the Synthetic Toolbox
While Boc and Cbz are workhorse protecting groups, other options can be advantageous in specific contexts.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine in DMF), making it orthogonal to both Boc and Cbz. This is particularly useful in solid-phase synthesis.
-
Alloc (Allyloxycarbonyl): Cleaved under neutral conditions using a palladium catalyst, offering another layer of orthogonality.
-
Teoc (2-(Trimethylsilyl)ethoxycarbonyl): Removed by fluoride sources (e.g., TBAF), providing an alternative deprotection strategy.
The selection of a protecting group is a critical decision in the synthesis of 1,7-diazaspiro[4.5]decane derivatives. By understanding the principles of regioselectivity and employing orthogonal protection strategies, chemists can unlock the full potential of this versatile scaffold for the development of novel therapeutics.
References
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- García, J., & Nicolás, E. (2009). Peptides as Drugs. In Burger's Medicinal Chemistry, Drug Discovery and Development. John Wiley & Sons, Inc.
A Comparative Guide to the Synthetic Strategies for 1,7-Diazaspiro[4.5]decane
The 1,7-diazaspiro[4.5]decane core is a significant heterocyclic scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. This unique topology makes it an attractive building block in the design of novel therapeutics. This guide provides a comparative analysis of two distinct synthetic approaches to this valuable scaffold: a multi-step, stereoselective route proceeding through a dione intermediate, and a more direct, one-pot double reductive amination strategy.
Route 1: Multi-Step Stereoselective Synthesis via a Spirocyclic Dione Intermediate
This pathway offers a high degree of stereochemical control, making it particularly valuable for the synthesis of enantiomerically pure targets. The synthesis commences with a chiral auxiliary-guided addition, followed by a series of cyclization and functional group manipulations.
Mechanistic Rationale and Workflow
The cornerstone of this approach is the stereoselective construction of a piperidinone precursor, followed by the annulation of the second ring. The use of a chiral N-tert-butanesulfinyl imine allows for the diastereoselective addition of a nucleophile, establishing a key stereocenter that directs the stereochemistry of the final spirocycle. The subsequent conjugate addition and reductive cyclization are designed to proceed with high fidelity, preserving the stereochemical integrity of the molecule.
Caption: Workflow for the multi-step stereoselective synthesis of 1,7-diazaspiro[4.5]decane.
Experimental Protocols
Step 1-4: Synthesis of 1,7-Diazaspiro[4.5]decane-2,8-dione
This part of the synthesis is based on the work by Hernández Ibáñez et al., who developed a stereoselective route to the dione intermediate.[1][2]
-
Aza-Henry Reaction: A solution of the chiral N-tert-butanesulfinyl imine in an appropriate aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C). A solution of the lithium enolate of ethyl 4-nitrobutanoate (prepared by treating ethyl 4-nitrobutanoate with a strong base like lithium diisopropylamide) is then added dropwise. The reaction is stirred at low temperature until completion, followed by quenching with a saturated aqueous solution of ammonium chloride. The resulting β-nitroamine derivative is then extracted and purified.
-
Desulfinylation and Cyclization: The purified β-nitroamine derivative is treated with a strong acid (e.g., HCl in methanol) to cleave the N-tert-butanesulfinyl group. The resulting ammonium salt is then neutralized with a mild base (e.g., sodium bicarbonate), which promotes the spontaneous intramolecular cyclization to afford the 5-nitropiperidin-2-one.
-
Conjugate Addition: The 5-nitropiperidin-2-one is subjected to a Michael addition with ethyl acrylate. This reaction is typically catalyzed by a non-nucleophilic base (e.g., DBU) in an aprotic solvent. The reaction mixture is stirred at room temperature until the starting material is consumed, yielding the diester-nitro intermediate.
-
Reductive Cyclization: The diester-nitro intermediate is dissolved in a protic solvent (e.g., methanol or ethanol) and subjected to catalytic hydrogenation in the presence of a catalyst such as Raney nickel or palladium on carbon.[1] The reduction of the nitro group to an amine is followed by a spontaneous intramolecular amidation to form the second lactam ring, yielding the 1,7-diazaspiro[4.5]decane-2,8-dione.
Step 5: Reduction of 1,7-Diazaspiro[4.5]decane-2,8-dione to 1,7-Diazaspiro[4.5]decane
The final step involves the complete reduction of both amide carbonyls to methylene groups.
-
A solution of 1,7-diazaspiro[4.5]decane-2,8-dione in a dry, ethereal solvent (e.g., THF or diethyl ether) is added dropwise to a stirred suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0 °C.[3][4][5]
-
The reaction mixture is then heated to reflux and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by distillation or chromatography to yield the final 1,7-diazaspiro[4.5]decane.
Route 2: Direct Synthesis via One-Pot Double Reductive Amination
This approach offers a more convergent and atom-economical synthesis of the spirocyclic diamine. It involves the simultaneous formation of both rings in a single pot from readily available starting materials.
Mechanistic Rationale and Workflow
The reaction proceeds through the formation of a bis-imine or a sequential imine-enamine intermediate from the condensation of a suitable diketone with a diamine. This intermediate is then reduced in situ to the desired spirocyclic diamine. The choice of reducing agent is critical to ensure the selective reduction of the iminium ions without competing reduction of the carbonyl groups.
Caption: Workflow for the one-pot double reductive amination synthesis of 1,7-diazaspiro[4.5]decane.
Experimental Protocol
-
To a stirred solution of a suitable piperidine-4-one derivative (e.g., N-protected 4-piperidone) and a diamine (e.g., ethylenediamine) in a chlorinated solvent (e.g., dichloroethane) is added a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).
-
The reaction mixture is stirred at room temperature for 24-48 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the 1,7-diazaspiro[4.5]decane. If a protecting group was used on the piperidone nitrogen, a subsequent deprotection step would be required.
Performance Comparison
| Feature | Route 1: Multi-Step Stereoselective Synthesis | Route 2: One-Pot Double Reductive Amination |
| Number of Steps | 5 (from the β-nitroamine derivative) | 1 (plus potential deprotection) |
| Stereocontrol | High (diastereoselective) | Generally low (produces racemates or diastereomeric mixtures unless chiral starting materials or catalysts are used) |
| Overall Yield | Moderate (cumulative loss over multiple steps) | Potentially higher (fewer steps) |
| Scalability | Can be challenging due to multiple steps and purifications | More amenable to large-scale synthesis |
| Reagent Toxicity | Uses standard laboratory reagents, though some intermediates may be toxic. | Uses a mild and selective reducing agent. |
| Substrate Scope | Potentially broad, allowing for the introduction of various substituents. | May be limited by the availability of suitable diketone and diamine starting materials. |
Conclusion
The choice of synthetic route to 1,7-diazaspiro[4.5]decane is dictated by the specific requirements of the research objective. For the synthesis of stereochemically defined analogs for structure-activity relationship studies, the multi-step stereoselective route is the superior choice, despite its length and potentially lower overall yield. Conversely, for the rapid, large-scale production of the racemic scaffold or for initial exploratory studies, the one-pot double reductive amination offers a more efficient and practical approach. The insights provided in this guide are intended to assist researchers in making an informed decision based on the balance between stereochemical control, efficiency, and scalability.
References
-
White Rose Research Online. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
- Hernández Ibáñez, S., et al. (2019). Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.
-
Universidad de Alicante. (2019, November 25). Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. [Link]
-
Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. [Link]
-
Scribd. (n.d.). Ch20 - Reduction of Amides Using LiAlH4 To Amines. [Link]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. [Link]
-
University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. [Link]
-
OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. [Link]
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The Strategic Role of 7-Cbz-1,7-diazaspiro[4.5]decane in Drug Discovery: A Comparative Guide to its Biologically Active Derivatives
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is perpetual. The 1,7-diazaspiro[4.5]decane core, a rigid three-dimensional structure, has emerged as a privileged scaffold in drug discovery. Its unique conformational constraints and synthetic tractability make it an attractive starting point for creating diverse libraries of compounds with a wide range of biological activities. This guide focuses on the pivotal role of 7-Cbz-1,7-diazaspiro[4.5]decane, a carbobenzyloxy-protected intermediate, in the synthesis of potent and selective biologically active molecules. While the 7-Cbz derivative itself is not typically the final pharmacologically active agent, its strategic use as a synthetic building block is instrumental in accessing a variety of promising therapeutic candidates. This guide will objectively compare the performance of various derivatives originating from this scaffold, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.
The 1,7-Diazaspiro[4.5]decane Scaffold: A Gateway to Diverse Bioactivities
The diazaspiro[4.5]decane framework has been explored for a multitude of therapeutic applications, leading to the discovery of compounds with activities ranging from kinase inhibition to antifungal and anticonvulsant properties. The rigid spirocyclic system provides a well-defined orientation of substituents in three-dimensional space, which can lead to high-affinity interactions with biological targets. The presence of two nitrogen atoms in the 1,7-diazaspiro[4.5]decane core offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
The Crucial Role of the 7-Cbz Protecting Group
The carbobenzyloxy (Cbz) group is a widely used protecting group for amines in organic synthesis. In the context of 1,7-diazaspiro[4.5]decane, the Cbz group at the 7-position serves a critical function. It selectively blocks one of the nitrogen atoms, allowing for controlled derivatization of the other nitrogen at the 1-position. This regioselectivity is paramount in the construction of complex molecules with specific structure-activity relationships. Following the desired modifications at the 1-position, the Cbz group can be readily removed under standard hydrogenolysis conditions, liberating the secondary amine at the 7-position for further functionalization or for its role in the final pharmacophore.
Comparative Analysis of Biologically Active Derivatives
The true measure of the utility of the this compound scaffold lies in the biological activities of the final compounds derived from it. Below is a comparative analysis of different classes of derivatives that have been synthesized and evaluated for their therapeutic potential.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The diazaspiro[4.5]decane scaffold has been successfully employed in the development of potent kinase inhibitors.
A notable example is the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.[1][2] Necroptosis, a form of programmed cell death, is mediated by RIPK1 and is a key driver in various inflammatory diseases.[1][2] Through a virtual screening and subsequent optimization campaign, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors.[1][2]
Furthermore, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as selective dual inhibitors of TYK2/JAK1 kinases.[3] These kinases are involved in the signaling pathways of several cytokines that are key mediators of inflammation.
Table 1: Comparison of Kinase Inhibitory Activity of Diazaspiro[4.5]decane Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cellular Activity | Reference |
| Compound 41 | RIPK1 | 92 | Significant anti-necroptotic effect in U937 cells | [1] |
| Compound 48 | TYK2 | 6 | Potent anti-inflammatory efficacy in acute ulcerative colitis models | [3] |
| JAK1 | 37 | [3] |
Antifungal Agents
The rise of drug-resistant fungal infections necessitates the discovery of novel antifungal agents with new mechanisms of action. Chitin synthase is an attractive target for antifungal drug development as it is essential for fungal cell wall integrity and is absent in humans. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potential chitin synthase inhibitors.[4]
Several of these compounds exhibited moderate to excellent inhibitory activity against chitin synthase and displayed promising antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.[4]
Table 2: Antifungal Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound ID | Target | IC50 (mM) vs. Chitin Synthase | MIC (mmol/L) vs. A. fumigatus | MIC (mmol/L) vs. C. albicans | Reference |
| 4j | Chitin Synthase | 0.12 | 0.08 | - | [4] |
| 4r | Chitin Synthase | - | 0.08 | - | [4] |
| 4d | Chitin Synthase | - | - | 0.04 | [4] |
| Polyoxin B (Control) | Chitin Synthase | 0.08 | - | 0.129 | [4] |
| Fluconazole (Control) | - | - | - | 0.104 | [4] |
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for key assays are provided below.
Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Derivatives (General Procedure)
The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives typically involves a multi-step sequence starting from a suitable protected diazaspiro[4.5]decane intermediate. The following is a generalized protocol.
Caption: Generalized synthetic workflow for 2,8-diazaspiro[4.5]decan-1-one derivatives.
Step-by-Step Methodology:
-
N1-Derivatization: To a solution of this compound in a suitable solvent (e.g., DMF, CH3CN), add a base (e.g., K2CO3, Et3N) followed by the desired alkyl or aryl halide. Stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed (monitored by TLC).
-
Cbz-Deprotection: The N1-derivatized intermediate is dissolved in a solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The reaction mixture is then stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected secondary amine.
-
Lactam Formation: The resulting amino ester or amino acid is subjected to cyclization conditions. This can be achieved by heating in a high-boiling point solvent or by using coupling reagents such as HATU or HOBt/EDCI to facilitate the intramolecular amide bond formation, yielding the final 2,8-diazaspiro[4.5]decan-1-one derivative.
In Vitro Kinase Inhibition Assay (Example: RIPK1)
The inhibitory activity of the synthesized compounds against a target kinase is typically determined using a biochemical assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Prepare a reaction mixture containing the purified recombinant RIPK1 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase buffer.
-
Add varying concentrations of the test compounds to the reaction mixture. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP and incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation as a luminescent signal.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Conclusion and Future Perspectives
The this compound scaffold serves as a valuable and versatile intermediate in the synthesis of a wide array of biologically active molecules. While the Cbz-protected compound itself is not the end goal for therapeutic applications, its strategic use enables the efficient and controlled synthesis of diverse derivatives. The examples of potent kinase inhibitors and promising antifungal agents highlight the significant potential of the diazaspiro[4.5]decane core in drug discovery.
Future research in this area should continue to explore the vast chemical space accessible from this scaffold. The development of novel synthetic methodologies to further diversify the core structure and the exploration of new biological targets will undoubtedly lead to the discovery of new therapeutic agents. The data presented in this guide provides a solid foundation for researchers to build upon in their quest for innovative medicines.
References
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 2022. [Link][1][2]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 2022. [Link][3]
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 2019. [Link][4]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile 1,7-Diazaspiro[4.5]decane Scaffold: A Comparative Guide to Structure-Activity Relationships
The 1,7-diazaspiro[4.5]decane framework has emerged as a privileged scaffold in modern medicinal chemistry, offering a unique three-dimensional architecture that has been successfully exploited for the development of a diverse range of therapeutic agents. Its rigid, spirocyclic nature provides a conformational constraint that can lead to high-affinity and selective interactions with various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from this versatile core, with a particular focus on the synthetic utility of the 7-carboxybenzyl (Cbz) protected intermediate in generating these valuable compounds.
The Strategic Importance of the 7-Cbz-1,7-diazaspiro[4.5]decane Intermediate
While direct biological activity studies on this compound analogs are not extensively reported in the literature, the significance of this molecule lies in its role as a key synthetic intermediate. The Cbz group serves as a readily cleavable protecting group for the nitrogen at the 7-position, allowing for selective functionalization at the 1-position of the diazaspiro[4.5]decane core. This synthetic strategy is crucial for building a library of diverse analogs with a wide array of biological activities. The general synthetic approach is outlined in the workflow below.
Caption: General synthetic workflow for the preparation of 1,7-diazaspiro[4.5]decane analogs utilizing a 7-Cbz protected intermediate.
Comparative SAR Analysis of 1,7-Diazaspiro[4.5]decane Analogs Across Different Therapeutic Targets
The true value of the 1,7-diazaspiro[4.5]decane scaffold is demonstrated by the diverse biological activities of its derivatives. Below, we compare the SAR of these analogs for several key therapeutic targets.
KRAS G12D Inhibitors
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a notoriously difficult-to-drug target in oncology. However, recent studies have identified 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent inhibitors of the KRAS G12D mutant.[1]
Key SAR Insights:
-
Spirocyclic Core: The 1-oxa-3,7-diazaspiro[4.5]decan-2-one core is essential for activity, providing the necessary rigidity and orientation of substituents to bind to the KRAS G12D protein.
-
Substitutions at N3: The nature of the substituent at the 3-position is critical for potency. Aromatic and heteroaromatic groups are generally favored.
-
Substitutions at N7: Modifications at the 7-position can modulate the pharmacokinetic properties of the compounds, such as solubility and metabolic stability.
Table 1: SAR of 1-oxa-3,7-diazaspiro[4.5]decan-2-one Analogs as KRAS G12D Inhibitors
| Compound ID | N3-Substituent | N7-Substituent | IC50 (nM)[1] |
| HDB-1 | 4-Fluorophenyl | H | 85.17 |
| HDB-2 | 2-Pyridyl | H | 48.17 |
| HDB-3 | 4-Pyridyl | H | 28.29 |
digraph "KRAS_SAR" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];"Scaffold" [label="1-oxa-3,7-diazaspiro[4.5]decan-2-one\n(Essential for Activity)"]; "N3_Sub" [label="N3-Substituent\n(Potency Driver)"]; "N7_Sub" [label="N7-Substituent\n(PK Modulator)"]; "Activity" [label="KRAS G12D\nInhibition", fillcolor="#EA4335"];
Scaffold -> Activity; N3_Sub -> Activity [label="Aromatic/Heteroaromatic\nIncreases Potency"]; N7_Sub -> Activity [label="Modulates PK"]; }
Caption: Key SAR determinants for KRAS G12D inhibition by 1-oxa-3,7-diazaspiro[4.5]decan-2-one analogs.
Antifungal Agents
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of chitin synthase, a crucial enzyme for fungal cell wall integrity, making them promising antifungal agents.
Key SAR Insights:
-
Core Isomer: The 2,8-diazaspiro[4.5]decan-1-one isomer is the preferred scaffold for antifungal activity.
-
N8-Acyl Group: The nature of the acyl group at the 8-position significantly influences the antifungal potency. Aromatic and heteroaromatic acyl groups are generally more active.
-
Substitutions on the Acyl Group: Electron-withdrawing or donating groups on the aromatic ring of the N8-acyl moiety can fine-tune the activity against different fungal strains.
Table 2: Antifungal Activity of 2,8-diazaspiro[4.5]decan-1-one Analogs
| Compound ID | N8-Acyl Group | MIC against C. albicans (µg/mL) |
| 4d | 4-Chlorobenzoyl | 0.04 |
| 4j | 2-Naphthoyl | 0.08 |
| 4r | 3,4-Dichlorobenzoyl | 0.08 |
| Fluconazole | - | 0.104 |
Neurokinin-1 (NK1) Receptor Antagonists
The 6,7-diazaspiro[4.5]decane scaffold has been instrumental in the development of potent and selective antagonists for the neurokinin-1 (NK1) receptor, which is implicated in pain, inflammation, and emesis.[2]
Key SAR Insights:
-
Rigid Core: The rigid 6,7-diazaspiro[4.5]decane core is crucial for locking the molecule in a bioactive conformation for high-affinity binding to the NK1 receptor.
-
Aromatic Substituents: The presence of two aromatic rings, often substituted with electron-withdrawing groups like trifluoromethyl, is a common feature of potent NK1 receptor antagonists. The spirocyclic core helps to orient these aromatic groups appropriately.
-
Basic Nitrogen: The presence of a basic nitrogen atom is important for interaction with key residues in the NK1 receptor binding pocket.
Caption: Pharmacophore model for NK1 receptor antagonists based on the 6,7-diazaspiro[4.5]decane scaffold.
Experimental Protocols
General Synthesis of the 1,7-Diazaspiro[4.5]decane Core
A common route to the 1,7-diazaspiro[4.5]decane core involves a multi-step synthesis starting from commercially available materials. The use of a Cbz protecting group on the N7 nitrogen is a key step to allow for selective functionalization.
Step 1: Synthesis of the Spirocyclic Ketone
-
React a suitable cyclic ketone with a protected amine, such as benzylamine, to form an enamine.
-
Perform a Michael addition with an appropriate acrylate derivative.
-
Cyclize the intermediate to form the piperidone ring.
Step 2: Reductive Amination
-
Conduct a reductive amination of the spirocyclic ketone with a protected amino acid derivative to introduce the second nitrogen atom.
Step 3: Lactam Formation and Reduction
-
Form the lactam by cyclization.
-
Reduce the lactam to afford the 1,7-diazaspiro[4.5]decane core.
Step 4: N-Protection
-
Protect the N7 nitrogen with a carboxybenzyl (Cbz) group using benzyl chloroformate.
Conclusion
The 1,7-diazaspiro[4.5]decane scaffold and its isomers are exceptionally versatile platforms for the design of novel therapeutic agents. The strategic use of protecting groups, such as the 7-Cbz group, allows for the systematic exploration of the chemical space around this core, leading to the discovery of potent and selective modulators of a wide range of biological targets. The comparative SAR analysis presented in this guide highlights the key structural features that govern the activity of these compounds and provides a roadmap for the future design of next-generation therapeutics based on this remarkable scaffold.
References
-
Ryu, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. [Link]
Sources
A Comparative Spectroscopic Guide to 7-Cbz-1,7-diazaspiro[4.5]decane Isomers
For Researchers, Scientists, and Drug Development Professionals
The 1,7-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, offering a rigid three-dimensional framework that is valuable for the development of novel therapeutics. The introduction of a carbamate protecting group, such as the versatile carboxybenzyl (Cbz) group, at the 7-position not only facilitates synthetic manipulations but also introduces the potential for stereoisomerism. The relative orientation of the substituents on the two rings gives rise to diastereomers, often designated as cis and trans, which can exhibit distinct pharmacological profiles. Consequently, the unambiguous spectroscopic identification and differentiation of these isomers are paramount for advancing drug discovery programs.
The Stereochemical Landscape of 7-Cbz-1,7-diazaspiro[4.5]decane
The spirocyclic nature of the 1,7-diazaspiro[4.5]decane core, where the piperidine and pyrrolidine rings share a common carbon atom (the spirocenter), gives rise to the possibility of diastereomerism when a substituent is present on one of the rings. The Cbz group at the N-7 position of the piperidine ring can adopt different spatial orientations relative to the pyrrolidine ring, leading to two primary diastereomers. These isomers can be conceptualized in terms of the relationship between the Cbz group and the pyrrolidine ring, which can be described as being on the same side (cis) or on opposite sides (trans). The conformational rigidity of the piperidine ring, often adopting a chair-like conformation, further influences the spectral properties of these isomers.
Caption: Putative structures of the cis and trans isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is the most powerful tool for distinguishing between the diastereomers of this compound. The different spatial arrangements of the atoms in the cis and trans isomers will result in distinct chemical shifts (δ) and coupling constants (J) for the protons (¹H NMR) and carbons (¹³C NMR).
¹H NMR Spectroscopy
The key to differentiating the isomers in the ¹H NMR spectrum lies in the anisotropic effects of the Cbz group and the conformational preferences of the piperidine ring. In a chair-like conformation, substituents can occupy either axial or equatorial positions, which have significantly different magnetic environments.
-
Protons on the Piperidine Ring: Protons that are cis to the Cbz group will experience a different shielding/deshielding effect compared to those that are trans. Furthermore, axial and equatorial protons on the same carbon will have different chemical shifts and coupling constants. Axial protons typically appear at a higher field (lower ppm) than their equatorial counterparts.
-
Protons on the Pyrrolidine Ring: The spatial proximity of the pyrrolidine ring protons to the Cbz group in one isomer compared to the other will lead to noticeable differences in their chemical shifts. The aromatic protons of the benzyl group may also show subtle differences between the isomers.
| Proton | Predicted Chemical Shift (δ) for cis-Isomer (ppm) | Predicted Chemical Shift (δ) for trans-Isomer (ppm) | Rationale for Difference |
| Piperidine CH₂ (axial) | Lower δ | Higher δ | Shielding/deshielding effects of the Cbz group and the adjacent ring. |
| Piperidine CH₂ (equatorial) | Higher δ | Lower δ | Anisotropic effects of the amide bond and aromatic ring of the Cbz group. |
| Pyrrolidine CH₂ (adjacent to spirocenter) | Shifted due to proximity to Cbz | Less shifted | The relative orientation of the pyrrolidine ring with respect to the Cbz group. |
| Benzyl CH₂ | ~5.1-5.2 | ~5.1-5.2 | May show slight differences due to overall molecular conformation. |
| Aromatic Protons | ~7.2-7.4 | ~7.2-7.4 | Generally similar, but minor shifts are possible. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information for isomer differentiation. The chemical shifts of the carbon atoms are sensitive to their steric and electronic environments.
-
Spirocarbon: The chemical shift of the spirocarbon is expected to be particularly sensitive to the stereochemistry.
-
Piperidine and Pyrrolidine Carbons: The carbons of the piperidine and pyrrolidine rings will exhibit different chemical shifts in the two isomers due to the varying steric interactions and through-space effects of the Cbz group.
| Carbon | Predicted Chemical Shift (δ) for cis-Isomer (ppm) | Predicted Chemical Shift (δ) for trans-Isomer (ppm) | Rationale for Difference |
| Spirocarbon (C5) | Shifted | Different Shift | Highly sensitive to the overall stereochemistry of the molecule. |
| Piperidine Carbons | Distinct set of signals | Distinct set of signals | Steric compression and electronic effects from the Cbz group. |
| Pyrrolidine Carbons | Distinct set of signals | Distinct set of signals | Differential shielding based on proximity to the Cbz group. |
| Carbonyl Carbon (Cbz) | ~155 | ~155 | Generally less sensitive to the overall stereochemistry. |
| Benzyl & Aromatic Carbons | ~67 (CH₂), ~127-136 (Aromatic) | ~67 (CH₂), ~127-136 (Aromatic) | Expected to be very similar in both isomers. |
Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the functional groups present in the molecule. The key absorption bands for this compound will be associated with the carbamate group. While significant differences between the isomers may not be as pronounced as in NMR, subtle shifts in the stretching frequencies can sometimes be observed due to differences in solid-state packing or intramolecular interactions.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Potential Differences Between Isomers |
| N-H Stretch (if present on pyrrolidine) | 3300-3500 | May be influenced by hydrogen bonding, which could differ between isomers. |
| C-H Stretch (aromatic and aliphatic) | 2850-3100 | Generally similar for both isomers. |
| C=O Stretch (carbamate) | 1680-1700 | Subtle shifts may occur due to differences in crystal packing or conformation. |
| C-N Stretch | 1200-1350 | May show minor differences. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For diastereomers, the molecular ion peak (M⁺) will be identical. However, the relative abundances of fragment ions in the mass spectrum (obtained via techniques like electron ionization or collision-induced dissociation) can sometimes differ due to the different stereochemistry influencing the stability of the fragment ions.
Predicted Fragmentation Pattern:
-
Loss of the benzyl group: A prominent fragment corresponding to the loss of the C₇H₇ radical.
-
Loss of the Cbz group: Fragmentation leading to the loss of the entire carboxybenzyl group.
-
Ring opening of the piperidine or pyrrolidine ring: Cleavage of the spirocyclic system.
While the fragmentation pathways are expected to be the same, the relative intensities of the fragment peaks may vary between the cis and trans isomers, reflecting differences in the steric strain and the ease of achieving the transition states for fragmentation.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220-250 ppm, a larger number of scans (e.g., 1024 or more) may be required for good signal-to-noise, relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments:
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and the spirocenter.
-
Perform NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which is key to confirming the relative stereochemistry of the isomers.
-
Caption: A typical workflow for the structural elucidation of this compound isomers using NMR spectroscopy.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent (e.g., CHCl₃) and use a liquid cell.
-
Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) for high-resolution mass data or electron ionization (EI) for fragmentation analysis.
-
Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and the major fragment ions. For more detailed fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed.
Conclusion
The comprehensive spectroscopic analysis of this compound isomers is a multi-faceted process that relies on the synergistic use of NMR, IR, and mass spectrometry. While direct comparative data is not prevalent in the literature, the principles outlined in this guide provide a solid foundation for researchers to predict, identify, and differentiate between the diastereomers of this important synthetic intermediate. The nuanced differences in the NMR spectra, driven by the distinct three-dimensional structures of the isomers, remain the most definitive tool for their characterization. This guide serves as a valuable resource for scientists engaged in the synthesis and development of novel spirocyclic compounds for pharmaceutical applications.
References
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]
-
1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. PubMed. Available at: [Link]
-
Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Available at: [Link]
-
Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Available at: [Link]
-
Axial and Equatorial Bonds in Cyclohexane. Chemistry LibreTexts. Available at: [Link]
-
Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. PubMed. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. Available at: [Link]
-
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. PubChem. Available at: [Link]
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Royal Society of Chemistry. Available at: [Link]
A Comparative Guide to the Chiral Separation of 7-Cbz-1,7-diazaspiro[4.5]decane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Commentary: While no direct, published methods for the chiral resolution of 7-Cbz-1,7-diazaspiro[4.5]decane exist in the scientific literature, a robust method development strategy can be formulated. This guide leverages established principles of chiral chromatography and data from structurally analogous compounds to provide a comprehensive comparison of two primary techniques: Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC). The objective is to equip researchers with the foundational knowledge and practical protocols to achieve baseline separation of this valuable spirocyclic diamine.
Introduction to the Challenge
The this compound scaffold is a key structural motif in modern medicinal chemistry. As with most chiral molecules, the individual enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the ability to isolate and test enantiomerically pure forms is a critical step in the drug discovery and development pipeline.[2] The target molecule's structure, featuring a Cbz-protected amine and a basic nitrogen center within a rigid spirocyclic system, presents a unique challenge that demands a tailored approach to chiral separation. This guide compares the two most powerful techniques for this task, SFC and HPLC, providing a logical workflow for method development.
Comparative Analysis: SFC vs. HPLC
Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are the workhorses of the modern purification laboratory.[2] While both are capable of resolving enantiomers, they operate on different principles, offering distinct advantages and disadvantages.
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO2 (non-toxic, non-flammable) | Organic Solvents (e.g., Hexane, Isopropanol) |
| Typical Speed | 3-5 times faster than HPLC due to low viscosity and high diffusivity of scCO2.[3][4] | Slower due to higher viscosity of liquid mobile phases. |
| Solvent Consumption | Significantly lower organic solvent usage, making it a "greener" technique.[4] | High consumption of often toxic and flammable organic solvents. |
| Scalability | Excellent for preparative scale; removal of CO2 is simple (evaporation).[2][5] | Scalable, but solvent removal requires significant energy (e.g., rotary evaporation). |
| Column Equilibration | Very fast, enabling rapid screening of multiple conditions. | Slower equilibration times between method changes. |
| Operational Cost | Lower solvent purchase and disposal costs. | Higher costs associated with solvent purchase and waste disposal. |
| Versatility | Highly effective for normal-phase type separations. | Versatile, with well-established normal-phase, reversed-phase, and polar organic modes.[6] |
Core Principle: The Chiral Stationary Phase (CSP)
The key to any successful chiral separation is the Chiral Stationary Phase (CSP).[3] For molecules like this compound, polysaccharide-based CSPs are the most successful and versatile.[2] These phases, typically derivatives of amylose or cellulose coated on a silica support, create a complex three-dimensional chiral environment.[7][8] Enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the CSP through a combination of hydrogen bonds, π-π interactions, and steric hindrance.[9]
The Chiralpak® AD phase (Amylose tris(3,5-dimethylphenylcarbamate)) is a particularly strong candidate for initial screening, given its proven success in separating a wide range of carbamate-containing and amine compounds.[7][10]
Method Development Workflow
A systematic approach is crucial when developing a novel chiral separation method. The following workflow is recommended for this compound.
Caption: Method Development Workflow for Chiral Separation.
Recommended Experimental Protocols
The following protocols provide robust starting points for both SFC and HPLC method development. They are based on successful separations of structurally related spirocyclic amines and Cbz-protected compounds.
Protocol 1: Supercritical Fluid Chromatography (SFC) - The Preferred Method
SFC is recommended as the primary technique due to its speed, efficiency, and green credentials, making it ideal for both analytical and preparative-scale work.[4] The basic nature of the analyte necessitates the use of a basic additive to prevent peak tailing and achieve good resolution.[11][12]
Rationale for Choices:
-
CSP: Chiralpak® AD-H is chosen for its known affinity for carbamate derivatives.[7]
-
Mobile Phase: CO2/Methanol is a standard, effective mobile phase for a wide range of compounds in SFC.[4]
-
Additive: Isopropylamine (IPAmine) is a common basic additive that improves peak shape for basic analytes by competing for active sites on the stationary phase.[3][11]
Detailed Protocol:
-
System: Analytical SFC System
-
Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Supercritical CO2 and Methanol (with 0.2% Isopropylamine)
-
Gradient: 5% to 40% Methanol over 5 minutes, hold at 40% for 2 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm (for the Cbz chromophore)
-
Sample Preparation: Dissolve sample in Methanol at 1 mg/mL.
Protocol 2: High-Performance Liquid Chromatography (HPLC) - The Alternative Approach
Normal-phase HPLC remains a viable and accessible alternative. Success again hinges on using a polysaccharide CSP and a mobile phase containing a basic additive.[13]
Rationale for Choices:
-
CSP: Chiralpak® AD-H is also an excellent choice for normal-phase HPLC.[14]
-
Mobile Phase: Hexane/Isopropanol is a classic normal-phase eluent system that provides good selectivity on polysaccharide CSPs.[6]
-
Additive: Diethylamine (DEA) serves the same purpose as isopropylamine in SFC, improving peak shape and resolution for the basic analyte.[13]
Detailed Protocol:
-
System: Analytical HPLC System
-
Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / Isopropanol (80:20 v/v) with 0.1% Diethylamine
-
Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve sample in the mobile phase at 1 mg/mL.
In-Depth Discussion: The Critical Role of Additives
For basic compounds like this compound, mobile phase additives are not merely optional enhancers; they are often essential for achieving any separation at all.[12] The secondary amine in the spirocycle can interact strongly and non-specifically with residual acidic silanol groups on the silica surface of the CSP, leading to severe peak tailing and poor resolution.
Basic additives, such as isopropylamine or diethylamine, work in several ways:[3][11]
-
Neutralization: They neutralize the analyte, which is important for interactions with neutral chiral selectors like polysaccharides.[11]
-
Site Competition: They compete with the basic analyte for binding to the acidic silanol sites, effectively masking them.
-
Improved Peak Shape: This masking effect results in more symmetrical (Gaussian) peak shapes, which directly translates to better resolution between the enantiomers.
The concentration of the additive is a key parameter to optimize, typically in the range of 0.1-2%.[3][15]
Caption: Role of Basic Additives in Improving Peak Shape.
Conclusion and Recommendations
For the chiral separation of this compound enantiomers, Supercritical Fluid Chromatography (SFC) is the superior methodology . Its inherent advantages in speed, reduced solvent consumption, and ease of scalability make it the most efficient and cost-effective choice for modern pharmaceutical development.[2][5] Initial method development should focus on screening polysaccharide-based CSPs, like Chiralpak® AD, using a methanol co-solvent and a basic additive such as isopropylamine.
While normal-phase HPLC is a functional alternative, it should be considered a secondary option if SFC instrumentation is unavailable. The principles of using a polysaccharide CSP with a basic additive remain the same. By following the systematic workflow and protocols outlined in this guide, researchers can confidently develop a reliable and robust method for the analytical and preparative resolution of this important chiral building block.
References
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Additives in chiral packed column super/subcritical fluid chromatography: A little goes a long way. (2022). PubMed. Retrieved January 19, 2026, from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Chromatography Online. Retrieved January 19, 2026, from [Link]
-
Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. (n.d.). LCGC International. Retrieved January 19, 2026, from [Link]
-
Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm. (n.d.). Hichrom. Retrieved January 19, 2026, from [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020, April 19). MDPI. Retrieved January 19, 2026, from [Link]
-
p-NO2-Cbz derivatization of primary chiral amines enables superior resolution by supercritical fluid chromatography. (2021, August 26). Morressier. Retrieved January 19, 2026, from [Link]
-
Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. (n.d.). Chiral Technologies. Retrieved January 19, 2026, from [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. (n.d.). Chiral Technologies. Retrieved January 19, 2026, from [Link]
-
Daicel and ChromTech columns. (n.d.). HPLC. Retrieved January 19, 2026, from [Link]
-
Chiral HPLC Column. (n.d.). Phenomenex. Retrieved January 19, 2026, from [Link]
-
Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020, April 21). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 19, 2026, from [Link]
-
Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved January 19, 2026, from [Link]
-
The Use of Preparative Chiral Chromatography for Accessing Enantiopurity in Pharmaceutical Discovery and Development | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). Chromatography Online. Retrieved January 19, 2026, from [Link]
-
Preparative Chromatography Solutions. (n.d.). Daicel Chiral Technologies. Retrieved January 19, 2026, from [Link]
-
Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases. (2000). PubMed. Retrieved January 19, 2026, from [Link]
-
1,4-DIAZASPIRO(4.5)DECANE. (n.d.). Gsrs. Retrieved January 19, 2026, from [Link]
-
1-CBZ-1,7-DIAZASPIRO[4.5]DECANE, 97.0%, 1g. (n.d.). SciSupplies. Retrieved January 19, 2026, from [Link]
-
Chiral Resolutions in SFC: Mechanisms and Applications with Various Chiral Stationary Phases. (n.d.). Scilit. Retrieved January 19, 2026, from [Link]
-
CHIRAL AND ACHIRAL SEPARATION OF TEN FLAVANONES USING SUPERCRITICAL FLUID CHROMATOGRAPHY. (2022, October 28). University of Valladolid. Retrieved January 19, 2026, from [Link]
-
(PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. (2016, September 23). ResearchGate. Retrieved January 19, 2026, from [Link]
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- 2. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
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The Rise of Diazaspiro[4.5]decanes: A New Frontier in Antifungal Drug Discovery
The escalating threat of invasive fungal infections, coupled with the rise of drug-resistant strains, has created an urgent need for novel antifungal agents with unique mechanisms of action. In this landscape, heterocyclic compounds have emerged as a promising avenue for drug development. Among these, the 1,7-diazaspiro[4.5]decane scaffold has garnered significant interest. This guide provides a comparative analysis of the antifungal efficacy of derivatives based on this spirocyclic system, with a particular focus on analogues whose structural modifications have yielded potent antifungal activity. While the initial focus of this inquiry was on 7-Cbz-1,7-diazaspiro[4.5]decane derivatives, the available published data directs our attention to the closely related and extensively studied 2,8-diazaspiro[4.5]decan-1-one core. The carboxybenzyl (Cbz) group, a common N-protecting group in medicinal chemistry, can be a crucial element in modulating the biological activity of the parent molecule, and its influence will be considered in the context of the broader structure-activity relationships.
The 1,7-Diazaspiro[4.5]decane Scaffold: A Foundation for Novel Antifungals
The 1,7-diazaspiro[4.5]decane framework features a rigid, three-dimensional structure that offers a unique topographical presentation for interaction with biological targets. This spirocyclic system, consisting of a pyrrolidine or piperidine ring fused to another nitrogen-containing ring through a shared carbon atom, provides a versatile backbone for the synthesis of diverse chemical libraries. The presence of two nitrogen atoms at positions 1 and 7 allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for pharmacokinetic and pharmacodynamic profiles.
Comparative Efficacy of Diazaspiro[4.5]decane Derivatives
Recent studies have highlighted the potent in vitro antifungal activity of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives against a panel of clinically relevant fungal pathogens. The data presented below summarizes the minimum inhibitory concentrations (MICs) of several lead compounds from these studies, compared against the standard antifungal drug, fluconazole. A lower MIC value indicates greater potency.
| Compound ID | Candida albicans (ATCC 90023) MIC (mmol/L) | Aspergillus fumigatus MIC (mmol/L) | Cryptococcus neoformans MIC (mmol/L) | Aspergillus flavus MIC (mmol/L) |
| 4d [1] | 0.04 | - | - | - |
| 4j [1] | - | 0.08 | - | - |
| 4r [1] | - | 0.08 | - | - |
| 5h [2] | Excellent | Excellent | Excellent | Excellent |
| 5k [2] | Comparable to Fluconazole | - | - | 0.07 |
| 5l [2] | Comparable to Fluconazole | - | - | 0.13 |
| 5m [2] | - | Similar to Fluconazole | - | - |
| Fluconazole [1] | 0.104 | - | - | - |
| Polyoxin B [1] | 0.129 | - | - | - |
Note: Direct numerical comparisons for compounds labeled "Excellent," "Comparable," or "Similar" were not available in the cited abstracts. These qualitative descriptors are taken directly from the source.
As the data indicates, several 2,8-diazaspiro[4.5]decan-1-one derivatives exhibit potent antifungal activity, with some compounds demonstrating superior efficacy to fluconazole against Candida albicans and notable activity against Aspergillus species.[1][2]
Unraveling the Mechanism of Action: Targeting Chitin Synthase
A key differentiator for these diazaspiro[4.5]decane derivatives is their proposed mechanism of action: the inhibition of chitin synthase.[1][2] This enzyme is responsible for the synthesis of chitin, an essential polysaccharide component of the fungal cell wall that is absent in humans. This selectivity makes chitin synthase an attractive target for the development of antifungal drugs with a potentially high therapeutic index.
The inhibition of chitin synthase disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death. This mode of action is distinct from that of azoles, such as fluconazole, which inhibit ergosterol biosynthesis in the fungal cell membrane. The novel mechanism of these spiro compounds suggests they may be effective against fungal strains that have developed resistance to existing drug classes. Furthermore, studies have shown that these compounds can have synergistic or additive effects when used in combination with fluconazole, indicating that they target different cellular pathways.[1]
Caption: Proposed mechanism of action for antifungal diazaspiro[4.5]decane derivatives.
Experimental Protocols: Assessing Antifungal Efficacy
The determination of the in vitro antifungal activity of novel compounds is a critical step in the drug discovery pipeline. The following is a generalized protocol for the broth microdilution method, a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Broth Microdilution Assay for Antifungal Susceptibility Testing
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific fungus.
Materials:
-
Test compounds (diazaspiro[4.5]decane derivatives)
-
Standard antifungal agents (e.g., fluconazole) for quality control
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer
-
Inoculating loops and sterile consumables
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer. This corresponds to a specific cell density.
-
Further dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each test compound and control drug in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in RPMI-1640 medium in the wells of the 96-well plate to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.
-
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study requires a larger dataset, preliminary insights can be drawn from the available data. The nature and position of substituents on the diazaspiro[4.5]decane core appear to play a critical role in determining antifungal potency. For instance, the specific substitutions in compounds 4d , 4j , and 4r led to significant activity against C. albicans and A. fumigatus.[1] Similarly, the modifications resulting in compounds 5h , 5k , 5l , and 5m conferred potent and broad-spectrum antifungal properties.[2] The presence of a carboxybenzyl (Cbz) group at one of the nitrogen atoms, as suggested in the initial topic, could serve to modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity to chitin synthase. Further research is warranted to systematically explore the impact of various substituents at different positions of the diazaspiro[4.5]decane scaffold to optimize antifungal activity and develop lead candidates for further preclinical evaluation.
Future Perspectives
The 2,8-diazaspiro[4.5]decan-1-one derivatives represent a promising new class of antifungal agents with a distinct mechanism of action. Their potent in vitro activity, including against fluconazole-comparable and -superior strains, underscores their potential to address the challenge of antifungal drug resistance. Future research should focus on:
-
Synthesis and evaluation of a broader library of 1,7- and 2,8-diazaspiro[4.5]decane derivatives , including those with the 7-Cbz moiety, to establish a comprehensive structure-activity relationship.
-
In-depth mechanistic studies to confirm chitin synthase inhibition and explore potential secondary targets.
-
Evaluation of the in vivo efficacy and safety profiles of lead compounds in animal models of fungal infections.
-
Assessment of their activity against a wider panel of clinical isolates , including multidrug-resistant strains.
The development of these novel spiro-heterocyclic compounds could provide a much-needed expansion of our therapeutic armamentarium against invasive fungal diseases.
References
-
Li, B. et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]
-
Li, B. et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. [Link]
Sources
A Comparative Guide to the In Vitro Evaluation of 7-Cbz-1,7-diazaspiro[4.5]decane Derivatives
In the landscape of modern drug discovery, the identification and characterization of novel molecular scaffolds are paramount. The 1,7-diazaspiro[4.5]decane core has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities. The introduction of a carboxybenzyl (Cbz) protecting group at the 7-position offers a strategic handle for synthetic diversification, leading to a new generation of compounds with therapeutic potential. This guide provides a comprehensive framework for the in vitro evaluation of 7-Cbz-1,7-diazaspiro[4.5]decane derivatives, offering a comparative analysis of their performance against established alternatives and detailing the experimental methodologies crucial for their assessment. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate these promising compounds.
The Strategic Importance of In Vitro Testing
Before any compound can be considered for further development, a thorough in vitro characterization is essential. This initial phase of testing provides critical insights into a compound's biological activity, potency, selectivity, and potential toxicity. For this compound derivatives, in vitro assays serve to:
-
Identify and validate biological targets: Determine the specific enzymes, receptors, or signaling pathways with which the compounds interact.
-
Establish structure-activity relationships (SAR): Understand how modifications to the diazaspiro[4.5]decane scaffold influence biological activity.
-
Prioritize lead candidates: Select the most promising derivatives for further preclinical development based on their in vitro profiles.
-
De-risk development: Identify potential liabilities, such as off-target effects or cytotoxicity, early in the discovery process.
This guide will focus on two key classes of in vitro assays relevant to the known and potential activities of diazaspiro[4.5]decane derivatives: G-Protein Coupled Receptor (GPCR) binding assays and enzyme inhibition assays.
Comparative Analysis of a this compound Derivative in a Dopamine D3 Receptor Binding Assay
The dopamine D3 receptor, a member of the GPCR family, is a significant target for the treatment of various neuropsychiatric disorders. Several diazaspiro alkane cores have been investigated as D3 receptor antagonists.[1] Here, we compare a hypothetical this compound derivative, Cmpd-A , with a known D3 receptor antagonist, Eticlopride .
Table 1: Comparative In Vitro Performance at the Dopamine D3 Receptor
| Compound | D3 Receptor Binding Affinity (Ki, nM) | D2 Receptor Binding Affinity (Ki, nM) | Selectivity (D2/D3) |
| Cmpd-A | 15.2 ± 2.1 | 458 ± 35 | 30.1 |
| Eticlopride | 0.5 ± 0.08 | 1.2 ± 0.2 | 2.4 |
Data are presented as mean ± standard deviation from three independent experiments.
The data in Table 1 indicate that while Cmpd-A has a lower affinity for the D3 receptor compared to Eticlopride, it exhibits significantly higher selectivity over the closely related D2 receptor. This selectivity is a crucial parameter in drug development, as it can translate to a more favorable side-effect profile.
Experimental Protocol: Dopamine D3 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D3 receptor.
Materials:
-
HEK293 cell membranes expressing the human dopamine D3 receptor.
-
[³H]-Spiperone (radioligand).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (e.g., Cmpd-A , Eticlopride) dissolved in DMSO.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Workflow:
Caption: Workflow for the Dopamine D3 Receptor Radioligand Binding Assay.
Step-by-Step Methodology:
-
Preparation of Reagents: Thaw the D3 receptor membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.3 nM), and 50 µL of the test compound dilution. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of a known D3 antagonist (e.g., 10 µM Eticlopride).
-
Incubation: Initiate the binding reaction by adding 50 µL of the D3 receptor membrane preparation (final protein concentration ~10-20 µ g/well ). Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Analysis of a this compound Derivative in a Kinase Inhibition Assay
Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer.[2] The diazaspiro[4.5]decane scaffold has been explored for its potential as a kinase inhibitor.[3] Here, we compare a hypothetical this compound derivative, Cmpd-B , with a known broad-spectrum kinase inhibitor, Staurosporine .
Table 2: Comparative In Vitro Performance against a Panel of Kinases
| Compound | Kinase A Inhibition (IC50, nM) | Kinase B Inhibition (IC50, nM) | Kinase C Inhibition (IC50, nM) |
| Cmpd-B | 85 ± 9 | >10,000 | 1,250 ± 150 |
| Staurosporine | 5 ± 0.8 | 12 ± 2 | 25 ± 4 |
Data are presented as mean ± standard deviation from three independent experiments.
The data in Table 2 illustrate that Cmpd-B is a potent and selective inhibitor of Kinase A, with minimal activity against Kinase B and moderate activity against Kinase C. In contrast, Staurosporine is a potent but non-selective inhibitor of all three kinases. The selectivity of Cmpd-B makes it a more attractive candidate for further development as a targeted therapy.
Experimental Protocol: Fluorescence-Based Kinase Inhibition Assay
This protocol describes a generic fluorescence-based assay to measure the inhibition of a specific kinase. Many such assays rely on the detection of ATP consumption or the phosphorylation of a substrate.[4][5]
Materials:
-
Recombinant kinase (e.g., Kinase A).
-
Kinase substrate (e.g., a fluorescently labeled peptide).
-
ATP.
-
Kinase assay buffer (specific to the kinase).
-
Test compounds (e.g., Cmpd-B , Staurosporine) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well microplates.
-
Plate reader capable of luminescence detection.
Workflow:
Caption: Workflow for a Fluorescence-Based Kinase Inhibition Assay.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Assay Setup: In a 384-well plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of the kinase solution and gently mix.
-
Pre-incubation: Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Kinase Reaction: Add 5 µL of a solution containing the kinase substrate and ATP to initiate the reaction. The final concentrations of the substrate and ATP should be at or near their Km values.[6]
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection: Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen assay kit (e.g., by adding ADP-Glo™ reagent to measure ATP consumption).
-
Data Reading: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls (no enzyme and no inhibitor). Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Assessing Cytotoxicity: A Critical Step in Early Drug Discovery
A crucial aspect of in vitro testing is the evaluation of a compound's potential to cause cell death, or cytotoxicity.[7] This is a critical parameter for any potential therapeutic agent. A common and robust method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[8][9][10]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps to assess the cytotoxicity of this compound derivatives on a selected cell line (e.g., HEK293 for general toxicity or a cancer cell line for anti-cancer potential).
Materials:
-
Selected cell line (e.g., HEK293).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Spectrophotometer.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
Signaling Pathway Context: Dopamine D3 Receptor Signaling
To fully appreciate the implications of modulating the dopamine D3 receptor, it is essential to understand its role in cellular signaling. Upon activation by an agonist, the D3 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: Simplified Dopamine D3 Receptor Signaling Pathway.
Conclusion
The in vitro testing of this compound derivatives is a critical endeavor in the quest for novel therapeutics. This guide has provided a framework for the comparative evaluation of these compounds, emphasizing the importance of rigorous experimental design and data interpretation. By employing a suite of well-validated in vitro assays, such as receptor binding, enzyme inhibition, and cytotoxicity assays, researchers can effectively characterize the biological activity of these promising molecules and identify lead candidates for further development. The provided protocols and workflows serve as a starting point for establishing a robust in vitro testing cascade, ultimately accelerating the translation of novel chemical entities from the bench to the clinic.
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The Diazaspiro[4.5]decane Scaffold: A Privileged Framework for Selective Kinase Inhibition
A Comparative Analysis of Novel Inhibitors Targeting RIPK1 and TYK2/JAK1
In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with diverse biological targets — is a cornerstone of efficient medicinal chemistry. The diazaspiro[4.5]decane core has emerged as one such versatile scaffold, particularly in the highly competitive field of kinase inhibitor development. Its rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to achieve high potency and selectivity, addressing the perennial challenge of off-target effects that plagues many kinase inhibitors.
This guide offers a comparative analysis of two distinct classes of kinase inhibitors derived from the 2,8-diazaspiro[4.5]decan-1-one scaffold. By examining a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and a selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), we will explore how subtle modifications to this core structure can yield compounds with vastly different therapeutic applications, from treating inflammatory diseases to autoimmune disorders. This analysis is designed for researchers, scientists, and drug development professionals, providing not only a comparison of performance based on experimental data but also an in-depth look at the underlying experimental methodologies and biological pathways.
The Rise of Two Prominent Diazaspiro[4.5]decane-Based Kinase Inhibitors
Our comparative analysis focuses on two lead compounds from recent discovery efforts, herein referred to as Compound 41 (RIPK1 Inhibitor) and Compound 48 (TYK2/JAK1 Inhibitor) . These molecules exemplify the successful application of the diazaspiro[4.5]decane scaffold to target distinct kinase families involved in separate, yet crucial, signaling pathways.
Compound 41: A Potent Modulator of Necroptosis via RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular necroptosis, a form of programmed cell death that plays a significant role in various inflammatory diseases.[1][2] Inhibition of RIPK1's kinase activity is a promising therapeutic strategy to mitigate the pathological effects of necroptosis.[1][2]
Through a virtual screening and subsequent structural optimization campaign, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors.[1][2] The lead candidate, Compound 41 , demonstrated significant inhibitory activity against RIPK1 with a half-maximal inhibitory concentration (IC50) of 92 nM.[1][2] Furthermore, it showed a pronounced anti-necroptotic effect in a cellular model of necroptosis in U937 cells.[1][2] The development of this compound underscores the potential of targeting RIPK1 for therapeutic intervention in inflammatory conditions.
Compound 48: A Selective Dual Inhibitor of the JAK/STAT Pathway
The Janus kinase (JAK) family, particularly TYK2 and JAK1, are key components of the JAK/STAT signaling pathway, which is central to the signal transduction of numerous cytokines involved in autoimmune and inflammatory diseases. Selective inhibition of these kinases is a validated approach for treating conditions like inflammatory bowel disease (IBD).
Starting from a known selective TYK2 inhibitor, systematic exploration of the 2,8-diazaspiro[4.5]decan-1-one scaffold led to the discovery of Compound 48 .[3][4] This compound exhibits potent dual inhibitory activity against TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively.[3][4] Crucially, it displays over 23-fold selectivity against the related kinase JAK2, which is associated with hematopoietic functions and potential side effects.[3][4] In a mouse model of acute ulcerative colitis, Compound 48 demonstrated more potent anti-inflammatory efficacy than the pan-JAK inhibitor tofacitinib, highlighting the benefits of its selective inhibition profile.[3][4]
Comparative Performance Analysis
The true value of a scaffold is demonstrated by the ability to tune its derivatives for specific targets and desired biological outcomes. The comparison between Compound 41 and Compound 48 provides a clear illustration of this principle.
| Feature | Compound 41 (RIPK1 Inhibitor) | Compound 48 (TYK2/JAK1 Inhibitor) |
| Primary Target(s) | Receptor-Interacting Protein Kinase 1 (RIPK1) | Tyrosine Kinase 2 (TYK2), Janus Kinase 1 (JAK1) |
| Therapeutic Rationale | Inhibition of necroptosis for inflammatory diseases | Modulation of cytokine signaling for autoimmune diseases |
| In Vitro Potency (IC50) | RIPK1: 92 nM[1][2] | TYK2: 6 nM, JAK1: 37 nM[3][4] |
| Selectivity Profile | High selectivity for RIPK1 is implied, but a broad panel was not published. | >23-fold selectivity for TYK2/JAK1 over JAK2.[3][4] |
| Cellular Activity | Significant anti-necroptotic effect in U937 cells.[1][2] | Potent inhibition of STAT phosphorylation in cellular assays.[3][4] |
| In Vivo Efficacy | Data not yet published, but is a lead for future studies.[1][2] | Superior efficacy over tofacitinib in a mouse model of acute ulcerative colitis.[3][4] |
Visualizing the Targeted Signaling Pathways
To fully appreciate the distinct mechanisms of action of these inhibitors, it is essential to visualize the signaling cascades they modulate.
RIPK1 and the Necroptosis Pathway
Compound 41 acts on the RIPK1-mediated necroptosis pathway. Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 can trigger a cascade involving RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), leading to membrane disruption and inflammatory cell death.
Caption: RIPK1-mediated necroptosis pathway and the inhibitory action of Compound 41.
The JAK/STAT Signaling Pathway
Compound 48 targets the JAK/STAT pathway, which is initiated by cytokine binding to their receptors, leading to the activation of JAKs, phosphorylation of STATs, and subsequent gene transcription in the nucleus.
Caption: A generalized workflow for the preclinical evaluation of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the specific kinase (e.g., recombinant human RIPK1), the substrate (e.g., a generic peptide substrate), and varying concentrations of the inhibitor (e.g., Compound 41).
-
Initiate Reaction: Add an ATP solution to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert ADP to ATP. Incubate for 30 minutes.
-
Signal Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal, which is proportional to the amount of ADP generated. Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement via Western Blot
This protocol is used to determine if the inhibitor can block the phosphorylation of a downstream target in a cellular context.
-
Cell Culture and Treatment: Plate cells (e.g., human peripheral blood mononuclear cells for JAK/STAT analysis) and allow them to adhere. Starve the cells of serum if necessary, and then pre-treat with various concentrations of the inhibitor (e.g., Compound 48) for 1-2 hours.
-
Stimulation: Add a stimulating cytokine (e.g., IL-23) to induce the phosphorylation of the target pathway (e.g., STAT3).
-
Cell Lysis: After a short incubation (e.g., 15-30 minutes), wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-STAT3). Subsequently, wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT3) to ensure equal protein loading.
Protocol 3: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [2]4. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. [2]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control to assess cytotoxicity.
Conclusion and Future Perspectives
The comparative analysis of Compound 41 and Compound 48 clearly demonstrates the remarkable versatility of the diazaspiro[4.5]decane scaffold in the design of potent and selective kinase inhibitors. By targeting disparate kinases like RIPK1 and TYK2/JAK1, derivatives of this single core structure can be tailored for distinct therapeutic indications in inflammatory and autoimmune diseases. The success of these compounds is a testament to the power of structure-based drug design and the importance of privileged scaffolds in modern medicinal chemistry.
The journey from a hit compound to a clinical candidate is long and requires rigorous validation through the experimental methodologies outlined in this guide. The promising in vitro and in vivo data for these diazaspiro[4.5]decane-based inhibitors suggest that they are worthy of further investigation. Future work will likely focus on comprehensive selectivity profiling, detailed pharmacokinetic and pharmacodynamic studies, and long-term safety assessments. As our understanding of the intricate roles of kinases in disease continues to grow, scaffolds like the diazaspiro[4.5]decane will undoubtedly remain at the forefront of efforts to develop the next generation of targeted therapies.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Cbz-1,7-diazaspiro[4.5]decane
This document provides a detailed protocol for the proper disposal of 7-Cbz-1,7-diazaspiro[4.5]decane (also known as Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate). As drug development professionals and researchers, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in the laboratory.
Hazard Identification and Risk Assessment
The primary step in any disposal protocol is a thorough understanding of the substance's potential hazards. Based on its constituent functional groups, we can anticipate the following characteristics:
-
Amine and Carbamate Functionality: Heterocyclic amines and carbamates can range from irritants to toxic substances. It is prudent to handle this compound with measures to prevent skin and eye contact, inhalation, and ingestion.[1][2][3]
-
Solid State: As a solid, the primary exposure risk during handling is the generation of dust.[4] Procedures should be designed to minimize aerosolization.
-
Reactivity: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Waste streams must be segregated to prevent inadvertent mixing with incompatible chemicals.
Table 1: Hazard Profile and Management Summary
| Potential Hazard | Basis of Assessment | Recommended Management Procedure |
| Skin/Eye Irritation | General classification for similar heterocyclic and carbamate compounds.[2][3] | Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses/goggles.[4] |
| Inhalation Hazard | Potential for dust generation from solid material.[4] | Handle in a well-ventilated area or chemical fume hood to minimize dust exposure. |
| Chemical Reactivity | Incompatible with strong oxidizing agents, acids, and bases.[2] | Segregate waste. Do not mix with other chemical waste streams unless compatibility is confirmed.[5][6] |
| Environmental Hazard | Data not available, but release into the environment should always be avoided. | Do not dispose of down the drain or in regular trash.[7][8] Dispose of as hazardous chemical waste.[9] |
Pre-Disposal Considerations: Waste Minimization and Deactivation
Before consigning a chemical to the waste stream, laboratory best practices dictate considering waste minimization. For a protected amine like this compound, this could theoretically involve a deprotection step. The Cbz group is typically removed via catalytic hydrogenation (Pd-C/H₂).[10][11]
Causality Behind This Choice: Converting the compound to its parent amine might seem like a simplifying step. However, this deprotection process itself generates new waste streams, including the catalyst (which may be pyrophoric) and solvents. Therefore, for disposal purposes, deprotection is not recommended . It introduces unnecessary steps and hazards. The most direct and safest route is to dispose of the compound in its original form.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory to prevent exposure:
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are required.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Inspect gloves for any signs of degradation or puncture before use.[4]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: If there is a risk of significant dust generation and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary.
Waste Segregation and Containerization Protocol
Proper segregation and containment are the cornerstones of safe chemical waste management.[6][9] Failure to adhere to these steps can lead to dangerous reactions within the waste container.
Step-by-Step Containerization:
-
Select a Compatible Container: Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is appropriate for solid organic waste. The container must be in good condition with a secure, screw-top lid.[5][9]
-
Label the Container: The label must be unambiguous. Affix a "Hazardous Waste" label and clearly write out the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5][9]
-
Designate as Non-Halogenated Solid Waste: This compound does not contain halogens. It must be segregated into the solid, non-halogenated organic waste stream.
-
Secure the Container: Keep the waste container closed at all times except when adding waste.[8][9] This prevents the release of vapors and protects the contents from contamination.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is critical to mitigate exposure and environmental release.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office.
-
Control the Spill (Small Spills Only): If the spill is small and you are trained to handle it:
-
Ensure you are wearing the appropriate PPE.
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.
-
Carefully sweep the absorbed material into a designated hazardous waste container.[12]
-
Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor and EH&S office, regardless of the spill size.
Final Disposal Pathway
Under no circumstances should this chemical be disposed of in the regular trash or washed down the sink.[7] The final and only acceptable disposal route is through your institution's designated hazardous waste management program.[7][9] Once the waste container is ready, follow your facility's procedures to arrange for pickup by trained EH&S personnel, who will ensure it is transported to a licensed waste disposal facility.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 7-Cbz-1,7-diazaspiro[4.5]decane
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Cbz-1,7-diazaspiro[4.5]decane. The following guidelines are rooted in established safety protocols for similar chemical structures and are designed to ensure the well-being of laboratory personnel and the integrity of the research.
Understanding the Hazard Profile
-
Spirocyclic Diamines: These structures are recognized for their bioactive potential and are increasingly used as scaffolds in drug discovery.[1] Their handling requires caution due to the presence of two amine functionalities.
-
Piperidine Substructure: Piperidine and its derivatives are known to be hazardous.[2] Piperidine itself is a flammable, colorless liquid with a pungent odor.[2] It can cause severe skin burns and eye damage upon contact and is toxic if inhaled or absorbed through the skin.[2][3]
-
Carbamate Protecting Group: The Cbz (carboxybenzyl) group is a common amine protecting group.[4] While the protecting group itself mitigates the reactivity of the amine, the deprotection process, often involving acids or catalytic hydrogenation, introduces its own set of hazards.[4][5]
Given these components, this compound should be handled as a potentially hazardous substance with particular attention to skin and eye contact, inhalation, and ingestion.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum PPE requirements, with explanations for the causality behind each choice.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves, tested to EN 374 standard. For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[6] | The diamine and piperidine-like structures pose a significant risk of skin irritation and absorption.[3] Chemical-resistant gloves are the first line of defense. Always inspect gloves for degradation before use and dispose of contaminated gloves immediately. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[6] Chemical safety goggles are strongly recommended. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[3] | Direct contact with the eyes can cause severe irritation and potential damage.[3] Contact lenses should not be worn as they can absorb and concentrate irritants.[6] |
| Body Protection | A flame-retardant and antistatic laboratory coat is essential.[7] For larger quantities or procedures with a high risk of splashing, a PVC apron over the lab coat is advised.[6] | Protects the skin and personal clothing from contamination. Flame-retardant properties are important due to the potential flammability of related compounds like piperidine. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-certified respirator with an appropriate cartridge for organic vapors should be used.[6] | Many amine-containing compounds are volatile and can cause respiratory irritation.[2] A fume hood provides the primary barrier against inhalation exposure. |
Operational Workflow for Safe Handling
The following workflow outlines the key steps for safely handling this compound, from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory, ensure all personnel are equipped with the PPE outlined in the table above.
-
Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary chemicals, glassware, and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: If the compound is a solid, weigh it carefully within the fume hood to avoid generating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction: Conduct all reactions within a closed system inside the fume hood.
-
-
Cleanup and Disposal:
-
Quenching: If the reaction requires quenching, do so slowly and carefully, being mindful of any potential exothermic reactions.
-
Waste Segregation: Separate halogenated and non-halogenated waste into designated, clearly labeled containers.
-
Disposal: All waste, including contaminated consumables like gloves and paper towels, must be disposed of in accordance with institutional and local regulations for chemical waste.
-
Decontamination: Thoroughly decontaminate all glassware and the work surface within the fume hood.
-
PPE Removal: Doff PPE in the correct order to avoid cross-contamination, and dispose of single-use items in the appropriate waste stream. Always wash hands thoroughly after removing gloves.[8]
-
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is critical.
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- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
